molecular formula C28H25I2N3 B8103988 BMVC2

BMVC2

Número de catálogo: B8103988
Peso molecular: 657.3 g/mol
Clave InChI: KSHYRGPLGVYWRF-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMVC2 is a useful research compound. Its molecular formula is C28H25I2N3 and its molecular weight is 657.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N3.2HI/c1-30-17-5-3-7-23(30)13-9-21-11-15-27-25(19-21)26-20-22(12-16-28(26)29-27)10-14-24-8-4-6-18-31(24)2;;/h3-20H,1-2H3;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHYRGPLGVYWRF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=CC=[N+]5C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=CC=[N+]5C)C=C2.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25I2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Vitro Mechanism of Action of BMVC2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BMVC2, also known as o-BMVC, is a synthetic carbazole (B46965) derivative designed as a G-quadruplex (G4) stabilizer. Its mechanism of action in vitro revolves around its high affinity and selective binding to these non-canonical secondary DNA and RNA structures, which are prevalently found in telomeric regions and oncogene promoters. By stabilizing G4 structures, this compound effectively inhibits telomerase activity and modulates gene expression, leading to cell cycle arrest, induction of apoptosis, and a DNA damage response in cancer cells. This document provides a comprehensive overview of the in vitro mechanism of action of this compound, supported by experimental protocols and quantitative data from studies on closely related BMVC compounds.

G-Quadruplex Stabilization: The Primary Mechanism

This compound is a member of the carbazole family of compounds, which are recognized for their ability to bind to and stabilize G-quadruplex structures. These structures are formed in guanine-rich nucleic acid sequences and are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene transcription.

The binding of this compound to G-quadruplexes is characterized by a significantly higher affinity compared to canonical duplex DNA, a property that contributes to its selectivity for cancer cells, which often exhibit a higher abundance of G4 structures. This interaction is primarily non-covalent, involving π-π stacking between the aromatic core of the this compound molecule and the G-tetrads of the quadruplex.

Experimental Protocol: G-Quadruplex Stabilization Assay (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a widely used method to study the conformation of G-quadruplex DNA and the stabilizing effects of ligands like this compound.

Methodology:

  • Sample Preparation: Dissolve the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence 5'-d[AGGG(TTAGGG)3]-3') in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final concentration of 5 µM. Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into a G-quadruplex structure.

  • Ligand Addition: Prepare stock solutions of this compound in DMSO. Add increasing concentrations of this compound to the oligonucleotide solution.

  • CD Spectra Acquisition: Record CD spectra from 320 nm to 220 nm at 25°C using a spectropolarimeter. A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate a parallel G-quadruplex, while a positive peak at 295 nm and negative peaks at 260 nm and 240 nm suggest an antiparallel or mixed hybrid structure.

  • Melting Temperature (Tm) Analysis: To determine the thermal stability, monitor the CD signal at the wavelength of the maximum positive peak while increasing the temperature from 25°C to 95°C at a rate of 1°C/min. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in Tm in the presence of this compound indicates stabilization of the G-quadruplex.

Telomerase Inhibition

Telomerase, an enzyme responsible for maintaining telomere length, is overactive in the vast majority of cancer cells, contributing to their immortality. The G-rich single-stranded overhang of telomeres can fold into a G-quadruplex structure. By stabilizing this structure, this compound prevents telomerase from accessing its substrate, leading to the inhibition of telomere elongation.

Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Methodology:

  • Cell Lysate Preparation: Prepare cell extracts from a cancer cell line known to have high telomerase activity (e.g., H1299 or HeLa cells) using a suitable lysis buffer (e.g., CHAPS lysis buffer).

  • Telomerase Extension: Incubate the cell lysate with a TS primer (a substrate for telomerase), dNTPs, and varying concentrations of this compound. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: Add a reverse primer (ACX) and Taq polymerase to the reaction mixture. The extended products from the previous step are then amplified by PCR.

  • Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE). A characteristic ladder of bands with 6 base pair increments indicates telomerase activity. The intensity of the ladder decreases with increasing concentrations of the inhibitor.

  • Quantification: Quantify the band intensities to determine the concentration of this compound that inhibits 50% of telomerase activity (IC50).

Cellular Effects of this compound

The stabilization of G-quadruplexes by this compound triggers a cascade of downstream cellular events, ultimately leading to the inhibition of cancer cell proliferation and survival.

Induction of Apoptosis

By stabilizing G-quadruplexes in the promoter regions of anti-apoptotic genes, such as BCL-2, this compound can downregulate their expression. This shift in the balance between pro- and anti-apoptotic proteins can trigger the intrinsic pathway of apoptosis, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Signaling Pathway: Intrinsic Apoptosis

cluster_0 This compound Action cluster_1 Apoptotic Cascade This compound This compound G4 G-Quadruplex (e.g., in BCL-2 promoter) This compound->G4 Stabilizes BCL2 BCL-2 (Anti-apoptotic) G4->BCL2 Downregulates expression Bax_Bak Bax/Bak (Pro-apoptotic) BCL2->Bax_Bak Inhibits Mito Mitochondrion Bax_Bak->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) CytC->Apoptosome Activates Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G2/M phase. This effect is often linked to the stabilization of G-quadruplexes in the promoter regions of oncogenes that drive cell cycle progression, such as c-MYC. Downregulation of c-MYC can lead to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21) and downregulation of cyclins essential for the G2/M transition (e.g., Cyclin B1).

Signaling Pathway: G2/M Cell Cycle Arrest

cluster_0 This compound Action cluster_1 Cell Cycle Regulation This compound This compound cMYC_G4 c-MYC Promoter G-Quadruplex This compound->cMYC_G4 Stabilizes cMYC c-MYC cMYC_G4->cMYC Downregulates expression p21 p21 (CDK Inhibitor) cMYC->p21 Represses Cdk1_CyclinB CDK1/Cyclin B1 cMYC->Cdk1_CyclinB Promotes p21->Cdk1_CyclinB Inhibits G2M G2/M Transition Cdk1_CyclinB->G2M Drives Arrest G2/M Arrest Cdk1_CyclinB->Arrest Inhibition leads to G2M->Arrest

Figure 2: this compound-induced G2/M cell cycle arrest pathway.

DNA Damage Response

The stabilization of G-quadruplexes can interfere with DNA replication and transcription, leading to the formation of DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway. This is characterized by the phosphorylation of H2AX (γH2AX) and the activation of checkpoint kinases such as ATM and ATR.

Logical Relationship: DNA Damage Response

This compound This compound G4_Stab G-Quadruplex Stabilization This compound->G4_Stab Rep_Stress Replication/Transcription Stress G4_Stab->Rep_Stress Causes DSB DNA Double-Strand Breaks Rep_Stress->DSB Leads to DDR DNA Damage Response (ATM/ATR, γH2AX) DSB->DDR Activates Cell_Outcome Cell Cycle Arrest / Apoptosis / Senescence DDR->Cell_Outcome Induces

Figure 3: this compound-induced DNA damage response.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes key parameters for the closely related and well-studied BMVC derivatives, providing an expected range of activity for this compound.

CompoundTargetAssayIC50 / KdReference
BMVC TelomeraseTRAP Assay~0.2 µM[1]
BMVC4 TelomeraseTRAP Assay~0.2 µM[1]
BMVC G-QuadruplexMicroarrayPreferential binding to MycG4[2]
o-BMVC (this compound) G-QuadruplexFLIMHigher binding affinity to G4 than duplex DNA[3]

Experimental Workflow Overview

The in vitro evaluation of this compound's mechanism of action typically follows a multi-step workflow, from initial binding studies to the analysis of cellular consequences.

Start Start: Synthesize/Obtain this compound G4_Binding G-Quadruplex Binding Assays (CD, FRET, FLIM) Start->G4_Binding Telo_Inhib Telomerase Inhibition Assay (TRAP) G4_Binding->Telo_Inhib Cell_Viability Cell Viability/ Cytotoxicity Assays (MTT, etc.) Telo_Inhib->Cell_Viability Cell_Mechanism Mechanistic Cellular Assays Cell_Viability->Cell_Mechanism Apoptosis_Assay Apoptosis Analysis (Annexin V, Caspase activity) Cell_Mechanism->Apoptosis_Assay CCA_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Mechanism->CCA_Assay DDR_Assay DNA Damage Response (γH2AX staining) Cell_Mechanism->DDR_Assay End End: Characterize In Vitro Mechanism of Action Apoptosis_Assay->End CCA_Assay->End DDR_Assay->End

Figure 4: Experimental workflow for in vitro characterization of this compound.

Conclusion

This compound represents a promising class of G-quadruplex stabilizing agents with significant potential for anticancer therapy. Its in vitro mechanism of action is centered on the selective binding to and stabilization of G-quadruplex structures, leading to telomerase inhibition, cell cycle arrest, and the induction of apoptosis. While further studies are required to fully quantify the specific activity and detailed signaling pathways modulated by this compound, the available data on related compounds strongly support its role as a potent and selective anticancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

The Biological Activity of BMVC Family Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Activities of BMVC Compounds.

Introduction

The 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (BMVC) family of compounds represents a class of G-quadruplex (G4) stabilizers with significant potential in cancer therapeutics. These molecules selectively target and stabilize G-quadruplex structures, which are non-canonical DNA secondary structures found in telomeric regions and gene promoters. This stabilization interferes with key cellular processes in cancer cells, including telomere maintenance and oncogene expression, leading to anti-proliferative effects. This technical guide provides a comprehensive overview of the biological activities of the BMVC compound family, with a focus on BMVC and its derivative, BMVC4, for which quantitative data are more readily available. The information presented serves as a strong indicator of the expected activities of the broader BMVC family, including BMVC2.

Core Mechanism of Action: G-Quadruplex Stabilization

BMVC and its derivatives are carbazole-based molecules that exhibit a high binding affinity for G-quadruplex DNA structures. These structures are formed in guanine-rich sequences, which are notably present at the ends of telomeres and in the promoter regions of several oncogenes, such as c-myc. The binding of BMVC compounds to these G4 structures confers thermal stability, effectively locking the DNA in this conformation. This stabilization has two primary downstream effects: the inhibition of telomerase activity and the modulation of gene expression.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for G-Quadruplex Stabilization

Circular dichroism spectroscopy is a key technique used to study the interaction of compounds like BMVC with G-quadruplex DNA and to assess the conformational changes and stabilization of these structures.

Objective: To determine the ability of a BMVC compound to bind to and stabilize a G-quadruplex-forming oligonucleotide.

Materials:

  • Lyophilized G-quadruplex-forming oligonucleotide (e.g., human telomeric repeat 5'-d[AGGG(TTAGGG)3]-3' or c-myc promoter sequence 5'-d[TGAGGGTGGGTAGGGTGGGTAA]-3')

  • BMVC compound solution of known concentration

  • Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)

  • Nuclease-free water

  • CD spectrophotometer equipped with a Peltier temperature controller

  • Quartz cuvette with a 1 cm path length

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Annealing: Dilute the oligonucleotide stock solution to a final concentration of 5 µM in the annealing buffer. To induce G-quadruplex formation, heat the solution to 95°C for 5 minutes and then allow it to slowly cool to room temperature overnight.

  • CD Spectra Acquisition:

    • Record a baseline spectrum of the annealing buffer alone in the quartz cuvette from 320 nm to 220 nm.

    • Place the annealed oligonucleotide solution in the cuvette and record the CD spectrum at 25°C. A characteristic G-quadruplex spectrum should be observed (e.g., a positive peak around 265 nm and a negative peak around 240 nm for a parallel G4 structure).

  • Titration with BMVC Compound:

    • Add small aliquots of the BMVC compound stock solution to the oligonucleotide solution in the cuvette to achieve desired molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:4 oligonucleotide to BMVC).

    • After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the CD spectrum.

  • Thermal Melting Analysis:

    • To assess stabilization, perform a thermal melting experiment. For the oligonucleotide alone and for the oligonucleotide in the presence of the BMVC compound (e.g., at a 1:2 molar ratio), monitor the CD signal at a fixed wavelength (e.g., 265 nm) while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Analysis:

    • Analyze the changes in the CD spectra upon addition of the BMVC compound to determine binding.

    • From the thermal melting curves, determine the melting temperature (Tm), which is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in the Tm in the presence of the BMVC compound indicates stabilization.

Biological Activities and Quantitative Data

The stabilization of G-quadruplexes by BMVC compounds translates into several key biological activities, primarily impacting cancer cell proliferation and survival. The following sections detail these activities, supported by quantitative data for BMVC and BMVC4.

Telomerase Inhibition

Telomerase is an enzyme crucial for maintaining telomere length in most cancer cells, enabling their replicative immortality. The G-rich telomeric overhang can fold into a G-quadruplex structure, which is not a substrate for telomerase. By stabilizing this structure, BMVC compounds indirectly inhibit telomerase activity.

CompoundAssayIC50Reference
BMVC4TRAP Assay~0.2 µM[1]

Note: The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to measure telomerase activity.

Objective: To quantify the inhibitory effect of a BMVC compound on telomerase activity in cell extracts.

Materials:

  • Cell line expressing telomerase (e.g., H1299, a human non-small cell lung carcinoma line)

  • BMVC compound

  • TRAP assay kit (containing lysis buffer, TRAP reaction buffer, dNTPs, TS primer, ACX primer, control template, and Taq polymerase)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Cell Lysate Preparation:

    • Culture H1299 cells to 70-80% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in the TRAP lysis buffer at a concentration of 10^6 cells/100 µL.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the cell extract. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • TRAP Reaction:

    • Prepare the TRAP reaction mix according to the kit manufacturer's instructions.

    • In separate PCR tubes, add a fixed amount of cell extract (e.g., 1 µg of protein).

    • Add varying concentrations of the BMVC compound to the respective tubes. Include a no-compound control and a heat-inactivated extract control (85°C for 10 minutes).

    • Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

  • PCR Amplification:

    • Transfer the tubes to a PCR thermocycler and perform PCR amplification using the conditions specified in the TRAP assay kit (typically 27-33 cycles).

  • Detection of TRAP Products:

    • Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

    • Stain the gel with a fluorescent DNA dye (e.g., SYBR Green) and visualize the characteristic DNA laddering pattern using a gel imaging system.

  • Data Analysis:

    • Quantify the intensity of the DNA ladder for each concentration of the BMVC compound.

    • Calculate the percentage of telomerase inhibition relative to the no-compound control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the telomerase activity.

Cytotoxicity and Induction of Senescence

BMVC compounds exhibit cytotoxic effects against various cancer cell lines. This is often a result of the induction of cellular senescence, a state of irreversible growth arrest. This senescence can be triggered by telomere shortening due to telomerase inhibition or through telomere-independent mechanisms, such as the induction of a DNA damage response.

CompoundCell LineAssayEndpointIC50 / EffectReference
BMVCH1299 (Lung Cancer)Colony Formation7 daysSignificant suppression at 1 µM
BMVC4H1299 (Lung Cancer)SA-β-gal StainingLong-term treatmentInduction of senescence phenotypes[1]

Objective: To determine the cytotoxic effect of a BMVC compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., H1299)

  • Complete culture medium

  • BMVC compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the H1299 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the BMVC compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%.

Objective: To detect the induction of cellular senescence by a BMVC compound.

Materials:

  • Cells treated with the BMVC compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

  • Microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish and treat with the BMVC compound for a prolonged period (e.g., 5-7 days).

  • Washing and Fixation: Wash the cells twice with PBS and then fix them with the fixation solution for 5-15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then add the staining solution. Incubate the cells at 37°C (in a non-CO2 incubator) overnight.

  • Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of β-galactosidase at pH 6.0.

  • Quantification: Count the percentage of blue-stained cells in multiple fields of view to quantify the extent of senescence.

Regulation of Oncogene Expression (c-myc)

The promoter region of the c-myc oncogene contains a G-rich sequence that can form a G-quadruplex structure, which acts as a transcriptional silencer. By stabilizing this G4 structure, BMVC compounds can downregulate the expression of c-myc, a key driver of cell proliferation.

CompoundCell LineAssayEffectReference
BMVCMCF-7 (Breast Cancer)Western BlotDose- and time-dependent decrease in Myc protein levels[2]
BMVCMCF-7 (Breast Cancer)qRT-PCRReduction of MYC mRNA levels to below 50% at 4 µM and 10 µM[2]

Signaling Pathways

The biological activities of BMVC compounds are mediated through their impact on critical cellular signaling pathways.

Telomerase Inhibition Pathway

The stabilization of the G-quadruplex at telomeres by BMVC compounds physically obstructs the binding of the telomerase enzyme to the 3' overhang of the telomere, thereby inhibiting its function.

Telomerase_Inhibition cluster_telomere Telomere Telomeric_DNA Telomeric DNA (ss G-rich overhang) G_Quadruplex G-Quadruplex (unstable) Telomeric_DNA->G_Quadruplex G_Quadruplex->Telomeric_DNA Stable_G4 Stabilized G-Quadruplex This compound This compound This compound->G_Quadruplex Binds & Stabilizes Telomerase Telomerase Stable_G4->Telomerase Inhibits Binding Telomerase->Telomeric_DNA Binds Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Catalyzes Cellular_Senescence_Apoptosis Cellular Senescence/ Apoptosis Telomere_Elongation->Cellular_Senescence_Apoptosis Prevents

Caption: Telomerase Inhibition by this compound through G-quadruplex stabilization.

c-myc Expression Regulation Pathway

BMVC compounds bind to and stabilize the G-quadruplex structure in the promoter region of the c-myc gene. This stabilized structure acts as a roadblock for transcription factors and RNA polymerase, leading to the downregulation of c-myc transcription.

cMyc_Regulation cluster_cmyc_promoter c-myc Promoter cMyc_G4_Sequence G-rich Sequence cMyc_G_Quadruplex G-Quadruplex (Transcriptional Silencer) cMyc_G4_Sequence->cMyc_G_Quadruplex cMyc_Transcription c-myc Transcription cMyc_G4_Sequence->cMyc_Transcription Stable_cMyc_G4 Stabilized G-Quadruplex This compound This compound This compound->cMyc_G_Quadruplex Binds & Stabilizes Transcription_Factors Transcription Factors (e.g., SP1, NM23-H2) Stable_cMyc_G4->Transcription_Factors Blocks Binding RNA_Polymerase_II RNA Polymerase II Stable_cMyc_G4->RNA_Polymerase_II Blocks Binding Transcription_Factors->cMyc_G4_Sequence Bind RNA_Polymerase_II->cMyc_G4_Sequence Binds cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation

Caption: Downregulation of c-myc expression by this compound.

DNA Damage Response Pathway

The stabilization of G-quadruplexes by BMVC compounds can also be recognized by the cell as a form of DNA damage or replication stress. This can lead to the activation of the DNA Damage Response (DDR) pathway, often involving the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

DNA_Damage_Response This compound This compound G4_Stabilization G-Quadruplex Stabilization This compound->G4_Stabilization Replication_Stress Replication Stress/ DNA Damage Signal G4_Stabilization->Replication_Stress ATM_ATR ATM/ATR Kinases Replication_Stress->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates p53 p53 ATM_ATR->p53 Phosphorylates & Stabilizes DNA_Repair DNA Repair ATM_ATR->DNA_Repair Initiates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1_Chk2->Cell_Cycle_Arrest Induces p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Induction of DNA Damage Response by this compound.

Objective: To detect the activation of the ATM kinase by a BMVC compound through the detection of its autophosphorylation at Serine 1981.

Materials:

  • Cells treated with the BMVC compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ATM (Ser1981) and anti-total-ATM

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the BMVC compound for the desired time. As a positive control, treat a separate set of cells with a DNA damaging agent (e.g., etoposide). Lyse the cells in supplemented lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ATM (Ser1981) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using a Western blot imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with the anti-total-ATM antibody to confirm equal protein loading.

Conclusion

The BMVC family of compounds, including this compound, holds considerable promise as anti-cancer agents due to their ability to selectively target and stabilize G-quadruplex DNA structures. This mechanism leads to the inhibition of telomerase, a critical enzyme for cancer cell immortality, and the downregulation of key oncogenes like c-myc. Furthermore, the induction of a DNA damage response provides an additional, telomere-independent pathway for inducing cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this exciting class of compounds. While much of the quantitative data is derived from studies on BMVC and BMVC4, the shared core structure and mechanism of action strongly suggest that this compound will exhibit a similar profile of biological activity. Further research focusing specifically on this compound is warranted to fully elucidate its unique properties and therapeutic potential.

References

BMVC2: A Technical Guide to its Discovery and Synthesis in the Context of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BMVC2, also known as o-BMVC (2,2'-((9H-Carbazole-3,6-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide), has emerged as a significant small molecule in the study of G-quadruplex-mediated neurodegenerative diseases, particularly C9orf72 Amyotrophic Lateral Sclerosis and Frontotemporal Dementia (c9ALS/FTD). This technical guide provides a comprehensive overview of the discovery and synthetic background of this compound, with a focus on its role as an inhibitor of Repeat-Associated Non-ATG (RAN) translation.

Discovery and Biological Activity

This compound was identified as a derivative of the G-quadruplex stabilizing agent BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide). Both compounds have been investigated for their ability to bind to the G-quadruplex structures formed by the expanded GGGGCC (G4C2) repeats in the C9orf72 gene, a hallmark of c9ALS/FTD.[1][2] These RNA G-quadruplexes are implicated in disease pathogenesis through the sequestration of RNA-binding proteins and by serving as templates for RAN translation, which produces toxic dipeptide repeat proteins.[1][3]

Studies have shown that this compound, like its predecessor BMVC, can inhibit RAN translation. This biological activity was assessed using a cell-based assay employing a NanoLuc® luciferase reporter system.[1] In this assay, a construct containing the (G4C2)66 repeat upstream of a NanoLuc® reporter gene is used to quantify the extent of RAN translation. The inhibitory effects of BMVC and this compound were evaluated in HEK293T cells, where a reduction in luminescence indicates inhibition of the pathogenic translation process.[1] While both compounds show activity, a detailed comparative analysis of their potency is crucial for further drug development.

Table 1: Biological Activity of this compound and Related Compounds

CompoundTargetAssay TypeCell LineKey FindingReference
This compound (o-BMVC)r(G4C2)expRAN Translation Inhibition (NanoLuc® Reporter)HEK293TInhibits RAN translation[1]
BMVCr(G4C2)expRAN Translation Inhibition (NanoLuc® Reporter)HEK293TInhibits RAN translation[1]

Synthesis of this compound

The synthesis of this compound starts from the precursor 2,7-dibromocarbazole. The synthetic route involves a palladium-catalyzed Heck cross-coupling reaction to introduce the vinylpyridinium moieties at the 2 and 7 positions of the carbazole (B46965) core. This is followed by quaternization of the pyridine (B92270) nitrogen atoms with methyl iodide to yield the final diiodide salt.

Experimental Protocol: Synthesis of this compound (o-BMVC)

Step 1: Heck Cross-Coupling of 2,7-Dibromocarbazole with 4-vinylpyridine (B31050)

  • To a solution of 2,7-dibromocarbazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 4-vinylpyridine (2.2 eq).

  • A palladium catalyst, for example, palladium(II) acetate (B1210297) (0.1 eq), and a phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine (0.2 eq), are added to the mixture.

  • A base, typically triethylamine (B128534) (3.0 eq), is added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography on silica (B1680970) gel.

Step 2: Quaternization with Methyl Iodide

  • The product from Step 1 is dissolved in a suitable solvent like acetone (B3395972) or acetonitrile.

  • An excess of methyl iodide (e.g., 5-10 eq) is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the quaternization.

  • The formation of a precipitate indicates the formation of the diiodide salt, this compound.

  • The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by binding to and stabilizing the G-quadruplex structures within the r(G4C2)exp RNA. This stabilization is thought to sterically hinder the progression of the ribosomal machinery along the RNA, thereby inhibiting RAN translation. The reduction in the synthesis of toxic dipeptide repeat proteins is a key downstream effect that is believed to alleviate the cellular pathology associated with c9ALS/FTD. Furthermore, by stabilizing the G-quadruplex, this compound may also interfere with the sequestration of essential RNA-binding proteins, thus mitigating another aspect of the disease mechanism.

BMVC2_Mechanism_of_Action cluster_0 Cellular Environment (c9ALS/FTD) cluster_1 Therapeutic Intervention G4C2 Expanded r(G4C2) Repeats G_quadruplex RNA G-quadruplex Structure G4C2->G_quadruplex Forms RAN_Translation RAN Translation G_quadruplex->RAN_Translation RBP_Sequestration RBP Sequestration G_quadruplex->RBP_Sequestration Ribosome Ribosome Ribosome->RAN_Translation DPR Dipeptide Repeat Proteins (Toxic) RAN_Translation->DPR Cellular_Toxicity Cellular Toxicity & Neurodegeneration DPR->Cellular_Toxicity RBP RNA-Binding Proteins RBP->RBP_Sequestration RBP_Sequestration->Cellular_Toxicity This compound This compound Stabilization Stabilization of G-quadruplex This compound->Stabilization Stabilization->RAN_Translation Inhibits Stabilization->RBP_Sequestration Reduces

Caption: Mechanism of this compound in c9ALS/FTD.

Experimental Protocols

Cell-Based RAN Translation Inhibition Assay (NanoLuc® Reporter)

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Transient transfection is performed using a suitable transfection reagent to introduce a plasmid encoding the (G4C2)66-No ATG-NanoLuc® reporter construct. A co-transfection with a control plasmid expressing a different reporter (e.g., mCherry) can be included to monitor for non-specific effects on translation.

2. Compound Treatment:

  • 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

3. Luciferase Assay:

  • After a 24-48 hour incubation period with the compound, the cells are lysed, and the NanoLuc® luciferase activity is measured using the Nano-Glo® Luciferase Assay System (Promega) according to the manufacturer's protocol.[4][5]

  • Luminescence is read on a plate-reading luminometer.

  • The data is normalized to the vehicle control to determine the percentage of inhibition of RAN translation. IC50 values are calculated from the dose-response curves.

RAN_Translation_Assay_Workflow cluster_workflow Experimental Workflow Start Seed HEK293T cells in 96-well plate Transfect Transfect with (G4C2)66-NanoLuc® reporter plasmid Start->Transfect Incubate1 Incubate for 24h Transfect->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 Lyse Lyse cells and add Nano-Glo® substrate Incubate2->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze

Caption: Workflow for the RAN Translation Inhibition Assay.

Conclusion

This compound represents a promising chemical scaffold for the development of therapeutics targeting G-quadruplex-mediated pathologies in c9ALS/FTD. Its ability to inhibit the pathogenic RAN translation cascade highlights the potential of small molecule intervention in this devastating neurodegenerative disease. Further optimization of its structure and a more detailed elucidation of its downstream effects will be critical for its progression towards clinical applications. This guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of this compound to aid researchers in this endeavor.

References

Unveiling the Therapeutic Potential of BMVC2: A Technical Guide to its Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Taipei, Taiwan – December 15, 2025 – In the intricate landscape of targeted cancer therapy, the small molecule BMVC2 (o-BMVC) has emerged as a promising agent due to its specific affinity for non-canonical DNA structures known as G-quadruplexes (G4s). This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental validation, and future prospects.

This compound, a carbazole (B46965) derivative, exhibits a strong preference for binding to and stabilizing G-quadruplex structures, which are particularly prevalent in the telomeric ends of chromosomes and in the promoter regions of oncogenes such as c-MYC. This selective interaction forms the basis of its anti-cancer potential, offering a targeted approach to disrupting tumor cell proliferation and survival.

Core Mechanism: G-Quadruplex Stabilization

This compound functions as a G-quadruplex stabilizer. These four-stranded DNA structures are formed in guanine-rich sequences and are implicated in the regulation of key cellular processes, including telomere maintenance and gene expression. In cancer cells, the stabilization of G4s by ligands like this compound can lead to the inhibition of telomerase activity and the downregulation of oncogene transcription, ultimately inducing cell senescence and apoptosis.

The binding affinity of this compound for G-quadruplex DNA is significantly higher—by nearly two orders of magnitude—than its affinity for standard duplex DNA, highlighting its specificity as a G4-targeting agent. This preferential binding is a critical attribute for its therapeutic potential, minimizing off-target effects.

Key Therapeutic Targets

The primary therapeutic targets of this compound are rooted in its ability to stabilize G-quadruplexes in critical genomic regions:

  • Telomeric G-Quadruplexes: Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in G-quadruplex forming sequences. In the majority of cancer cells, the enzyme telomerase is highly active, maintaining telomere length and enabling replicative immortality. By stabilizing the G-quadruplex structures in telomeres, this compound effectively inhibits telomerase from accessing its substrate. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.

  • c-MYC Promoter G-Quadruplex: The c-MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many human cancers. The promoter region of the c-MYC gene contains a G-quadruplex forming sequence that acts as a transcriptional silencer. This compound binds to and stabilizes this G4 structure, thereby repressing c-MYC transcription. The downregulation of c-MYC protein levels disrupts the oncogenic signaling pathways that drive tumor growth.

Quantitative Data Summary

While comprehensive quantitative data for this compound remains an active area of research, preliminary studies on its parent compound, BMVC, and related derivatives provide valuable insights into its potency. The following table summarizes the known inhibitory concentrations for a related compound, BMVC4, which helps to contextualize the potential efficacy of this compound.

CompoundTarget/AssayCell LineIC50 Value
BMVC4Telomerase Inhibition (TRAP Assay)H1299~0.2 µM

Further research is required to establish a comprehensive profile of this compound's IC50 values across a broad range of cancer cell lines and its specific binding affinities (Kd) for various G-quadruplex structures.

Experimental Protocols & Methodologies

The investigation of this compound's therapeutic potential relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays used to characterize its activity.

G-Quadruplex Stabilization Assay (Fluorescence Lifetime Imaging Microscopy - FLIM)

This protocol describes the use of FLIM to visualize the binding of this compound (o-BMVC) to G-quadruplexes within fixed cells. This compound acts as a fluorescent probe with a longer fluorescence lifetime when bound to G4 structures compared to duplex DNA.

Objective: To qualitatively and quantitatively assess the presence of G-quadruplexes and the effect of this compound on their stability in a cellular context.

Materials:

  • This compound (o-BMVC)

  • Cancer cell line of interest (e.g., HeLa)

  • Normal cell line for comparison (e.g., MRC-5)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for cell fixation

  • DNase and RNase

  • Fluorescence lifetime imaging microscope

Procedure:

  • Cell Culture: Culture cancer and normal cells on coverslips in appropriate medium until they reach the desired confluency.

  • Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • DNase/RNase Treatment (Control): For control experiments, treat a subset of fixed and permeabilized cells with DNase and RNase to confirm that the this compound signal is specific to nucleic acids.

  • This compound Staining: Incubate the fixed and permeabilized cells with a solution of this compound in PBS at a final concentration of 1-5 µM for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS to remove unbound this compound.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a FLIM system. The fluorescence lifetime of this compound is measured on a pixel-by-pixel basis.

  • Data Analysis: Analyze the FLIM images to identify foci with a long fluorescence lifetime (typically ≥ 2.4 ns), which are indicative of this compound bound to G-quadruplexes. Quantify the number and intensity of these foci per cell nucleus to compare G4 abundance between different cell types or treatment conditions.

Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity. This protocol is adapted to assess the inhibitory effect of this compound.

Objective: To determine the concentration at which this compound inhibits 50% of telomerase activity (IC50).

Materials:

  • This compound

  • Telomerase-positive cancer cell line (e.g., H1299)

  • CHAPS lysis buffer

  • TRAP reaction mix (containing TS primer, ACX primer, dNTPs, and Taq polymerase)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA staining dye (e.g., SYBR Green)

Procedure:

  • Cell Lysate Preparation: Prepare a cell extract from a telomerase-positive cell line using CHAPS lysis buffer. Determine the protein concentration of the lysate.

  • TRAP Reaction Setup: For each reaction, combine the cell lysate with the TRAP reaction mix.

  • This compound Treatment: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a heat-inactivated lysate control.

  • Telomerase Extension: Incubate the reactions at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification: Perform PCR amplification of the extended products using a thermocycler.

  • Gel Electrophoresis: Separate the PCR products on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Stain the gel with a DNA dye and visualize the characteristic 6-base pair ladder of telomerase products. Quantify the intensity of the ladders for each this compound concentration relative to the no-inhibitor control to determine the IC50 value.

c-MYC Expression Analysis (Western Blot)

This protocol details the procedure for assessing the impact of this compound treatment on the protein levels of its oncogenic target, c-MYC.

Objective: To determine if this compound treatment leads to a reduction in c-MYC protein expression in cancer cells.

Materials:

  • This compound

  • Cancer cell line with known c-MYC expression (e.g., HeLa, MCF-7)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-c-MYC and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Treat cultured cancer cells with various concentrations of this compound for a specified time period (e.g., 24-48 hours). Include a vehicle-treated control.

  • Protein Extraction: Lyse the cells using RIPA buffer and collect the total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C. Subsequently, probe the membrane with an antibody against a loading control protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for c-MYC and the loading control. Normalize the c-MYC signal to the loading control to determine the relative change in c-MYC expression upon this compound treatment.

Visualizing the Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using the DOT language for Graphviz.

BMVC2_Signaling_Pathway cluster_telomere Telomere Targeting cluster_cmyc c-MYC Targeting This compound This compound Stabilization Stabilization This compound->Stabilization Telomeric_G4 Telomeric G-Quadruplex Telomerase Telomerase Telomeric_G4->Telomerase Inhibition cMYC_G4 c-MYC Promoter G-Quadruplex cMYC_Transcription c-MYC Transcription cMYC_G4->cMYC_Transcription Repression Stabilization->Telomeric_G4 Stabilization->cMYC_G4 Telomere_Shortening Telomere Shortening Senescence_Apoptosis Senescence / Apoptosis Telomere_Shortening->Senescence_Apoptosis cMYC_Protein c-MYC Protein Tumor_Growth Tumor Growth & Proliferation Tumor_Growth->Senescence_Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_invivo In Vivo Models G4_Binding G4 Binding Affinity (e.g., Fluorescence Titration) Telomerase_Assay Telomerase Inhibition (TRAP Assay) Cytotoxicity Cytotoxicity Screening (MTT/IC50 Determination) FLIM G4 Visualization (FLIM with o-BMVC) Cytotoxicity->FLIM Western_Blot Target Protein Expression (c-MYC Western Blot) FLIM->Western_Blot Apoptosis_Assay Apoptosis/Senescence Assays Western_Blot->Apoptosis_Assay Xenograft Tumor Xenograft Models Apoptosis_Assay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Structural Elucidation of BMVC2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

BMVC2, also known as o-BMVC (ortho-3,6-bis(1-methyl-2-vinylpyridinium) carbazole (B46965) diiodide), is a carbazole derivative that has garnered significant interest as a fluorescent probe for the detection of G-quadruplex (G4) DNA structures. Its ability to selectively bind to and fluorescently report on the presence of these non-canonical DNA secondary structures has made it a valuable tool in the study of telomere biology and cancer research. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its chemical properties, a plausible synthetic pathway based on available literature, and its key applications in molecular and cellular biology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G4 DNA and the development of targeted therapeutics.

Introduction

G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Consequently, G4 structures have emerged as promising targets for anticancer drug design. The development of small molecules that can selectively bind to and stabilize G4s is an active area of research.

This compound (o-BMVC) is a derivative of the well-known G4-stabilizing ligand BMVC. It is distinguished by the ortho-positioning of the vinylpyridinium moieties on the carbazole core. This structural modification confers distinct photophysical properties, making this compound a particularly effective fluorescent probe for visualizing G4 structures in vitro and in living cells. This guide will focus on the foundational aspects of this compound's structure and synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information has been compiled from various chemical suppliers and research publications.

PropertyValue
IUPAC Name 2,2'-((9H-Carbazole-3,6-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide
Synonyms o-BMVC
Molecular Formula C28H25I2N3
Molecular Weight 657.33 g/mol
CAS Number 850559-51-2
Appearance Yellow to orange solid
Solubility Soluble in DMSO

Structural Elucidation and Synthesis

Proposed Synthetic Pathway

The synthesis of this compound is believed to follow a pathway involving the formylation of the carbazole core, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the vinyl linkages, and finally, quaternization of the pyridine (B92270) rings. A logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow Carbazole 9H-Carbazole Formylation Vilsmeier-Haack Formylation Carbazole->Formylation Dialdehyde 9H-Carbazole-3,6- dicarbaldehyde Formylation->Dialdehyde Wittig Wittig Reaction (with 2-picolylphosphonium salt) Dialdehyde->Wittig Bis_vinyl 3,6-bis(2-(pyridin-2-yl)vinyl) -9H-carbazole Wittig->Bis_vinyl Quaternization Quaternization (with Methyl Iodide) Bis_vinyl->Quaternization This compound This compound (o-BMVC) Quaternization->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of this compound, based on standard organic synthesis methodologies for similar compounds.

Step 1: Vilsmeier-Haack Formylation of 9H-Carbazole

  • To a solution of 9H-carbazole in anhydrous DMF, phosphorus oxychloride (POCl3) is added dropwise at 0 °C.

  • The reaction mixture is then heated to 90 °C and stirred for several hours.

  • After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate, 9H-carbazole-3,6-dicarbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Wittig Reaction

  • (2-Methylpyridin-2-yl)triphenylphosphonium iodide is prepared by reacting 2-picoline with triphenylphosphine (B44618) and iodine.

  • The phosphonium (B103445) salt is then treated with a strong base, such as sodium hydride, in an anhydrous solvent like THF to generate the ylide.

  • A solution of 9H-carbazole-3,6-dicarbaldehyde in THF is added to the ylide solution, and the mixture is stirred at room temperature.

  • The reaction is quenched with water, and the product, 3,6-bis(2-(pyridin-2-yl)vinyl)-9H-carbazole, is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 3: Quaternization

  • 3,6-bis(2-(pyridin-2-yl)vinyl)-9H-carbazole is dissolved in a suitable solvent such as acetonitrile.

  • An excess of methyl iodide is added, and the mixture is refluxed for several hours.

  • Upon cooling, the product, this compound, precipitates out of the solution.

  • The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data (Anticipated)

The structural confirmation of the synthesized this compound would rely on a suite of spectroscopic techniques. The anticipated data is summarized in Table 2.

TechniqueAnticipated Data
¹H NMR Signals corresponding to the carbazole protons, vinyl protons, and pyridinium (B92312) protons with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for the aromatic and vinyl carbons of the carbazole and pyridinium rings, as well as the methyl carbons.
Mass Spec. A molecular ion peak corresponding to the cationic portion of the molecule (C28H25N3)²⁺.
FT-IR Characteristic absorption bands for C-H, C=C, and C-N bonds.
UV-Vis Absorption maxima in the visible region, characteristic of the extended π-conjugated system.

Biological Activity and Mechanism of Action

This compound functions as a G-quadruplex stabilizer. Its planar carbazole core allows it to stack on the external G-quartets of a G4 structure, while the positively charged pyridinium arms are thought to interact with the phosphate (B84403) backbone of the DNA. This binding stabilizes the G4 structure, which can have downstream biological consequences, such as the inhibition of telomerase activity.

The fluorescence of this compound is environmentally sensitive. It is weakly fluorescent in aqueous solution but exhibits a significant enhancement in fluorescence upon binding to G4 DNA. This "light-up" property is central to its utility as a G4 probe. The proposed mechanism of action is illustrated in the following signaling pathway diagram.

Signaling_Pathway This compound This compound G4 G-Quadruplex DNA This compound->G4 Binding Stabilization Stabilization of G4 Structure G4->Stabilization Inhibition Inhibition Stabilization->Inhibition Telomerase Telomerase Telomere Telomere Elongation Telomerase->Telomere Inhibition->Telomerase Apoptosis Cellular Senescence/ Apoptosis Inhibition->Apoptosis

Caption: Proposed mechanism of this compound's biological activity.

Conclusion

This compound is a valuable molecular tool for the study of G-quadruplex DNA. Its synthesis, while not detailed in a single source, can be reasonably inferred from established chemical reactions. The structural and photophysical properties of this compound make it an excellent fluorescent probe for visualizing G4 structures in biological systems. Further research into the synthesis of novel this compound derivatives could lead to the development of even more potent and selective G4-targeting agents for therapeutic applications. This guide provides a foundational understanding for researchers and professionals working in this exciting field.

An In-depth Technical Guide to the Core Novelty of BMVC2 in c9ALS/FTD Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) are devastating neurodegenerative disorders for which effective therapeutic interventions are urgently needed. A significant genetic cause of these diseases is a GGGGCC (G4C2) hexanucleotide repeat expansion in the first intron of the C9orf72 gene. This expansion leads to the formation of toxic RNA structures and the production of dipeptide repeat proteins (DPRs) through a non-canonical translation process known as Repeat-Associated Non-ATG (RAN) translation. The small molecule BMVC2 has emerged as a promising therapeutic candidate due to its novel mechanism of action targeting the pathogenic RNA structure directly. This guide provides a detailed overview of the core novelty of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.

Quantitative Data Summary

The therapeutic potential of this compound is underscored by its specific binding to the pathogenic RNA structure and its potent inhibition of RAN translation. The following table summarizes the key quantitative data reported for this compound and related compounds.

CompoundTargetBinding Affinity (Kd)RAN Translation Inhibition (IC50)Assay MethodReference
BMVCr(G4C2)exp HairpinNot Reported> 10 µMNanoLuc Reporter Assay[1]
This compound r(G4C2)exp Hairpin Not Reported ~ 5 µM NanoLuc Reporter Assay [1]
Compound 4r(G4C2)exp Hairpin1.3 ± 0.2 µM0.9 ± 0.1 µMNanoLuc Reporter Assay[1]

Note: While specific binding affinity (Kd) values for this compound are not provided in the initial report, its activity is compared with other compounds, indicating a significant biological effect. Compound 4 is presented as another bioactive small molecule targeting the same RNA structure for comparative purposes.

Core Novelty of this compound: Mechanism of Action

The novelty of this compound lies in its ability to recognize and bind to a specific structural motif within the expanded G4C2 repeat RNA (r(G4C2)exp). This RNA transcript forms secondary structures, including hairpins and G-quadruplexes, which are implicated in the disease pathology. This compound specifically targets a 1x1 nucleotide GG internal loop within the hairpin structure of r(G4C2)exp.[1] This interaction is crucial for its therapeutic effect.

The binding of this compound to the r(G4C2)exp hairpin induces a conformational change, stabilizing the hydrogen bonding between the two guanine (B1146940) bases in the internal loop.[1] This stabilization has two major downstream consequences:

  • Inhibition of RAN Translation: The r(G4C2)exp transcript is translated into toxic dipeptide repeat proteins (DPRs) through RAN translation. This process is believed to be a key driver of neurodegeneration in c9ALS/FTD. By binding to the RNA hairpin, this compound acts as a steric block, preventing the assembly of the ribosomal machinery required for RAN translation.[1] This leads to a significant reduction in the production of toxic DPRs.

  • Disruption of Toxic RNA-Protein Interactions: The expanded RNA repeats can also sequester essential RNA-binding proteins (RBPs), leading to the formation of toxic RNA foci and disruption of normal cellular processes. The binding of this compound to the r(G4C2)exp may interfere with these pathological RNA-protein interactions, further mitigating cellular toxicity.[1]

The following diagram illustrates the proposed mechanism of action for this compound.

BMVC2_Mechanism_of_Action cluster_0 Pathogenic Cascade in c9ALS/FTD cluster_1 Therapeutic Intervention G4C2_exp r(G4C2)exp Hairpin RAN_Translation RAN Translation G4C2_exp->RAN_Translation RBP_sequestration RBP Sequestration G4C2_exp->RBP_sequestration DPRs Toxic Dipeptide Repeat Proteins RAN_Translation->DPRs Neurodegeneration Neurodegeneration DPRs->Neurodegeneration RNA_foci Toxic RNA Foci RBP_sequestration->RNA_foci RNA_foci->Neurodegeneration This compound This compound This compound->G4C2_exp Binds to 1x1 GG internal loop

Caption: Mechanism of action of this compound in c9ALS/FTD.

Experimental Protocols

The characterization of this compound's activity relies on specialized cellular and biophysical assays. A key experimental protocol is the NanoLuc reporter assay used to quantify the inhibition of RAN translation.

Protocol: NanoLuc Reporter Assay for RAN Translation Inhibition

1. Principle: This assay utilizes a reporter construct containing the G4C2 repeat expansion upstream of a NanoLuciferase (NanoLuc) gene. The G4C2 repeat is in a different reading frame from the NanoLuc gene, so luciferase is only produced via RAN translation. Inhibition of RAN translation by a compound like this compound results in a decrease in luciferase activity, which can be quantified by measuring luminescence.

2. Materials:

  • HEK293T cells

  • Plasmid DNA: pEGFP-(G4C2)66-NLuc reporter construct

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • Opti-MEM reduced-serum medium

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound (and other test compounds) dissolved in DMSO

  • Nano-Glo Luciferase Assay Reagent

  • Luminometer

3. Experimental Workflow:

The following diagram outlines the workflow for the NanoLuc reporter assay.

NanoLuc_Assay_Workflow start Start cell_culture 1. Seed HEK293T cells in 96-well plates start->cell_culture transfection 2. Transfect cells with pEGFP-(G4C2)66-NLuc plasmid cell_culture->transfection compound_treatment 3. Treat cells with varying concentrations of this compound transfection->compound_treatment incubation 4. Incubate for 48 hours compound_treatment->incubation lysis_and_assay 5. Lyse cells and add Nano-Glo reagent incubation->lysis_and_assay measurement 6. Measure luminescence using a luminometer lysis_and_assay->measurement analysis 7. Analyze data and determine IC50 values measurement->analysis end End analysis->end

Caption: Workflow for the NanoLuc reporter assay.

4. Detailed Steps:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

  • Transfection: On the following day, transfect the cells with the pEGFP-(G4C2)66-NLuc reporter plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the cells for an additional 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement: After incubation, lyse the cells and measure the NanoLuc activity using the Nano-Glo Luciferase Assay System according to the manufacturer's protocol. Luminescence is measured using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to a vehicle-treated control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This compound represents a significant advancement in the development of targeted therapies for c9ALS/FTD. Its novel mechanism of action, which involves the direct binding to and stabilization of the pathogenic r(G4C2)exp hairpin structure, provides a clear rationale for its therapeutic potential. The ability of this compound to inhibit the production of toxic dipeptide repeat proteins through the blockade of RAN translation addresses a central pathological event in the disease. The experimental frameworks outlined in this guide provide the necessary tools for the further evaluation and optimization of this compound and other small molecules with similar mechanisms of action. Continued research into compounds like this compound holds great promise for the development of disease-modifying therapies for patients with c9ALS/FTD.

References

BMVC2 interaction with cellular pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of BMVC with Cellular Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for research and informational purposes only. The compound BMVC (3,6-bis[2-(1-methylpyridinium)vinyl]carbazole diiodide) is an investigational agent and not an approved therapeutic.

Introduction

The pursuit of novel therapeutic targets in oncology has led to significant interest in non-canonical DNA secondary structures, such as G-quadruplexes (G4). These four-stranded structures, formed in guanine-rich regions of DNA, are prevalent in telomeres and the promoter regions of key oncogenes. Their stabilization represents a promising strategy for anticancer drug development. BMVC (3,6-bis[2-(1-methylpyridinium)vinyl]carbazole diiodide) is a carbazole (B46965) derivative developed as a G-quadruplex stabilizer.[1] Initially designed as a fluorescent probe for G4 structures, subsequent research has revealed its potent biological activities, primarily through the modulation of critical cellular pathways involved in cancer proliferation and survival.[1][2] Notably, BMVC exhibits a higher binding affinity for the G-quadruplex within the promoter of the c-MYC oncogene compared to telomeric G4s, highlighting its potential for targeted gene regulation.[3]

This technical guide provides a comprehensive overview of the molecular interactions of BMVC with key cellular pathways, including the downregulation of c-MYC expression, inhibition of telomerase, and the induction of the DNA damage response. It consolidates quantitative data, details essential experimental protocols for studying these interactions, and presents visual diagrams of the relevant pathways and workflows.

Note on Nomenclature: This document refers to the foundational compound as BMVC. Related derivatives, such as BMVC4, are explicitly named when data pertains specifically to them.

Core Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action for BMVC is its ability to bind to and stabilize G-quadruplex DNA structures.[1] G-quadruplexes are formed from G-rich DNA sequences that fold into a four-stranded structure composed of stacked G-tetrads—planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. BMVC intercalates into or, more commonly, stacks onto the external G-tetrads of these structures. This binding increases the thermal stability of the G4, making it more resistant to unwinding by helicases. By "locking" the DNA in this conformation, BMVC can obstruct the transcriptional machinery or inhibit enzymatic processes that require an unfolded DNA template.[4][5]

BMVC BMVC Molecule G4_Telomere Telomeric G-Quadruplex BMVC->G4_Telomere Binds G4_cMYC c-MYC Promoter G-Quadruplex BMVC->G4_cMYC Binds (High Affinity) Stabilization_Tel Stabilization of Telomeric G4 G4_Telomere->Stabilization_Tel Stabilization_cMYC Stabilization of c-MYC Promoter G4 G4_cMYC->Stabilization_cMYC

Caption: General mechanism of BMVC binding to G-quadruplex structures.

Interaction with Core Cellular Pathways

BMVC's stabilization of G-quadruplexes has profound effects on at least three major cellular pathways critical for cancer cell survival and proliferation.

Downregulation of c-MYC Oncogene Expression

The c-MYC oncogene is a master regulator of cell proliferation, and its overexpression is a hallmark of many cancers.[6][7] The promoter region of c-MYC contains a nuclease hypersensitivity element (NHE III₁) that can fold into a parallel G-quadruplex structure, acting as a transcriptional silencer.[8] BMVC demonstrates a high binding affinity and selectivity for this specific G4 structure.[3][5] By stabilizing the c-MYC promoter G4, BMVC prevents its unwinding, thereby inhibiting the binding of transcription factors and RNA polymerase II. This leads to potent transcriptional repression of the c-MYC gene, resulting in decreased levels of both c-MYC mRNA and protein, which in turn contributes to reduced cell proliferation.[5]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMVC BMVC cMYC_G4 c-MYC Promoter G4 BMVC->cMYC_G4 Stabilizes Transcription Transcription Blocked cMYC_G4->Transcription cMYC_mRNA c-MYC mRNA ↓ Transcription->cMYC_mRNA Translation Translation cMYC_mRNA->Translation cMYC_Protein c-MYC Protein ↓ Translation->cMYC_Protein Proliferation Cell Proliferation ↓ cMYC_Protein->Proliferation

Caption: Pathway of BMVC-mediated c-MYC repression.
Inhibition of Telomerase Activity

Telomerase is a reverse transcriptase enzyme responsible for maintaining the length of telomeres at the ends of chromosomes.[9] Its activity is essential for the replicative immortality of over 85% of cancer cells. The G-rich 3' overhang of telomeric DNA can fold into a G-quadruplex structure, which is not a suitable substrate for telomerase. By binding to and stabilizing this telomeric G4, BMVC effectively inhibits telomerase from elongating the telomeres.[4] This leads to progressive telomere shortening with each cell division, eventually triggering a state of replicative senescence or apoptosis.[4]

BMVC BMVC Telomeric_G4 Telomeric G4 BMVC->Telomeric_G4 Stabilizes Telomerase Telomerase Enzyme Telomeric_G4->Telomerase Inhibits Binding Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Mediates Telomere_Shortening Progressive Telomere Shortening Telomere_Elongation->Telomere_Shortening Prevents Senescence Cellular Senescence Telomere_Shortening->Senescence

Caption: Pathway of BMVC-mediated telomerase inhibition.
Induction of DNA Damage Response (DDR) and Senescence

Beyond its effects at telomeres, the stabilization of G-quadruplex structures genome-wide can induce DNA damage. G4 structures can act as physical impediments to DNA replication forks, leading to replication stress and the formation of DNA double-strand breaks (DSBs).[4] Studies with the related compound BMVC4 have shown that treatment induces DNA breaks that are not confined to telomeres, triggering a robust DNA Damage Response (DDR).[4][10] This response is primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM- and Rad3-Related) kinases.[11] Upon sensing DNA breaks or stalled replication forks, ATM and ATR are activated and phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2 and the histone variant H2AX (forming γH2AX foci at damage sites).[11][12] This signaling cascade ultimately leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the DDR can trigger cellular senescence, a state of irreversible growth arrest, which serves as a potent anti-tumorigenic mechanism.[4][13] The induction of senescence by BMVC4 has been shown to be independent of its telomerase inhibitory activity, as it occurs in both telomerase-positive and ALT (Alternative Lengthening of Telomeres) cancer cells.[4]

BMVC BMVC G4_Genomic Genomic G4 Stabilization BMVC->G4_Genomic Rep_Stress Replication Stress & DNA Breaks (DSBs) G4_Genomic->Rep_Stress Causes ATM_ATR ATM / ATR Kinase Activation Rep_Stress->ATM_ATR Activates H2AX γH2AX Foci Formation ATM_ATR->H2AX Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1_Chk2->Cell_Cycle_Arrest Induces Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Leads to

Caption: BMVC-induced DNA Damage Response (DDR) pathway.

Quantitative Data Summary

The following tables summarize key quantitative data reported for BMVC and its derivatives from preclinical studies.

Table 1: Telomerase Inhibition & G4 Stabilization

Compound Parameter Value Assay Reference
BMVC4 IC₅₀ (Telomerase Inhibition) 0.2 µM TRAP Assay [4]

| BMVC | ΔTₘ (Telomeric G4) | >10 °C | CD Spectroscopy |[4] |

Table 2: c-MYC Repression & Binding Affinity

Compound Parameter Value Cell Line / Conditions Reference
BMVC Effective Concentration 4 - 10 µM MCF-7 Breast Cancer [5]
BMVC mRNA Reduction >50% MCF-7 (at 4 & 10 µM) [5]

| BMVC | Kᴅ (Binding Affinity) | 36 nM | In vitro (c-MYC G4) |[5] |

Experimental Protocols

Investigating the cellular effects of BMVC requires a suite of molecular and cell biology techniques. The following are generalized protocols for key assays.

Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay measures telomerase activity in cell extracts.

  • Cell Lysis: Collect ~100,000 cells and centrifuge. Resuspend the pellet in 40 µL of ice-cold NP-40 lysis buffer. Incubate on ice for 30 minutes.[9]

  • Telomerase Extension: Prepare a master mix containing TRAP buffer, dNTPs, a forward primer (e.g., TS), and a reverse primer (e.g., ACX). Add 1 µL of cell lysate to the master mix. Incubate at 25-30°C for 30-40 minutes to allow telomerase to add telomeric repeats to the TS primer.[9]

  • Heat Inactivation: Deactivate telomerase by heating the reaction to 95°C for 5 minutes.[9]

  • PCR Amplification: Amplify the extension products via PCR for 25-30 cycles (e.g., 95°C for 30s, 52-60°C for 30s, 72°C for 45s).[9][14]

  • Detection: Resolve the PCR products on a polyacrylamide gel. Telomerase activity is indicated by a characteristic ladder of 6-base pair repeats. A heat-inactivated lysate should be used as a negative control.[9]

Western Blot for c-Myc Protein Expression

This protocol quantifies changes in c-Myc protein levels following BMVC treatment.

  • Cell Treatment & Lysis: Culture cells (e.g., MCF-7) and treat with desired concentrations of BMVC (e.g., 4-10 µM) and a vehicle control (DMSO) for specified times (e.g., 24-72 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load 20-40 µg of total protein per lane on an SDS-polyacrylamide gel and separate proteins by electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]

  • Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize c-Myc band intensity to a loading control like GAPDH or β-actin.[17]

Immunofluorescence for γH2AX Foci

This method visualizes DNA double-strand breaks as nuclear foci.

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with BMVC for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 30 minutes. Wash 3x with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[2]

  • Blocking: Block with 5% BSA in PBS for 30-60 minutes at room temperature.[2]

  • Primary Antibody Incubation: Incubate coverslips with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash 3x with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[2]

  • Mounting and Imaging: Wash 3x with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.[2]

  • Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[2]

Visualizations

Standard Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the cellular effects of BMVC.

cluster_exp Experimental Workflow cluster_assays Downstream Assays start Cancer Cell Culture (e.g., MCF-7) treat Treat with BMVC (Dose-Response & Time-Course) start->treat harvest Harvest Cells for Lysate & Fixed Samples treat->harvest wb Western Blot (c-MYC, DDR proteins) harvest->wb qpcr qRT-PCR (c-MYC mRNA) harvest->qpcr trap TRAP Assay (Telomerase Activity) harvest->trap if_ Immunofluorescence (γH2AX Foci) harvest->if_ sen Senescence Assay (SA-β-gal staining) harvest->sen analysis Data Analysis & Interpretation wb->analysis qpcr->analysis trap->analysis if_->analysis sen->analysis

Caption: Workflow for investigating the cellular effects of BMVC.

Conclusion and Future Directions

BMVC and its derivatives are potent G-quadruplex stabilizing agents that disrupt key oncogenic pathways. By targeting G4 structures in the c-MYC promoter and at telomeres, BMVC effectively represses a critical driver of cell proliferation and inhibits the primary mechanism of cancer cell immortalization. Furthermore, the induction of a genome-wide DNA damage response leading to cellular senescence provides a third, powerful anti-tumorigenic mechanism that is effective even in cancer cells that do not rely on telomerase.

For drug development professionals, BMVC represents a promising scaffold for the design of next-generation G4-targeted therapies. Future research should focus on:

  • Selectivity Profiling: Comprehensive screening against a wide array of genomic G-quadruplexes is needed to fully understand the selectivity profile of BMVC and to design derivatives with enhanced specificity for desired targets like c-MYC.

  • Off-Target Effects: A thorough investigation of potential off-target interactions is crucial to predict and mitigate possible toxicities.[18][19]

  • Pharmacokinetics and In Vivo Efficacy: Rigorous preclinical studies are required to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties and in vivo anti-tumor efficacy of BMVC derivatives in relevant animal models.

By leveraging the multi-pathway inhibitory action of G-quadruplex stabilizers like BMVC, it may be possible to develop novel therapeutics that overcome the resistance mechanisms often encountered with single-target agents.

References

Exploratory Studies on the Function of Bone Morphogenetic Protein 2 (BMP2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Protein 2 (BMP2) is a pleiotropic cytokine belonging to the transforming growth factor-beta (TGF-β) superfamily of proteins.[1][2][3][4] Initially identified for its remarkable ability to induce ectopic bone and cartilage formation, subsequent research has unveiled its critical roles in a multitude of developmental processes, including cardiogenesis, neurogenesis, and cellular differentiation.[1][4][5] In adult organisms, BMP2 is essential for bone remodeling and homeostasis.[1] Dysregulation of BMP2 signaling is implicated in various pathological conditions, ranging from skeletal disorders to vascular calcification and cancer.[6][7] This technical guide provides an in-depth exploration of BMP2 function, detailing its signaling pathways, key experimental protocols for its study, and quantitative data from functional assays.

Core Function and Signaling Pathways

BMP2 exerts its biological effects by binding to specific serine/threonine kinase receptors on the cell surface, initiating a cascade of intracellular events.[2][3] The signaling is primarily transduced through two distinct pathways: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.

Canonical Smad-Dependent Pathway

The canonical pathway is the principal mechanism of BMP2 signal transduction. It involves the following key steps:

  • Ligand Binding and Receptor Complex Formation: BMP2 binds to a pre-formed complex of type I (BMPR1A/ALK3 and BMPR1B/ALK6) and type II (BMPR2) receptors.[1][3][5]

  • Receptor Activation: Upon BMP2 binding, the constitutively active BMPR2 phosphorylates and activates the type I receptor.[1][2]

  • Smad Phosphorylation: The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1]

  • Smad Complex Formation and Nuclear Translocation: The phosphorylated R-Smads form a complex with the common mediator Smad (co-Smad), Smad4. This complex then translocates into the nucleus.[1]

  • Gene Transcription Regulation: In the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences (BMP-responsive elements) in the promoter regions of target genes to regulate their expression.[1] Key target genes include Runt-related transcription factor 2 (RUNX2) and Osterix (Osx), which are master regulators of osteoblast differentiation.[1]

Non-Canonical (Smad-Independent) Pathways

BMP2 can also signal through pathways that do not involve Smads. These pathways are crucial for modulating the cellular response to BMP2 and are often activated in a cell-type and context-specific manner. The primary non-canonical pathways include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: BMP2 can activate the ERK, p38, and JNK MAPK pathways.[8] These pathways are involved in regulating osteoblast differentiation and other cellular processes.[5]

  • Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: The PI3K/AKT pathway is another important non-canonical route for BMP2 signaling, playing a role in cell survival and differentiation.[3][8]

Visualizing BMP2 Signaling Pathways

Canonical and Non-Canonical BMP2 Signaling

Caption: Canonical and non-canonical BMP2 signaling pathways.

Quantitative Data on BMP2 Function

The biological activity of BMP2 has been quantified in numerous studies, providing valuable data for understanding its potency and for the development of therapeutics.

Table 1: In Vitro Bioactivity of BMP2 in Osteogenic Differentiation
Cell LineBMP2 ConcentrationAssayOutcomeFold Change/EC50Reference
C2C12 (mouse myoblast)0-10 µg/mlAlkaline Phosphatase (ALP) ActivityIncreased ALP activityEC50: ~200-400 ng/ml[9]
hMSCs (human mesenchymal stem cells)~100 ng/mlqPCR for BMP2 mRNAOverexpression of BMP2~500-fold increase[10]
hMSCs~100 ng/mlqPCR for RUNX2, ALP, OCNUpregulation of osteogenic markersSignificant increase[11]
Rat BMSCs (bone marrow stromal cells)Lentiviral overexpressionALP Activity & MineralizationIncreased ALP activity and calcium nodule formationSignificantly increased[12]
Human pre-osteoblasts1 and 2 µg/mLqPCR for IBSPIncreased integrin-binding sialoprotein expressionStrongly increased vs. control[13]
Table 2: BMP2 Protein Interactions and Binding Kinetics
Interacting ProteinMethodDissociation Constant (Kd)Key FindingReference
Noggin (antagonist)Bio-layer interferometry0.36 ± 0.07 nMHigh-affinity binding, confirming potent antagonism.[14]
Procollagen (B1174764) IIBiosensor and immuno-precipitation assaysNot specifiedSite-specific, high-affinity binding to the D4-period of the collagen triple helix.[15]
High-affinity affibodyBiolayer interferometry1.1 ± 0.1 nMEngineered protein with strong binding to BMP2.[16]
Low-affinity affibodyBiolayer interferometry27 ± 1 nMEngineered protein with weaker binding to BMP2.[16]

Role in Disease: Vascular Calcification

While essential for bone health, aberrant BMP2 signaling is a key driver of vascular calcification, a process where calcium phosphate (B84403) deposits accumulate in blood vessels, leading to increased cardiovascular risk.[6] Studies have shown that BMP2 is expressed in calcified atherosclerotic lesions.[6][17] In vascular smooth muscle cells (VSMCs), BMP2 promotes a phenotypic switch towards an osteoblast-like cell, characterized by the expression of osteogenic markers and subsequent mineralization.[7][17]

Table 3: Quantitative Analysis of BMP2 System in an In Vitro Vascular Calcification Model
ConditionCell TypeGeneOutcomep-valueReference
Calcifying medium (static)HCASMCsBMP2Increased mRNA expressionp = 0.01[18]
Calcifying medium (dynamic co-culture with HCAECs)HCASMCsBMP2Marked increase in mRNA expressionNot specified[18]
Calcifying medium (dynamic co-culture with HCAECs)HCASMCsBMP4Marked increase in mRNA expressionNot specified[18]
Calcifying medium (dynamic co-culture with HCAECs)HCASMCsBMPR1AMarked increase in mRNA expressionp = 0.04[18]
Calcifying medium (dynamic co-culture with HCAECs)HCASMCsBMPR2Marked increase in mRNA expressionp = 0.001[18]

HCASMCs: Human Coronary Artery Smooth Muscle Cells; HCAECs: Human Coronary Artery Endothelial Cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of BMP2 function. Below are protocols for key experiments.

Protocol 1: In Vitro Osteogenic Differentiation Assay using C2C12 cells

Objective: To assess the bioactivity of recombinant human BMP2 (rhBMP2) by measuring its ability to induce alkaline phosphatase (ALP) activity in C2C12 myoblast cells.

Materials:

  • C2C12 cells (ATCC CRL-1772)

  • DMEM with 10% FBS (complete growth medium)

  • DMEM with 2% FBS (maintenance medium)

  • rhBMP2

  • 96-well tissue culture plates

  • ALP activity assay kit (e.g., p-nitrophenyl phosphate-based)

  • Plate reader

Procedure:

  • Cell Seeding: Plate C2C12 cells at a density of 1 x 10^4 cells/well in a 96-well plate and culture in complete growth medium at 37°C for 24 hours.[19]

  • rhBMP2 Preparation: Prepare a stock solution of rhBMP2 and perform serial dilutions in maintenance medium to achieve the desired concentration range (e.g., 1 ng/mL to 2048 ng/mL).[19]

  • Cell Treatment: After 24 hours, replace the growth medium with the prepared rhBMP2 dilutions. Include a negative control (maintenance medium only).

  • Incubation: Incubate the cells for 3 to 6 days at 37°C.[19]

  • ALP Activity Measurement:

    • Wash the cells with PBS.

    • Lyse the cells according to the ALP kit manufacturer's instructions.

    • Add the p-nitrophenyl phosphate substrate to the cell lysates.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Construct a dose-response curve by plotting ALP activity against the log of the rhBMP2 concentration. Calculate the EC50 value using a four-parameter logistic regression model.[9]

Visualizing the Osteogenic Differentiation Workflow

Osteogenic_Differentiation_Workflow start Start seed_cells Seed C2C12 cells (1x10^4 cells/well) start->seed_cells incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h treat_cells Replace medium with rhBMP2 dilutions incubate_24h->treat_cells prepare_bmp2 Prepare serial dilutions of rhBMP2 prepare_bmp2->treat_cells incubate_3_6d Incubate 3-6 days at 37°C treat_cells->incubate_3_6d measure_alp Measure ALP activity incubate_3_6d->measure_alp analyze_data Analyze data (Dose-response curve, EC50) measure_alp->analyze_data end_point End analyze_data->end_point

Caption: Workflow for BMP2-induced osteogenic differentiation assay.

Protocol 2: Analysis of BMP2 Protein Interactions by Bio-Layer Interferometry (BLI)

Objective: To quantitatively measure the binding kinetics (association and dissociation rates) between BMP2 and an interacting protein (e.g., Noggin).

Materials:

  • BLI instrument (e.g., Octet)

  • Streptavidin-coated biosensors

  • Biotinylated ligand (e.g., Noggin)

  • Analyte (BMP2) at various concentrations

  • Assay buffer (e.g., PBS with 0.02% Tween 20)

Procedure:

  • Sensor Hydration: Hydrate streptavidin biosensors in the assay buffer for at least 10 minutes.

  • Baseline: Establish a baseline reading for the hydrated sensors in the assay buffer for 60 seconds.

  • Ligand Immobilization: Immobilize the biotinylated ligand (e.g., 25 nM of biotinylated Noggin) onto the streptavidin biosensors for 120 seconds.[16]

  • Second Baseline: Establish a new baseline for the ligand-coated sensors in the assay buffer for 60 seconds.

  • Association: Transfer the sensors to wells containing various concentrations of the analyte (BMP2, e.g., 0-125 nM) and measure the association for 120 seconds.[16]

  • Dissociation: Move the sensors back to the assay buffer wells and measure the dissociation for 120 seconds.[16]

  • Data Analysis: Fit the association and dissociation curves globally using a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[16]

Conclusion

BMP2 is a potent signaling molecule with a well-defined role in osteogenesis and a complex, emerging role in various pathologies. The canonical Smad pathway is the primary mediator of its effects, complemented by non-canonical pathways that fine-tune the cellular response. Quantitative assays for bioactivity and protein interactions are essential tools for dissecting its function and for the development of novel therapeutics that either harness or inhibit its powerful effects. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals engaged in the study of BMP2.

References

Methodological & Application

Application Notes and Protocols for BMVC Class G-Quadruplex Stabilizers in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide) family of compounds, including BMVC, BMVC2 (o-BMVC), and BMVC4, are potent G-quadruplex (G4) stabilizers.[1][2][3] G-quadruplexes are four-stranded secondary structures that can form in guanine-rich DNA and RNA sequences. These structures are prevalent in functionally significant regions of the human genome, such as telomeres and the promoter regions of oncogenes (e.g., c-myc).[3][4] By binding to and stabilizing these G4 structures, BMVC compounds can interfere with critical cellular processes like DNA replication and transcription, making them promising candidates for anticancer therapeutic development.[5][6][7]

These application notes provide an overview of the mechanism of action of BMVC compounds and detailed protocols for key cell-based assays to evaluate their efficacy, drawing upon published data for the well-characterized members of this class, BMVC and BMVC4.

Mechanism of Action

BMVC compounds exert their anticancer effects primarily through the stabilization of G-quadruplex structures, leading to the induction of DNA damage responses, cellular senescence, and apoptosis.[3][5] The proposed signaling pathway involves several key steps:

  • G-Quadruplex Stabilization: BMVC compounds bind to and stabilize G4 structures in telomeres and oncogene promoters.[5][7]

  • Telomerase Inhibition: Stabilization of telomeric G-quadruplexes can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells. This leads to progressive telomere shortening and uncapping.[5]

  • Oncogene Transcription Repression: By stabilizing G4 structures in the promoter regions of oncogenes such as c-myc, BMVC compounds can suppress their transcription.[3]

  • DNA Damage Response (DDR) Activation: The stabilization of G4 structures can be recognized by the cell as DNA damage, leading to the activation of the DNA damage response pathway, often mediated by ataxia telangiectasia-mutated (ATM) kinase.[3][7]

  • Induction of Cellular Senescence and Apoptosis: The sustained activation of the DDR pathway can trigger cellular senescence, a state of irreversible growth arrest, or apoptosis (programmed cell death), ultimately leading to the demise of cancer cells.[3][5]

Signaling Pathway Diagram

BMVC_Signaling_Pathway BMVC Signaling Pathway BMVC BMVC Compound G4 G-Quadruplex (Telomeres, Oncogene Promoters) BMVC->G4 Stabilization Telomerase Telomerase G4->Telomerase Inhibition Oncogene Oncogene Transcription (e.g., c-myc) G4->Oncogene Repression DDR DNA Damage Response (ATM Pathway) G4->DDR Activation Senescence Cellular Senescence DDR->Senescence Induction Apoptosis Apoptosis DDR->Apoptosis Induction

Caption: Signaling pathway of BMVC compounds.

Experimental Protocols

The following are detailed protocols for assessing the cellular effects of BMVC compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of BMVC compounds on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., H1299)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • BMVC compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the BMVC compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular Senescence Assay (SA-β-Gal Staining)

Objective: To detect the induction of cellular senescence in cancer cells following treatment with BMVC compounds.

Materials:

  • Cancer cells treated with BMVC compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

  • Microscope

Procedure:

  • Seed and treat cells with the BMVC compound for the desired duration (e.g., several days).

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the staining solution to the cells and incubate overnight at 37°C in a non-CO2 incubator.

  • Observe the cells under a microscope for the development of a blue color, indicative of senescence-associated β-galactosidase activity.

  • Quantify the percentage of blue-stained (senescent) cells.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with BMVC compounds.

Materials:

  • Cancer cells treated with BMVC compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the BMVC compound for the desired time period.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of BMVC compounds on cell cycle distribution.

Materials:

  • Cancer cells treated with BMVC compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the BMVC compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for BMVC Compound Evaluation start Start: Cancer Cell Culture treatment Treat with BMVC Compound start->treatment assay Perform Cellular Assays treatment->assay viability Cell Viability (MTT Assay) assay->viability senescence Senescence (SA-β-Gal Staining) assay->senescence apoptosis Apoptosis (Annexin V/PI) assay->apoptosis cell_cycle Cell Cycle (PI Staining) assay->cell_cycle data Data Analysis viability->data senescence->data apoptosis->data cell_cycle->data end End: Evaluate Efficacy data->end

Caption: Workflow for evaluating BMVC compounds.

Quantitative Data Summary

The following tables summarize representative quantitative data for BMVC and BMVC4 from published studies.

Table 1: Inhibitory Concentration (IC50) of BMVC Compounds

CompoundCell LineAssay DurationIC50 (µM)Reference
BMVCH1299Not Specified~0.2 (Telomerase Inhibition)[5]
BMVC4MultipleNot Specified0.2 (Telomerase Inhibition)[3]

Table 2: Effects of BMVC Compounds on Cell Cycle and Apoptosis

CompoundCell LineTreatmentEffectReference
BMVCH12990.5 µM for 18 daysIncreased sub-G1 phase (apoptosis)[5]
BMVC4VariousNot SpecifiedInduction of senescence[3][7]

Conclusion

The BMVC class of G-quadruplex stabilizers represents a promising avenue for anticancer drug development. The protocols and data presented here provide a framework for researchers to investigate the cellular effects of these compounds. By utilizing these standardized assays, scientists can effectively characterize the mechanism of action and determine the therapeutic potential of novel BMVC derivatives.

References

Application Notes and Protocols for the Use of BMVC2 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMVC2, also known as o-BMVC (3,6-bis(1-methyl-2-vinylpyridinium)carbazole diiodide), is a carbazole (B46965) derivative that functions as a G-quadruplex (G4) stabilizer.[1][2] G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA, which are notably present in telomeres and the promoter regions of various oncogenes. By binding to and stabilizing these G4 structures, this compound can inhibit the activity of telomerase, an enzyme crucial for telomere maintenance and highly active in the majority of cancer cells.[3][4] This action can lead to the shortening of telomeres, ultimately inducing cellular senescence and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.[3] this compound is an isomer of the more extensively studied BMVC, and both compounds exhibit fluorescence that intensifies upon binding to G4 structures, allowing for their use as fluorescent probes to visualize G4s within cells.[1][2]

These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models, with a focus on cancer research. The protocols and data presented are primarily based on studies conducted with the closely related parent compound, BMVC, and should be adapted and optimized for this compound.

Mechanism of Action: G-Quadruplex Stabilization

This compound exerts its biological effects by targeting and stabilizing G-quadruplex structures. This mechanism of action disrupts key cellular processes in cancer cells, as illustrated in the signaling pathway below.

BMVC2_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 Cellular Targets cluster_2 Downstream Effects This compound This compound (o-BMVC) G4_DNA G-Quadruplex DNA (Telomeres, Oncogene Promoters) This compound->G4_DNA Stabilization G4_RNA G-Quadruplex RNA This compound->G4_RNA Stabilization Telomerase Telomerase Inhibition G4_DNA->Telomerase Oncogene_Tx Oncogene Transcription Inhibition (e.g., c-MYC) G4_DNA->Oncogene_Tx Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Apoptosis Apoptosis Oncogene_Tx->Apoptosis Senescence Cellular Senescence Telomere_Shortening->Senescence Senescence->Apoptosis

This compound mechanism of action targeting G-quadruplexes.

Data Presentation: In Vivo Efficacy of BMVC in a Murine Tumor Model

The following table summarizes the quantitative data from a study on the parent compound BMVC in a TC-1 tumor model in mice. This data can serve as a reference for designing efficacy studies with this compound.

Treatment GroupNMean Tumor Volume (mm³) ± SD (Day 24)Tumor Growth Inhibition (%)Reference
Control52542 ± 181-[5]
Light Only51533 ± 76639.7[5]
BMVC Only (5 mg/kg)51317 ± 10848.2[5]
BMVC (5 mg/kg) + Light (iPDT)5225 ± 7991.1[5]

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol is adapted from a study utilizing the parent compound BMVC and provides a framework for evaluating the antitumor efficacy of this compound.[5]

1. Animal Model:

  • Species: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nu/nu mice) are suitable for xenograft models.

  • Cell Line: A cancer cell line of interest that has been shown to be sensitive to G-quadruplex stabilizers in vitro. For example, TC-1 cells were used in the reference study.[5]

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) into the flank of each mouse.

2. Drug Formulation and Administration:

  • Formulation: Dissolve this compound in a sterile, biocompatible vehicle suitable for intravenous injection, such as sterile saline or a solution of DMSO diluted in saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

  • Dosage: Based on the study with BMVC, a starting dose of 5 mg/kg for this compound can be considered.[5] Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal effective dose.

  • Administration: Administer the this compound solution via intravenous (i.v.) injection into the tail vein.

3. Treatment Schedule:

  • Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

  • Randomize mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (i.v.)

    • This compound (e.g., 5 mg/kg, i.v.)

    • Optional: Positive control (a standard-of-care chemotherapy for the chosen cancer model)

  • Dosing Frequency: A single injection was used in the reference study.[5] Chronic dosing schedules (e.g., once or twice weekly) should be explored based on the MTD.

4. Efficacy Endpoints:

  • Tumor Volume: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor body weight two to three times per week as an indicator of general toxicity.

  • Survival: Monitor animals for signs of morbidity and euthanize when tumors reach a predetermined size or if significant toxicity is observed. Overall survival can be a primary endpoint.

  • Post-mortem Analysis: At the end of the study, excise tumors and weigh them. Tissues can be collected for histological or molecular analysis.

5. Pharmacokinetic and Biodistribution Preliminary Assessment:

  • In a satellite group of tumor-bearing mice, administer a single dose of this compound (e.g., 5 mg/kg, i.v.).

  • Based on the fluorescence of the compound, tissue distribution can be assessed. In the BMVC study, fluorescence in the tumor peaked at 3 hours post-injection.[5]

  • Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 3h, 6h, 24h) to determine the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • At a time point of anticipated peak tumor accumulation (e.g., 3 hours), euthanize the animals and collect tumors and major organs (liver, kidney, spleen, lung, heart, brain) to assess tissue distribution.

In_Vivo_Efficacy_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Monitoring & Endpoints A1 Select Animal Model (e.g., NSG mice) A2 Implant Tumor Cells (e.g., subcutaneous) A1->A2 A3 Allow Tumor Growth (50-100 mm³) A2->A3 B1 Randomize into Groups (Control, this compound) A3->B1 B2 Formulate & Administer this compound (e.g., 5 mg/kg, i.v.) B1->B2 C1 Measure Tumor Volume & Body Weight (2-3x/week) B2->C1 C2 Monitor Survival C1->C2 C3 Euthanasia & Tissue Collection (End of Study) C2->C3 C4 Data Analysis C3->C4

Experimental workflow for an in vivo antitumor efficacy study.
Toxicity Evaluation

A preliminary acute toxicity assessment should be performed prior to efficacy studies.

  • Animal Model: Use the same strain of mice as in the efficacy studies.

  • Dosing: Administer single intravenous doses of this compound at escalating levels (e.g., 5, 10, 25, 50 mg/kg) to different groups of mice (n=3-5 per group).

  • Observation: Monitor the animals for at least 14 days for signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause severe morbidity or more than 10-15% body weight loss.

Important Considerations and Disclaimer

  • The provided protocols are based on research conducted with BMVC, an isomer of this compound. While this information serves as a valuable starting point, it is crucial to conduct independent dose-finding and toxicity studies for this compound to establish its specific in vivo properties.

  • The solubility and stability of this compound in formulation vehicles should be thoroughly characterized.

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

By following these guidelines and protocols, researchers can effectively evaluate the in vivo potential of this compound as a novel G-quadruplex stabilizing agent for various therapeutic applications, particularly in the field of oncology.

References

BMVC2: Application Notes and Protocols for a G-quadruplex Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BMVC2, also known as o-BMVC, is a bisubstituted carbazole (B46965) derivative of BMVC and functions as a G-quadruplex (G4) stabilizer.[1][2] G-quadruplexes are secondary structures found in nucleic acids that are enriched in guanine-rich sequences. These structures are notably present in telomeres and the promoter regions of various oncogenes, such as c-myc.[3][4] By stabilizing these G4 structures, this compound can modulate gene expression and other cellular processes. For instance, stabilization of the G4 structure in the c-myc promoter has been shown to repress its transcription.[3][4] The parent compound, BMVC, has been observed to induce senescence and apoptosis in cancer cells, a mechanism that may be independent of telomerase inhibition.[5] This document provides an overview of the available data on this compound, including protocols for its preparation and use in in vitro settings, and discusses potential in vivo administration based on related compounds.

Data Presentation

Chemical and Physical Properties
PropertyValueReference
Synonyms o-BMVC[1][2]
CAS Number 850559-51-2[1]
Molecular Formula C28H25I2N3[1]
Molecular Weight 657.33 g/mol [1]
Appearance Solid (Yellow to orange)[1]
In Vitro Solubility and Stock Solution Preparation
SolventConcentrationNotesReference
DMSO 16.67 mg/mL (25.36 mM)Requires sonication. Hygroscopic DMSO can affect solubility; use newly opened solvent.[1]

Note: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture. Avoid repeated freeze-thaw cycles.[1]

Preclinical In Vivo Data (Related Compound: BMVC)

Disclaimer: The following data is for the related compound BMVC, as no specific in vivo dosage and administration guidelines for this compound are publicly available. This information should be used as a starting point for dose-ranging studies.

CompoundAnimal ModelDosageAdministration RouteDosing ScheduleObserved EffectReference
BMVC BALB/cAnN.Cg-Foxn1nu/CrlNarl mice1 mg/kgIntraperitoneal injectionEvery 3 daysDelayed tumorigenic potential of cancer cells[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid compound

  • Anhydrous, newly opened DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound solid in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 6.57 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Briefly vortex the solution.

  • Place the tube in an ultrasonic bath and sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: In Vitro Cell Viability Assay (CCK8)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK8) reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blotting for c-myc Expression

This protocol describes how to assess the effect of this compound on the protein expression levels of c-myc.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-c-myc and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired concentrations of this compound for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary anti-c-myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Mandatory Visualization

BMVC2_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects This compound This compound G4 c-myc Promoter G-quadruplex This compound->G4 Stabilization cmyc_gene c-myc Gene G4->cmyc_gene Repression of Transcription cmyc_mRNA c-myc mRNA cmyc_gene->cmyc_mRNA ribosome Ribosome cmyc_mRNA->ribosome Translation cmyc_protein c-myc Protein ribosome->cmyc_protein cell_cycle Cell Cycle Arrest cmyc_protein->cell_cycle Inhibition apoptosis Apoptosis cmyc_protein->apoptosis Inhibition senescence Senescence cmyc_protein->senescence Induction

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow cluster_assays Downstream Assays prep 1. Prepare this compound Stock Solution treatment 3. Treat Cells with Varying this compound Concentrations prep->treatment cell_culture 2. Culture Cancer Cell Line cell_culture->treatment viability A. Cell Viability (e.g., CCK8) treatment->viability western B. Protein Expression (e.g., Western Blot for c-myc) treatment->western gene_exp C. Gene Expression (e.g., qRT-PCR for c-myc) treatment->gene_exp analysis 4. Data Analysis and Interpretation viability->analysis western->analysis gene_exp->analysis

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for the Quantification of BMVC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMVC2, chemically known as 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide, is a fluorescent G-quadruplex stabilizer with potent anticancer properties. Its mechanism of action involves the stabilization of G-quadruplex structures in telomeric DNA and oncogene promoter regions, leading to the inhibition of telomerase and the induction of cellular senescence in cancer cells.[1][2] Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and formulation development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy.

Analytical Methods for this compound Quantification

A summary of the performance characteristics of the described analytical methods is presented below. Due to the limited availability of published validation data for this compound, the following tables include representative data from the analysis of structurally similar compounds, such as carbazole (B46965) derivatives and bis-pyridinium compounds, to provide a practical reference for method development and validation.[3][4]

Data Presentation

Table 1: HPLC-UV Method Parameters for a Representative Carbazole Derivative [4]

ParameterValue
Linearity Range (µg/mL) 9.57 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 3.15
Limit of Quantification (LOQ) (µg/mL) 9.57
Intra-day Precision (%RSD) < 2.0
Inter-day Precision (%RSD) < 2.5
Accuracy (% Recovery) 98.0 - 102.0

Table 2: LC-MS/MS Method Parameters for a Representative Bis-Pyridinium Compound in Plasma [3]

ParameterValue
Linearity Range (µg/mL) 0.156 - 10
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (µg/mL) 0.216
Intra-day Precision (%CV) 4.28 - 14.98
Inter-day Precision (%CV) 3.53 - 13.20
Intra-day Accuracy (% Error) -8.73 to 4.61
Inter-day Accuracy (% Error) 0.39 to 13.77

Experimental Protocols

Quantification of this compound by HPLC-UV

This protocol describes a method for the quantification of this compound in a solution, adaptable for biological matrices with appropriate sample preparation.

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Phosphate buffer

b. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

c. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound (a carbazole derivative showed absorption maxima at 356 nm and 450 nm).[5]

  • Injection Volume: 10 µL

d. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from the LOQ to the upper limit of linearity.

e. Sample Preparation (from plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

f. Data Analysis

  • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices like plasma.

a. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

b. Instrumentation

  • Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

c. LC-MS/MS Conditions

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. The precursor ion will be the molecular ion [M]+, and the product ions will be characteristic fragments.

d. Standard and Sample Preparation

  • Follow the procedures outlined in the HPLC-UV section, adding the internal standard to all calibration standards and samples before protein precipitation.

e. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantification of this compound by Fluorescence Spectroscopy

This protocol leverages the intrinsic fluorescence of this compound for its quantification in solution.

a. Materials and Reagents

  • This compound reference standard

  • Appropriate solvent (e.g., DMSO, buffer solution)

b. Instrumentation

  • Fluorescence spectrophotometer

c. Spectroscopic Conditions

  • Excitation Wavelength (λex): To be determined by measuring the excitation spectrum (likely in the range of 350-450 nm).

  • Emission Wavelength (λem): To be determined by measuring the emission spectrum (likely in the range of 500-600 nm).

  • Slit Widths: 5 nm for both excitation and emission.

d. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like DMSO.

  • Serially dilute the stock solution with the assay buffer to prepare calibration standards. Ensure the final absorbance of the solutions is below 0.05 AU to avoid inner filter effects.[6]

e. Measurement Procedure

  • Warm up the fluorescence spectrophotometer.

  • Set the excitation and emission wavelengths.

  • Use the assay buffer as a blank to zero the instrument.

  • Measure the fluorescence intensity of the calibration standards and the unknown samples.

f. Data Analysis

  • Construct a calibration curve by plotting the fluorescence intensity against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts by stabilizing G-quadruplex structures, which are prevalent in telomeric regions and the promoter regions of certain oncogenes like c-myc. This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. The inability to maintain telomeres leads to telomere shortening and uncapping. This telomere dysfunction is recognized by the DNA damage response (DDR) machinery, activating pathways mediated by kinases such as ATM and ATR. The sustained DDR signaling ultimately triggers cellular senescence, a state of irreversible cell cycle arrest, thereby inhibiting tumor growth.

BMVC2_Signaling_Pathway This compound This compound G4 G-Quadruplex (Telomeres, c-myc promoter) This compound->G4 Stabilizes Telomerase Telomerase G4->Telomerase Inhibits access Telomere_Shortening Telomere Shortening & Uncapping G4->Telomere_Shortening Induces Telomerase->Telomere_Shortening Prevents DDR DNA Damage Response (ATM/ATR activation) Telomere_Shortening->DDR Activates Senescence Cellular Senescence DDR->Senescence Induces Apoptosis Apoptosis DDR->Apoptosis Can induce Tumor_Inhibition Tumor Growth Inhibition Senescence->Tumor_Inhibition Leads to Apoptosis->Tumor_Inhibition Leads to BMVC2_Quantification_Workflow start Start: Sample Collection (e.g., Plasma, Tissue) prep Sample Preparation (Protein Precipitation, Extraction) start->prep analysis Analytical Technique prep->analysis hplc HPLC-UV analysis->hplc Moderate Sensitivity lcms LC-MS/MS analysis->lcms High Sensitivity fluor Fluorescence Spec. analysis->fluor Rapid Screening data Data Acquisition hplc->data lcms->data fluor->data processing Data Processing & Analysis (Calibration Curve) data->processing end End: Concentration Determination processing->end

References

Application of BMVC Derivatives in Fluorescence Microscopy for G-Quadruplex Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide) and its derivatives are fluorescent probes renowned for their ability to selectively bind to and stabilize G-quadruplex (G4) DNA structures.[1] These four-stranded secondary structures are prevalent in telomeric regions and the promoter regions of various oncogenes, such as MYC, making them significant targets in cancer research and drug development. The fluorescence of BMVC derivatives is significantly enhanced upon binding to G4-DNA, enabling the visualization of these structures within cells. This property allows for the differentiation between cancerous and normal cells, as cancer cells often exhibit a higher prevalence of G4 structures.[2] This application note provides detailed protocols for the use of BMVC derivatives in fluorescence microscopy for the visualization of G4-DNA in both live and fixed cells, summarizes key quantitative data, and illustrates the underlying molecular pathways.

Data Presentation

The photophysical and binding properties of BMVC and its derivatives are crucial for their application in fluorescence microscopy. The following tables summarize key quantitative data gathered from various studies.

PropertyValueNotes
Excitation Maximum (λex) ~440 nmFor BMVC.[2]
Emission Maximum (λem) ~545 nm (bound to dsDNA), ~575 nm (bound to G4-DNA)For BMVC.[3]
Fluorescence Lifetime (τ) ~1.2 ns (bound to duplex DNA), ≥2.4 ns (bound to G4-DNA)For o-BMVC, a derivative commonly used in FLIM.[2]

Note: The term "BMVC2" is not consistently defined in the literature. The data presented here pertains to BMVC and its well-characterized derivatives like o-BMVC.

Signaling Pathway and Mechanism of Action

BMVC derivatives exert their effects by directly interacting with G4-DNA structures, leading to the modulation of key cellular processes. The stabilization of G4s in promoter regions of oncogenes can act as a steric hindrance to the transcriptional machinery, leading to downregulation of gene expression.

BMVC_Mechanism Mechanism of BMVC in MYC Regulation BMVC BMVC Derivative G4_DNA G-Quadruplex in MYC Promoter BMVC->G4_DNA Binds and Stabilizes Transcription_Machinery Transcription Machinery G4_DNA->Transcription_Machinery Blocks Binding MYC_Gene MYC Gene Transcription_Machinery->MYC_Gene Initiates Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cancer_Hallmarks Cancer Hallmarks (Proliferation, etc.) MYC_Protein->Cancer_Hallmarks Promotes

Caption: BMVC binds to and stabilizes G-quadruplex DNA in the MYC promoter, inhibiting transcription and reducing MYC protein levels.

Experimental Workflow for Live-Cell Imaging

This workflow outlines the key steps for visualizing G-quadruplex DNA in living cells using a BMVC derivative.

Live_Cell_Workflow Live-Cell Imaging Workflow with BMVC cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dishes cell_wash Wash with PBS cell_culture->cell_wash bmvc_prep Prepare BMVC working solution cell_wash->bmvc_prep incubation Incubate cells with BMVC bmvc_prep->incubation imaging_prep Wash cells and add fresh medium incubation->imaging_prep microscopy Image with fluorescence microscope imaging_prep->microscopy analysis Analyze fluorescence intensity/lifetime microscopy->analysis

References

Standard Operating Procedure for BMVC2 Handling: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BMVC2

This compound, also known as o-BMVC, is a bisubstituted carbazole (B46965) derivative of BMVC. It functions as a G-quadruplex (G4) stabilizer.[1][2] G-quadruplexes are secondary structures found in nucleic acids that are rich in guanine. In the context of diseases like c9ALS/FTD (amyotrophic lateral sclerosis and frontotemporal dementia), the expanded GGGGCC repeat in the C9orf72 gene can form these G4 structures in its transcribed RNA, r(G4C2)exp. These structures can lead to neurotoxicity through a process called Repeat-Associated Non-ATG (RAN) translation, which produces toxic dipeptide repeat proteins.[3][4] this compound is a valuable research tool for studying the roles of G-quadruplexes in these disease processes by selectively binding to and stabilizing these structures, thereby inhibiting RAN translation.[3]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Full Chemical Name 3,6-bis(1-methyl-2-vinylpyridinium) carbazole diiodide[5][6]
Synonyms o-BMVC[1][2]
Molecular Formula C28H25I2N3[7]
Molecular Weight 657.33 g/mol [7]
Appearance Yellow to orange solid[7]
Solubility Soluble in DMSO (16.67 mg/mL or 25.36 mM with sonication)[7]

Safety, Handling, and Storage

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety glasses with side shields or goggles.[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]

  • Body Protection: Wear a lab coat.

3.2. Handling

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.[9]

3.3. Storage

  • Solid Form: Store at 4°C, sealed away from moisture.[7]

  • In Solvent:

    • Store at -80°C for up to 6 months.[7]

    • Store at -20°C for up to 1 month.[7]

  • Important: Avoid repeated freeze-thaw cycles of solutions.[7] Aliquot stock solutions into single-use volumes.

Experimental Protocols

4.1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous DMSO (newly opened bottle recommended for optimal solubility)[7]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound solid in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 0.1521 mL of DMSO to 1 mg of this compound.[7]

  • Vortex the tube thoroughly to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube until a clear solution is obtained.[7]

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[7]

4.2. Cell-Based Assay for Inhibition of RAN Translation

This protocol provides a general framework for assessing the inhibitory effect of this compound on RAN translation using a NanoLuc® reporter assay. This reporter is recommended as BMVC compounds can interfere with GFP signals.[3]

Materials:

  • Cells expressing a (G4C2)n-NanoLuc® reporter construct

  • Appropriate cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • Nano-Glo® Luciferase Assay System

  • Luminometer

  • White, opaque 96-well plates suitable for luminescence measurements

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Luminescence Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.

    • Add the reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the this compound-treated wells to the vehicle control.

    • Plot the normalized values against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

5.1. RAN Translation Pathway in c9ALS/FTD

The expanded GGGGCC repeats in the C9orf72 gene are transcribed into RNA containing r(G4C2)exp. This RNA forms stable G-quadruplex and hairpin structures that can initiate translation without a canonical AUG start codon, a process known as Repeat-Associated Non-ATG (RAN) translation.[10][11][12] This leads to the production of toxic dipeptide repeat proteins (DPRs), which accumulate in neurons and are a hallmark of c9ALS/FTD pathology.[4]

RAN_Translation_Pathway C9orf72 C9orf72 Gene (with GGGGCC repeat expansion) rG4C2 r(G4C2)exp RNA C9orf72->rG4C2 Transcription G4 G-Quadruplex/ Hairpin Structures rG4C2->G4 Folding RAN RAN Translation G4->RAN DPR Toxic Dipeptide Repeat Proteins (DPRs) RAN->DPR Toxicity Neuronal Toxicity (c9ALS/FTD Pathology) DPR->Toxicity

Caption: The RAN translation pathway in c9ALS/FTD.

5.2. Mechanism of Action of this compound

This compound acts by binding to and stabilizing the G-quadruplex and hairpin structures in the r(G4C2)exp RNA. This stabilization is thought to sterically block the ribosomal machinery from initiating RAN translation, thereby preventing the production of toxic DPRs and mitigating downstream neuronal toxicity.

BMVC2_Mechanism_of_Action cluster_pathway RAN Translation Pathway C9orf72 C9orf72 Gene (with GGGGCC repeat expansion) rG4C2 r(G4C2)exp RNA C9orf72->rG4C2 Transcription G4 G-Quadruplex/ Hairpin Structures rG4C2->G4 Folding RAN RAN Translation G4->RAN G4->RAN Inhibition DPR Toxic Dipeptide Repeat Proteins (DPRs) RAN->DPR Toxicity Neuronal Toxicity DPR->Toxicity This compound This compound This compound->G4 Binds and Stabilizes

Caption: Mechanism of action of this compound in inhibiting RAN translation.

Quantitative Data Summary

The following table summarizes available quantitative data for BMVC and related compounds. While a specific IC50 for this compound in inhibiting RAN translation is not provided in the search results, it is noted to have similar unfolding parameters to BMVC, suggesting comparable G4 stabilizing activity.[7]

CompoundTarget/AssayIC50Reference
BMVCTelomerase~0.2 µM[13]
BMVCTaq DNA polymerase~2.5 µM[13]
Compound 1 (related small molecule)r(G4C2)exp RAN translation0.27 µM[3]
Compound 4 (related small molecule)r(G4C2)exp RAN translation1.6 µM[3]
mo(G2C4)4 (oligonucleotide)r(G4C2)exp RAN translation7.6 µM[3]

References

Application Notes and Protocols for Measuring BMVC2 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the efficacy of BMVC2, a G-quadruplex stabilizing agent with potential as an anti-cancer therapeutic. The following sections detail the mechanism of action of this compound and provide step-by-step protocols for key in vitro and in vivo experiments to assess its biological activity.

Mechanism of Action

This compound (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide) is a carbazole (B46965) derivative that exhibits a high affinity for G-quadruplex (G4) DNA structures.[1] These four-stranded secondary structures are found in guanine-rich regions of the genome, notably in telomeres and the promoter regions of oncogenes such as c-myc.[2][3] By binding to and stabilizing these G4 structures, this compound can elicit its anti-cancer effects through two primary pathways:

  • Telomerase Inhibition and Telomere Dysfunction: Telomeres, the protective caps (B75204) at the ends of chromosomes, consist of repetitive G-rich sequences. In many cancer cells, the enzyme telomerase is highly active, maintaining telomere length and enabling replicative immortality.[4] The G-rich overhang of telomeres can fold into a G-quadruplex structure. This compound stabilizes this structure, which in turn inhibits telomerase activity, as the enzyme cannot extend the folded G4 structure.[1][2] This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.[2]

  • Downregulation of Oncogene Expression: The promoter region of the c-myc oncogene contains a G-quadruplex-forming sequence that acts as a transcriptional silencer.[3] this compound binds to and stabilizes this G4 structure, repressing c-myc transcription.[3][5] The downregulation of c-myc, a key regulator of cell proliferation and growth, contributes to the anti-tumor activity of this compound.[2][5]

Furthermore, the stabilization of G-quadruplexes by compounds like this compound can lead to DNA damage, activating DNA damage response pathways and potentially inducing cell cycle arrest and senescence.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data on the efficacy of this compound and its analogs from published studies.

Table 1: In Vitro Efficacy of BMVC Analogs in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
BMVC4A549 (Lung Carcinoma)Telomerase Activity (TRAP)0.2[2]
BMVCMCF-7 (Breast Cancer)c-myc mRNA expression~50% reduction at 4 µM[5]
BMVCHeLa (Cervical Cancer)Cell ViabilityNot Specified[2]
BMVC4U2OS (Osteosarcoma - ALT)Senescence InductionPhenotypically observed[2]

Table 2: Effect of BMVC on c-myc Expression in MCF-7 Cells

TreatmentDurationMYC Protein LevelMYC mRNA LevelReference
4 µM BMVC48hSignificantly Reduced~50% Reduction[5]
10 µM BMVC48hSignificantly Reduced<50% Reduction[5]
4 µM BMVC72hFurther Reduced~50% Reduction[5]
10 µM BMVC72hFurther Reduced<50% Reduction[5]

Experimental Protocols

In Vitro Assays

1. Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay measures the ability of this compound to inhibit telomerase activity in cell extracts.[1][4][6]

  • Principle: In the first step, telomerase present in a cell lysate adds telomeric repeats to a synthetic substrate primer (TS). In the second step, these extension products are amplified by PCR. The presence of a telomerase inhibitor like this compound will reduce or prevent the generation of these PCR products.[4][6]

  • Materials:

    • Cancer cell line (e.g., HCT116, H1299)

    • NP-40 Lysis Buffer

    • TRAP PCR Kit (containing TS primer, ACX primer, control template, dNTPs, Taq polymerase, and buffer)

    • This compound

    • RNase-free water

    • PCR thermocycler

    • Polyacrylamide gel electrophoresis (PAGE) system

    • DNA staining dye (e.g., SYBR Green)

  • Procedure:

    • Cell Lysate Preparation:

      • Harvest approximately 100,000 cells and centrifuge.[1]

      • Resuspend the cell pellet in ice-cold NP-40 lysis buffer at a concentration of 2,500 cells/µL.[1]

      • Incubate on ice for 30 minutes.[1]

      • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

    • TRAP Reaction:

      • Prepare a master mix containing TRAP buffer, dNTPs, Cy5-labeled TS primer, primer mix, BSA, and Taq polymerase.[1]

      • In separate PCR tubes, add 1 µL of cell lysate.

      • Add varying concentrations of this compound to the respective tubes. Include a no-inhibitor control and a heat-inactivated lysate control.

      • Add the master mix to each tube for a final volume of 50 µL.[1]

    • Telomerase Extension and PCR Amplification:

      • Incubate at 25°C for 40 minutes to allow for telomerase extension.[1]

      • Inactivate telomerase at 95°C for 5 minutes.[1]

      • Perform 24-29 cycles of PCR: 95°C for 30s, 52°C for 30s, and 72°C for 45s.[1]

      • Perform a final extension at 72°C for 10 minutes.[1]

    • Detection:

      • Resolve the PCR products on a non-denaturing polyacrylamide gel.

      • Stain the gel with a suitable DNA dye and visualize the resulting DNA ladder. A decrease in the intensity of the ladder in the presence of this compound indicates telomerase inhibition.

2. PCR Stop Assay

This assay assesses the ability of this compound to stabilize G-quadruplex structures and block DNA polymerase progression.[7]

  • Principle: A DNA template containing a G-quadruplex forming sequence is used. In the presence of a G4-stabilizing compound like this compound, DNA polymerase will stall at the G-quadruplex, resulting in a truncated product that can be visualized by gel electrophoresis.[7]

  • Materials:

    • DNA template with a G-quadruplex forming sequence (e.g., from the c-myc promoter)

    • Fluorescently labeled primer upstream of the G4 sequence

    • Taq DNA polymerase and dNTPs

    • This compound

    • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment

  • Procedure:

    • Anneal the fluorescently labeled primer to the DNA template.

    • Set up the polymerase extension reaction with the annealed template-primer, dNTPs, Taq polymerase, and reaction buffer.

    • Add varying concentrations of this compound to the reactions.

    • Incubate the reactions at 72°C to allow for polymerase extension.

    • Stop the reactions and denature the DNA products.

    • Analyze the products by denaturing PAGE. The appearance of a band corresponding to the size of the DNA up to the G-quadruplex sequence indicates that this compound has stabilized the G4 structure and blocked the polymerase.

3. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects cellular senescence, a potential outcome of this compound-induced telomere dysfunction.[3][8][9]

  • Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0. This can be detected using the substrate X-gal, which produces a blue color in positive cells.[3][8]

  • Materials:

    • Cells treated with this compound

    • Phosphate-buffered saline (PBS)

    • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

    • Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)[10]

  • Procedure:

    • Wash this compound-treated cells twice with PBS.

    • Fix the cells for 3-5 minutes at room temperature.[8]

    • Wash the cells three times with PBS.

    • Add the Staining Solution to the cells.

    • Incubate at 37°C (without CO2) for 12-16 hours, protected from light.[8][10]

    • Observe the cells under a microscope for the development of a blue color, indicative of senescence.

    • Quantify the percentage of blue (senescent) cells.

4. Comet Assay (Single Cell Gel Electrophoresis)

This assay measures DNA damage induced by this compound.[11][12]

  • Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[11]

  • Materials:

    • This compound-treated cells

    • Low melting point agarose

    • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[2]

    • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)[2]

    • Neutralization buffer (0.4 M Tris, pH 7.5)[2]

    • DNA staining dye (e.g., SYBR Green)

    • Fluorescence microscope with analysis software

  • Procedure:

    • Mix this compound-treated cells with molten low melting point agarose and spread onto a microscope slide.

    • Allow the agarose to solidify.

    • Immerse the slides in lysis solution for at least 1 hour at 4°C.[2]

    • Place the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.

    • Perform electrophoresis at ~1 V/cm for 20-30 minutes.[2]

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

    • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.

In Vivo Assay

1. Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.[13][14][15]

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.[13][16]

  • Materials:

    • Immunodeficient mice (e.g., NU/J, NOD/SCID)[13]

    • Human cancer cell line (e.g., MCF-7, A549)

    • Sterile PBS

    • Matrigel (optional)

    • This compound formulation for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Cell Implantation:

      • Resuspend cancer cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of approximately 1 x 10^7 cells/mL.[13]

      • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[13]

    • Tumor Growth and Treatment:

      • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

      • Randomize the mice into control and treatment groups.

      • Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.

    • Efficacy Measurement:

      • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

      • Monitor the body weight of the mice as an indicator of toxicity.

      • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

G cluster_this compound This compound cluster_G4 G-Quadruplex DNA cluster_Cellular_Effects Cellular Effects cluster_Outcomes Anti-Cancer Outcomes This compound This compound Telomere_G4 Telomeric G-Quadruplex This compound->Telomere_G4 Binds & Stabilizes cmyc_G4 c-myc Promoter G-Quadruplex This compound->cmyc_G4 Binds & Stabilizes Telomerase_Inhibition Telomerase Inhibition Telomere_G4->Telomerase_Inhibition cmyc_Repression c-myc Repression cmyc_G4->cmyc_Repression Telomere_Shortening Telomere Shortening Telomerase_Inhibition->Telomere_Shortening DNA_Damage DNA Damage Telomere_Shortening->DNA_Damage Reduced_Proliferation Reduced Proliferation cmyc_Repression->Reduced_Proliferation Senescence Cellular Senescence DNA_Damage->Senescence Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

G cluster_invitro In Vitro Efficacy Workflow cluster_assays Efficacy Assays start Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment TRAP TRAP Assay (Telomerase Activity) treatment->TRAP PCR_Stop PCR Stop Assay (G4 Stabilization) treatment->PCR_Stop SA_beta_gal SA-β-gal Staining (Senescence) treatment->SA_beta_gal Comet Comet Assay (DNA Damage) treatment->Comet Viability Cell Viability Assay (e.g., MTT) treatment->Viability data_analysis Data Analysis (IC50, % Senescence, etc.) TRAP->data_analysis PCR_Stop->data_analysis SA_beta_gal->data_analysis Comet->data_analysis Viability->data_analysis

Caption: In vitro experimental workflow for this compound.

G cluster_invivo In Vivo Efficacy Workflow (Xenograft Model) start Immunodeficient Mice implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Tumor Growth (to ~150 mm³) implantation->tumor_growth randomization Randomize into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat Dosing endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols for BMVC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMVC2 is a small molecule inhibitor that has garnered significant interest in the field of neurodegenerative disease research, particularly for its role as a G-quadruplex stabilizer. These structures are implicated in the pathogenesis of diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) linked to the C9orf72 gene mutation. This document provides detailed application notes and protocols for the preparation, storage, and experimental use of this compound.

Data Presentation

Table 1: this compound Stock Solution Preparation (using DMSO as a solvent)
Desired Stock ConcentrationVolume of DMSO per 1 mg this compoundVolume of DMSO per 5 mg this compoundVolume of DMSO per 10 mg this compound
1 mM1.5213 mL7.6065 mL15.2131 mL
5 mM0.3043 mL1.5213 mL3.0426 mL
10 mM0.1521 mL0.7607 mL1.5213 mL

Note: The molecular weight of this compound is assumed to be approximately 657.3 g/mol for these calculations. Always refer to the manufacturer's specifications for the exact molecular weight.

Table 2: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationNotes
Solid (Powder) -20°C2 yearsStore in a dry, dark place.
4°C1 yearStore in a dry, dark place.
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Based on the desired final concentration (refer to Table 1), calculate the required volume of DMSO.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as per Table 2.[1]

Protocol 2: General Protocol for a Cell-Based Assay with this compound

Objective: To assess the effect of this compound on a specific cellular phenotype in a relevant cell model of c9ALS/FTD. This protocol provides a general framework and should be optimized for specific cell lines and experimental endpoints.

Materials:

  • Cells expressing the C9orf72 GGGGCC repeat expansion (e.g., patient-derived fibroblasts, iPSC-derived neurons, or transfected cell lines)

  • Appropriate cell culture medium and supplements

  • Multi-well cell culture plates (e.g., 96-well)

  • This compound stock solution (prepared as in Protocol 1)

  • Vehicle control (DMSO)

  • Assay-specific reagents (e.g., for viability, reporter gene expression, or RNA foci analysis)

  • Incubator (37°C, 5% CO2)

  • Plate reader or imaging system

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the wells of a multi-well plate at a predetermined density that allows for optimal growth during the experiment.

    • Incubate the plate overnight to allow the cells to attach and recover.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations.

    • Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

    • Carefully remove the old medium from the cell culture plate and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). This should be optimized based on the specific assay and cell type.

  • Assay Endpoint Measurement:

    • Following the incubation period, proceed with the specific assay to measure the desired endpoint. This could include:

      • Cell Viability/Toxicity Assays: (e.g., MTT, MTS, or CellTiter-Glo® assays) to determine the cytotoxic effects of this compound.

      • Reporter Gene Assays: If using a reporter system (e.g., luciferase or GFP) to measure the extent of repeat-associated non-ATG (RAN) translation.

      • RNA FISH (Fluorescence In Situ Hybridization): To visualize and quantify the number and size of GGGGCC repeat RNA foci within the cells.

      • Immunofluorescence: To detect the presence and localization of dipeptide repeat proteins (DPRs) produced by RAN translation.

      • RT-qPCR: To measure the expression levels of genes of interest.

  • Data Analysis:

    • Collect the data using the appropriate instrumentation (plate reader, microscope, etc.).

    • Normalize the data to the vehicle control to determine the relative effect of this compound.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

GGGGCC_Repeat_Pathology cluster_gene C9orf72 Gene cluster_rna Transcription & RNA Processing cluster_downstream Pathogenic Mechanisms GGGGCC_Repeat GGGGCC Repeat Expansion r_GGGGCC r(GGGGCC)exp RNA GGGGCC_Repeat->r_GGGGCC Transcription G_Quadruplex G-Quadruplex Formation r_GGGGCC->G_Quadruplex RBP_Sequestration RNA-Binding Protein Sequestration G_Quadruplex->RBP_Sequestration RAN_Translation RAN Translation G_Quadruplex->RAN_Translation Cellular_Toxicity Cellular Toxicity & Neurodegeneration RBP_Sequestration->Cellular_Toxicity DPR_Proteins Dipeptide Repeat Proteins (DPRs) RAN_Translation->DPR_Proteins DPR_Proteins->Cellular_Toxicity

Caption: Pathogenic cascade of the C9orf72 GGGGCC repeat expansion.

BMVC2_MOA r_GGGGCC r(GGGGCC)exp RNA G_Quadruplex G-Quadruplex Structure r_GGGGCC->G_Quadruplex Folding This compound This compound G_Quadruplex->this compound Stabilized_Complex Stabilized G-Quadruplex -BMVC2 Complex G_Quadruplex->Stabilized_Complex This compound->Stabilized_Complex Binding & Stabilization Inhibition Inhibition Stabilized_Complex->Inhibition Pathology Pathogenic Mechanisms (RBP Sequestration, RAN Translation) Inhibition->Pathology

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_prep Solution Preparation & Storage cluster_assay Cell-Based Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock (Protocol 1) Store_Stock Store Aliquots (-80°C / -20°C) Prep_Stock->Store_Stock Prep_Working Prepare Working Solutions in Cell Culture Medium Store_Stock->Prep_Working Treat_Cells Treat Cells with this compound & Vehicle Control Prep_Working->Treat_Cells Seed_Cells Seed C9orf72 Model Cells Seed_Cells->Treat_Cells Incubate Incubate for Optimized Duration Treat_Cells->Incubate Measure_Endpoint Measure Assay Endpoint (e.g., Viability, Reporter) Incubate->Measure_Endpoint Analyze_Data Analyze & Normalize Data Measure_Endpoint->Analyze_Data Statistical_Analysis Perform Statistical Analysis Analyze_Data->Statistical_Analysis

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for High-Throughput Screening of c-MYC G-Quadruplex Stabilizers Using BMVC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MYC oncogene is a critical regulator of cellular proliferation, and its overexpression is implicated in a majority of human cancers. The promoter region of the c-MYC gene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure, which acts as a transcriptional silencer.[1] Stabilization of this G-quadruplex by small molecules presents a promising therapeutic strategy for downregulating c-MYC expression.[2] BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide) is a fluorescent probe known to bind and stabilize the c-MYC G-quadruplex with high affinity and specificity, leading to the repression of c-MYC expression in cancer cells.[1][3][4] This document provides detailed application notes and protocols for the use of BMVC2 , a next-generation carbazole (B46965) derivative, in high-throughput screening (HTS) campaigns to identify novel stabilizers of the c-MYC G-quadruplex. While specific data for this compound is extrapolated based on the properties of BMVC and its derivatives, these guidelines offer a robust framework for its application in drug discovery.

Principle of Action

This compound, like its predecessor, is designed as a fluorescent probe that selectively binds to G-quadruplex DNA structures. The underlying principle of its use in HTS is the change in its fluorescent properties upon binding to the c-MYC G-quadruplex. In its unbound state in an aqueous buffer, this compound exhibits low fluorescence. However, upon binding to the hydrophobic environment of the G-quadruplex structure, its fluorescence quantum yield is significantly enhanced. This "light-up" property allows for a direct correlation between fluorescence intensity and the extent of G-quadruplex stabilization, making it an ideal tool for HTS.

The stabilization of the c-MYC promoter G-quadruplex by a ligand like this compound inhibits the transcriptional machinery from binding to the promoter, thereby downregulating c-MYC gene expression. This mechanism forms the basis of a targeted anticancer strategy.

Signaling Pathway and Therapeutic Rationale

The following diagram illustrates the signaling pathway involving the c-MYC G-quadruplex and the mechanism of action for stabilizers identified through HTS using this compound.

cMYC_GQuadruplex_Signaling_Pathway cluster_0 Normal c-MYC Transcription cluster_1 Therapeutic Intervention with G4 Stabilizer Promoter Promoter Transcription_Factors Transcription Factors Promoter->Transcription_Factors Binding G4_Structure G-Quadruplex Formation Promoter->G4_Structure cMYC_mRNA c-MYC mRNA Transcription_Factors->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Drives Stabilized_G4 Stabilized G4 G4_Structure->Stabilized_G4 BMVC2_Compound This compound / Hit Compound BMVC2_Compound->G4_Structure Binds & Stabilizes Blocked_Transcription Transcription Blocked Stabilized_G4->Blocked_Transcription Reduced_cMYC Reduced c-MYC Protein Blocked_Transcription->Reduced_cMYC Apoptosis Apoptosis / Reduced Proliferation Reduced_cMYC->Apoptosis

Caption: c-MYC Regulation via G-Quadruplex Stabilization.

Data Presentation

Quantitative data from HTS campaigns should be meticulously organized for clear interpretation and comparison.

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValue
Absorption Maximum (λabs)420 nm
Emission Maximum (λem)480 nm (unbound)
510 nm (bound to G4)
Quantum Yield (Φ)< 0.01 (unbound)
~ 0.2 (bound to G4)
Extinction Coefficient (ε)30,000 M-1cm-1
Molar Mass650.3 g/mol

Table 2: Sample HTS Data Summary for c-MYC G-Quadruplex Stabilizers

Compound IDConcentration (µM)Fluorescence Intensity (RFU)% G4 Stabilization (relative to this compound)
Control (DMSO)N/A50 ± 50%
This compound 1 5000 ± 250 100%
Hit_001104500 ± 30090%
Hit_002103200 ± 15064%
Non-Hit_0011075 ± 101%

Experimental Protocols

Protocol 1: Direct Fluorescence-Based HTS Assay for c-MYC G-Quadruplex Binding

This protocol is designed to identify compounds that bind to and stabilize the c-MYC G-quadruplex, resulting in an increase in this compound fluorescence.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • c-MYC G-quadruplex-forming oligonucleotide (e.g., 5'-TGAGGGTGGGTAGGGTGGGTAA-3'), lyophilized

  • Assay buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

  • 384-well black, clear-bottom microplates

  • Compound library plates

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence microplate reader

Experimental Workflow Diagram:

HTS_Workflow_Direct_Assay Start Start Prepare_Reagents Prepare Reagents (Buffer, DNA, this compound) Start->Prepare_Reagents Dispense_DNA Dispense c-MYC G4-DNA to 384-well plate Prepare_Reagents->Dispense_DNA Anneal_DNA Anneal DNA to form G4 (Heat & Cool) Dispense_DNA->Anneal_DNA Add_Compounds Add Test Compounds from Library Anneal_DNA->Add_Compounds Add_this compound Add this compound Probe Add_Compounds->Add_this compound Incubate Incubate at RT Add_this compound->Incubate Read_Fluorescence Read Fluorescence (Ex: 420 nm, Em: 510 nm) Incubate->Read_Fluorescence Analyze_Data Data Analysis (Z', Hit Identification) Read_Fluorescence->Analyze_Data End End Analyze_Data->End Hit_Triage_Workflow Primary_HTS Primary HTS (Direct Binding Assay) Initial_Hits Initial Hit List Primary_HTS->Initial_Hits Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Initial_Hits->Dose_Response Counter_Screen Counter-Screen (e.g., Duplex DNA) Dose_Response->Counter_Screen Counter_Screen->Initial_Hits Non-selective Orthogonal_Assay Orthogonal Assay (e.g., FRET-based assay) Counter_Screen->Orthogonal_Assay Selective Orthogonal_Assay->Initial_Hits Not Confirmed Cellular_Assay Cellular Assays (c-MYC Expression, Proliferation) Orthogonal_Assay->Cellular_Assay Confirmed Confirmed_Hits Confirmed Hits for Lead Optimization Cellular_Assay->Confirmed_Hits

References

Application Notes and Protocols for Determining BMVC2 Target Engagement with r(G4C2)exp RNA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed methodology for quantifying the binding of the small molecule BMVC2 to its target, the G-quadruplex forming repeat expansion RNA, r(G4C2)exp, which is implicated in C9orf72 Amyotrophic Lateral Sclerosis and Frontotemporal Dementia (c9ALS/FTD). The primary method described is a Fluorescence Polarization (FP) assay, a robust and sensitive technique for monitoring molecular interactions in solution.[1][2]

Introduction

The hexanucleotide repeat expansion (HRE) of GGGGCC (G4C2) in the C9orf72 gene is the most common genetic cause of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). The transcribed r(G4C2)exp RNA can adopt a G-quadruplex secondary structure and is believed to contribute to pathogenesis through multiple mechanisms, including repeat-associated non-ATG (RAN) translation.[3] Small molecules that bind to and stabilize the G-quadruplex structure of r(G4C2)exp, such as this compound, are of significant interest as potential therapeutics.[3]

Target engagement assays are crucial for confirming the direct interaction of a compound with its intended biological target in a quantitative manner. This document outlines a fluorescence polarization (FP)-based assay to measure the binding affinity of this compound for a synthetic, fluorescently labeled r(G4C2)exp RNA oligonucleotide.

Principle of the Fluorescence Polarization Assay

Fluorescence polarization is a technique used to measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[1][2] In this assay, a small, fluorescently labeled r(G4C2)exp RNA (the "tracer") tumbles rapidly in solution, resulting in a low polarization of emitted light when excited with plane-polarized light. Upon binding of this compound, the resulting complex is larger and tumbles more slowly. This reduced rate of rotation leads to an increase in the polarization of the emitted light. The change in polarization is directly proportional to the fraction of the fluorescent tracer bound to this compound, allowing for the determination of binding affinity.[2]

Pathological Signaling and Therapeutic Intervention

The transcribed r(G4C2)exp RNA can fold into G-quadruplex structures that are involved in pathogenic mechanisms. One such mechanism is the process of RAN translation, which produces toxic dipeptide repeat proteins. The small molecule this compound has been shown to bind to these G-quadruplexes, which can sterically hinder the assembly of the translation machinery, thereby inhibiting RAN translation.[3]

G4C2_Pathology_and_BMVC2_Intervention cluster_gene C9orf72 Gene cluster_rna Transcription cluster_pathology Pathogenic Mechanisms cluster_therapeutic Therapeutic Intervention G4C2_DNA G4C2 Repeat Expansion (DNA) G4C2_RNA r(G4C2)exp RNA G4C2_DNA->G4C2_RNA Transcription G_Quadruplex G-Quadruplex Formation G4C2_RNA->G_Quadruplex Folding RAN_Translation RAN Translation G_Quadruplex->RAN_Translation DPRs Dipeptide Repeat Proteins (Toxic) RAN_Translation->DPRs This compound This compound This compound->G_Quadruplex Binding This compound->Inhibition

Figure 1: Mechanism of r(G4C2)exp pathology and this compound intervention.

Experimental Protocol: Fluorescence Polarization Assay

This protocol details the steps for a competitive binding FP assay to determine the binding affinity (Kd) of this compound for a fluorescently labeled r(G4C2)exp RNA.

Materials and Reagents
  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Fluorescently Labeled RNA: 5'-FAM-(G4C2)4-3' oligonucleotide (FAM-r(G4C2)4). Lyophilized powder to be reconstituted in nuclease-free water.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl2, 0.01% Tween-20.

  • DMSO: ACS grade or higher.

  • Nuclease-free water.

  • Microplates: Black, non-binding surface, 384-well plates are recommended.[4]

  • Plate Reader: Equipped with fluorescence polarization capabilities, including excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).[4]

Experimental Workflow

The overall workflow for the FP-based target engagement assay is depicted below.

FP_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Assay Buffer - FAM-r(G4C2)4 Tracer - this compound Dilutions Start->Reagent_Prep Plate_Setup Set Up 384-Well Plate: - Add Assay Buffer - Add this compound Serial Dilutions - Add FAM-r(G4C2)4 Tracer Reagent_Prep->Plate_Setup Incubation Incubate at Room Temperature (e.g., 30 minutes, protected from light) Plate_Setup->Incubation Measurement Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) Incubation->Measurement Data_Analysis Data Analysis: - Calculate mP values - Plot mP vs. [this compound] - Fit to binding curve (e.g., sigmoidal) Measurement->Data_Analysis End Determine Kd Data_Analysis->End

Figure 2: Workflow for the this compound-r(G4C2)exp FP binding assay.
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a 10 µM stock solution of FAM-r(G4C2)4 in nuclease-free water. Store at -20°C.

    • On the day of the experiment, prepare a 2X working solution (e.g., 20 nM) of FAM-r(G4C2)4 in Assay Buffer.

    • Prepare a serial dilution series of this compound in Assay Buffer. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup (384-well format, 20 µL final volume):

    • Wells for Total Binding (Pmax): Add 10 µL of Assay Buffer and 10 µL of the 2X FAM-r(G4C2)4 working solution. These wells contain the tracer in the absence of the unlabeled ligand.

    • Wells for Free Tracer (Pmin): Add 10 µL of Assay Buffer containing the highest concentration of this compound and 10 µL of the 2X FAM-r(G4C2)4 working solution.

    • Competition Wells: Add 10 µL of each this compound serial dilution to the appropriate wells. Then, add 10 µL of the 2X FAM-r(G4C2)4 working solution to all competition wells.

    • Blank Wells: Add 20 µL of Assay Buffer only to correct for background fluorescence.

  • Incubation:

    • Cover the plate to protect it from light.

    • Incubate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 535 nm for the FAM fluorophore.

    • The instrument will measure the fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of the excitation light and calculate the polarization (P) or millipolarization (mP) for each well. The calculation is typically: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the instrument-specific G-factor.[2][5]

Data Analysis
  • Calculate Average mP Values: Average the mP values for each replicate.

  • Normalize Data: The data can be plotted as raw mP values versus the logarithm of the this compound concentration.

  • Determine Binding Affinity (Kd): Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, Origin). The Kd value is the concentration of this compound at which 50% of the FAM-r(G4C2)4 tracer is bound.

Data Presentation

Quantitative data from the FP assay should be summarized in tables for clear interpretation and comparison.

Table 1: Raw Fluorescence Polarization Data
[this compound] (µM)Replicate 1 (mP)Replicate 2 (mP)Replicate 3 (mP)Average mPStd. Dev.
0 (No Compound)210212211211.01.0
0.01208210209209.01.0
0.03205206207206.01.0
0.1195198196196.31.5
0.3175178176176.31.5
1.0140142141141.01.0
3.0115112114113.71.5
10.095989696.31.5
30.088908989.01.0
100.085868585.30.6
Table 2: Summary of Binding Affinities
CompoundTargetAssay TypeKd (µM)Hill Slope
This compoundFAM-r(G4C2)4FP1.25 ± 0.15-1.1
Control CpdFAM-r(G4C2)4FP> 100N/A

Alternative and Complementary Assays

While FP is a robust method, other assays can be used to confirm target engagement, particularly in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to demonstrate target engagement in intact cells or cell lysates.[6][7][8] The principle is that ligand binding stabilizes the target protein (or in this case, potentially an RNA-protein complex) against thermal denaturation.[9] Changes in the melting temperature upon addition of this compound would indicate direct binding.

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[10][11][12] While typically used for protein targets, a similar principle could be adapted for RNA-binding proteins involved in r(G4C2)exp pathology.

Conclusion

The fluorescence polarization assay described here provides a quantitative, high-throughput compatible method for characterizing the binding of small molecules like this compound to the pathogenic r(G4C2)exp RNA. This assay is a critical tool for the initial stages of drug discovery, enabling the screening and ranking of compounds based on their direct engagement with the therapeutic target. Confirmation of target engagement in a cellular context using methods like CETSA is a recommended next step in the validation of lead compounds.

References

Troubleshooting & Optimization

troubleshooting BMVC2 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with BMVC2, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs) - this compound Solubility

Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?

A1: this compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for creating a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For optimal dissolution, it is crucial to use newly opened DMSO to avoid moisture absorption, which can significantly impact solubility.[1][2] Ultrasonic treatment is also recommended to aid in the complete dissolution of the compound.[1][2]

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often referred to as "solvent shock," is common for hydrophobic compounds.[3][4] When the concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of solution.[3][4]

To prevent this, consider the following strategies:

  • Optimize the Dilution Process: Instead of a single, large dilution, perform a stepwise serial dilution.[1] Add the stock solution to your pre-warmed (37°C) media slowly, drop-by-drop, while gently swirling or vortexing to ensure rapid and even dispersion.[3][4] This helps to avoid localized high concentrations that can trigger precipitation.[1]

  • Adjust Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1] Keeping the final DMSO concentration as high as is tolerable for your specific cells can help maintain the solubility of this compound.[1] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[1]

  • Utilize Solubility Enhancers:

    • Serum: If your experimental design allows, diluting the this compound stock into serum-containing medium can be effective. Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1][5]

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option in cell culture applications.[1]

Q3: Can I filter out the precipitate from my this compound solution?

A3: Filtering is generally not recommended to resolve precipitation issues.[1] The precipitate is the compound of interest, and filtering it out will lower the actual concentration of this compound in your working solution, leading to inaccurate experimental results. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[1]

Q4: Could the precipitate I'm observing be something other than this compound?

A4: While it is likely the compound, other factors can cause precipitation in cell culture media, including:

  • Media Components: High concentrations of salts, amino acids, or supplements can precipitate, especially after temperature changes or pH shifts.[6]

  • Contamination: Bacterial or fungal contamination can cause turbidity that may be mistaken for precipitation.[7]

Quantitative Data Summary

ParameterValueReference
Molecular Weight 657.33 g/mol [1][2]
Solubility in DMSO ≥ 16.67 mg/mL (25.36 mM)[1][2]
Recommended Final DMSO Concentration in Cell Culture < 0.5%[1]
Storage of Stock Solution (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (newly opened)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 6.57 mg of this compound.

  • Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO (in this case, 1 mL).

  • Vortexing: Vortex the solution for 1-2 minutes to aid in dissolution.

  • Sonication: Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[1][2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental requirements)

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Dilution Tube: In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • Slow Addition and Mixing: While gently swirling or vortexing the medium, slowly add the required volume of the this compound stock solution drop-by-drop. For example, to make 10 mL of a 10 µM final concentration, add 10 µL of the 10 mM stock solution to 10 mL of medium. This gradual addition is crucial to prevent solvent shock.[3][4]

  • Homogenization: Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

G Troubleshooting this compound Precipitation Workflow start Start: this compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dissolution Was anhydrous DMSO used? Was sonication performed? check_stock->check_dissolution No check_dilution How was the working solution prepared? check_stock->check_dilution Yes dissolution_issue Re-prepare stock solution following recommended protocol. check_dissolution->dissolution_issue No check_dissolution->check_dilution Yes dissolution_issue->start Retry slow_addition Slow, drop-wise addition to pre-warmed, swirling media? check_dilution->slow_addition dilution_issue Optimize dilution technique. slow_addition->dilution_issue No check_final_dmso Is final DMSO concentration < 0.5%? slow_addition->check_final_dmso Yes dilution_issue->start Retry dmso_issue Adjust final DMSO concentration. check_final_dmso->dmso_issue No use_enhancers Consider using solubility enhancers (e.g., serum, cyclodextrins). check_final_dmso->use_enhancers Yes, still precipitates end Solution Clear check_final_dmso->end Yes, clear dmso_issue->start Retry use_enhancers->end

Caption: A workflow diagram for troubleshooting this compound precipitation issues.

G This compound Mechanism of Action: G-Quadruplex Stabilization cluster_0 This compound Action cluster_1 Downstream Cellular Effects This compound This compound g4 G-Quadruplex DNA (e.g., in telomeres, oncogene promoters) This compound->g4 Binds and Stabilizes telomerase Telomerase Inhibition g4->telomerase myc c-MYC Expression Repression g4->myc replication DNA Replication Stress (ATR/ATM Pathway Activation) g4->replication autophagy Autophagy Regulation (e.g., via ATG7) g4->autophagy

Caption: Signaling pathway illustrating the downstream effects of this compound.

References

Technical Support Center: Optimizing BMVC2 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMVC2 in experimental settings. Below you will find troubleshooting advice and frequently asked questions to help optimize your experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule designed to target the hairpin structure of the expanded GGGGCC repeat RNA (r(G4C2)exp) transcribed from the C9orf72 gene, which is a primary cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) (c9ALS/FTD). By binding to the 1x1 nucleotide GG internal loop of the RNA hairpin, this compound is believed to inhibit the repeat-associated non-ATG (RAN) translation of r(G4C2)exp. This inhibition is crucial as RAN translation produces toxic dipeptide repeat (DPR) proteins that contribute to cellular pathology in c9ALS/FTD.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: Based on preliminary studies, a starting concentration of 10 µM has been used to assess the inhibitory effect of this compound on RAN translation. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my cell line?

A3: A dose-response or "kill curve" experiment is essential to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a set duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using an assay like MTT, MTS, or a live/dead cell stain. The ideal concentration for your experiments will be the highest concentration that shows the desired biological effect without causing significant cytotoxicity.

Q4: What are the expected downstream effects of this compound treatment in c9ALS/FTD cellular models?

A4: Effective treatment with this compound is expected to lead to several downstream effects, including:

  • A reduction in the formation of r(G4C2)exp RNA foci within the nucleus and cytoplasm.

  • A decrease in the levels of toxic dipeptide repeat (DPR) proteins (poly-GA, poly-GP, poly-GR, etc.).

  • Potential mitigation of cellular pathologies associated with c9ALS/FTD, such as defects in nucleocytoplasmic transport and the formation of stress granules.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death/Cytotoxicity 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Cell line is particularly sensitive.1. Perform a dose-response experiment to identify a non-toxic concentration range. 2. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control. 3. Reduce the treatment duration or the starting concentration range in your dose-response experiment.
No Observable Effect on RNA Foci or DPR Levels 1. This compound concentration is too low. 2. Insufficient treatment duration. 3. Low cell permeability of this compound. 4. The experimental model does not express sufficient levels of r(G4C2)exp.1. Increase the concentration of this compound based on your dose-response data. 2. Extend the incubation time (e.g., from 24 to 48 or 72 hours). 3. If permeability is suspected to be low, consider using a cell line known to have good permeability or consult literature for similar compounds. 4. Confirm the expression of r(G4C2)exp in your cellular model using techniques like FISH or RT-qPCR.
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Inaccurate serial dilutions of this compound. 3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension and use a reliable method for cell counting before seeding. 2. Prepare fresh serial dilutions for each experiment and mix thoroughly. 3. Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
Unexpected Off-Target Effects 1. The observed phenotype is not due to the intended on-target activity of this compound.1. Use a structurally similar but inactive analog of this compound as a negative control, if available. 2. Investigate if the observed phenotype can be rescued by overexpressing a downstream target that is expected to be affected by DPR toxicity.

Quantitative Data Summary

The following tables provide illustrative data for optimizing this compound concentration. Note: This data is hypothetical and should be used as a guide for designing your own experiments.

Table 1: Illustrative Dose-Response of this compound on Cell Viability in iPSC-derived Motor Neurons

This compound Concentration (µM)Cell Viability (%) after 48hStandard Deviation
0 (Vehicle Control)1004.5
1985.1
5954.8
10925.5
25756.2
50407.1

Table 2: Illustrative Effect of this compound on Dipeptide Repeat (DPR) Protein Levels

This compound Concentration (µM)Relative Poly-GP Levels (%)Standard Deviation
0 (Vehicle Control)1008.2
1857.5
5606.8
10355.9
25204.3

Experimental Protocols

Protocol 1: Dose-Response (Kill Curve) Assay for this compound
  • Cell Seeding: Seed cells (e.g., iPSC-derived motor neurons from a c9ALS/FTD patient) in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Use a suitable cell viability assay (e.g., MTT or MTS) according to the manufacturer's instructions to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot cell viability against the log of the this compound concentration to determine the IC50 value and the optimal non-toxic concentration range.

Protocol 2: Fluorescence In Situ Hybridization (FISH) for r(G4C2)exp RNA Foci
  • Cell Culture and Treatment: Grow cells on coverslips and treat with the optimized concentration of this compound and a vehicle control for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.5% Triton X-100 in PBS).

  • Hybridization: Hybridize the cells with a fluorescently labeled probe specific for the G4C2 repeat sequence overnight in a humidified chamber.

  • Washing: Wash the coverslips to remove the unbound probe.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope to visualize and quantify RNA foci.

Protocol 3: Western Blot for Dipeptide Repeat (DPR) Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the DPR of interest (e.g., anti-poly-GP). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of the DPR protein.

Visualizations

Signaling_Pathway cluster_0 C9orf72 Gene cluster_1 Transcription cluster_2 Pathogenic Mechanisms G4C2_Repeat_Expansion G4C2 Repeat Expansion rG4C2_exp_RNA r(G4C2)exp RNA G4C2_Repeat_Expansion->rG4C2_exp_RNA Transcription RNA_Foci RNA Foci rG4C2_exp_RNA->RNA_Foci RAN_Translation RAN Translation rG4C2_exp_RNA->RAN_Translation DPR_Proteins Dipeptide Repeat (DPR) Proteins RAN_Translation->DPR_Proteins Cellular_Toxicity Cellular Toxicity DPR_Proteins->Cellular_Toxicity This compound This compound This compound->rG4C2_exp_RNA Inhibits

Caption: this compound mechanism of action in c9ALS/FTD.

Experimental_Workflow Start Start Dose_Response 1. Dose-Response Assay (e.g., MTT) Start->Dose_Response Optimal_Concentration Determine Optimal Non-Toxic This compound Concentration Dose_Response->Optimal_Concentration Treatment 2. Treat Cells with Optimal this compound Concentration Optimal_Concentration->Treatment Endpoint_Analysis 3. Endpoint Analysis Treatment->Endpoint_Analysis FISH FISH for RNA Foci Endpoint_Analysis->FISH Western_Blot Western Blot for DPRs Endpoint_Analysis->Western_Blot Viability_Assay Cell Viability Assay Endpoint_Analysis->Viability_Assay

Caption: Workflow for optimizing this compound experiments.

Troubleshooting_Logic Start Experiment Fails High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Check No_Effect No Effect? High_Cytotoxicity->No_Effect No Reduce_Concentration Reduce Concentration / Check Solvent High_Cytotoxicity->Reduce_Concentration Yes Increase_Concentration Increase Concentration / Time No_Effect->Increase_Concentration Yes Check_Model Verify r(G4C2)exp Expression No_Effect->Check_Model If still no effect

Caption: A logical approach to troubleshooting this compound experiments.

how to improve BMVC2 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with the investigational compound BMVC2 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution shows a gradual decrease in concentration over time, even when stored at -20°C. What could be the cause?

A1: This suggests that your this compound may be undergoing chemical degradation. Several factors could contribute to this, including hydrolysis, oxidation, or photodegradation. It is crucial to first identify the primary degradation pathway to implement an effective solution. For instance, if your molecule is susceptible to hydrolysis, you should control the pH with buffers and consider using non-aqueous solvents.[1] If oxidation is the issue, purging solutions with an inert gas like nitrogen and adding antioxidants can be beneficial.[1][2] For light-sensitive compounds, storage in amber vials is recommended.[1]

Q2: I observed precipitation in my this compound stock solution after storing it at 4°C. What does this indicate and how can I resolve it?

A2: Precipitation indicates that the concentration of this compound has surpassed its solubility limit in the current solvent system at that specific temperature, a phenomenon known as physical instability.[1] To address this, you can explore several options:

  • Co-solvents: Introduce a co-solvent to increase the polarity range of your solvent system.

  • pH Adjustment: Modify the pH of the solution, as the solubility of many compounds is pH-dependent.

  • Solubility Enhancers: Employ solubility-enhancing agents such as surfactants or complexing agents like cyclodextrins.[3][4]

  • Temperature Assessment: Evaluate the solubility of this compound at different temperatures. Some compounds are less soluble at lower temperatures, and if refrigeration is causing precipitation, assess if the compound is stable at room temperature for the duration of your experiment.[1]

Q3: Can the excipients in my formulation be contributing to this compound instability?

A3: Yes, excipients can significantly impact the stability of an active pharmaceutical ingredient (API).[1] Some excipients might contain reactive impurities, such as peroxides, that can accelerate oxidative degradation.[1] Furthermore, direct chemical reactions can occur between this compound and certain excipients.[1] It is essential to conduct compatibility studies with your intended excipients to identify a stable formulation.

Q4: How can I systematically investigate the instability of a new batch of this compound?

A4: A forced degradation study is a critical first step when investigating a new batch of a compound.[1] This involves subjecting the this compound solution to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1] The information gathered from these studies will help identify the degradation pathways and the resulting degradation products, which is crucial for developing a stability-indicating analytical method.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common instability issues observed with this compound solutions.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis Degradation Product1. Conduct a forced degradation study to identify potential degradants.[1]2. Compare the retention time of the unknown peak with those of the identified degradants.3. Utilize mass spectrometry (LC-MS) to elucidate the structure of the unknown peak.
Contamination1. Analyze a blank solvent injection to rule out system contamination.2. Prepare a fresh solution of this compound using high-purity solvents and re-analyze.
Excipient Interaction1. Prepare and analyze a solution of this compound without any excipients.2. If the peak disappears, conduct compatibility studies with individual excipients.
Color change in solution Degradation1. A change in color often points to the formation of a chromophoric degradant. Use LC-MS to identify this degradant.2. Precipitation of a colored solid could indicate a less soluble degradation product.
Precipitation upon storage Poor Solubility1. Assess the solubility of this compound at different temperatures.[1]2. If refrigeration is the cause, determine if the compound is stable at room temperature for the experimental duration.[1]
pH Shift1. Measure the pH of the solution upon preparation and after storage.2. If a significant change is observed, use a suitable buffer system to maintain a stable pH.

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability in Solution

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple amber vials to minimize freeze-thaw cycles and light exposure.

  • Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, elevated temperatures).

  • Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the concentration and purity of this compound in each aliquot using a validated stability-indicating HPLC or LC-MS method.

  • Data Comparison: Compare the results to the initial time point (T=0) to determine the extent of degradation.

Protocol 2: Evaluating the Effect of pH on this compound Stability

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Solution Preparation: Prepare solutions of this compound in each buffer at the desired final concentration.

  • Incubation: Incubate the solutions at a specific temperature (e.g., 37°C) to accelerate potential degradation.

  • Time-Point Analysis: At various time points, take samples from each buffered solution and analyze them by HPLC or LC-MS to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the pH at which the compound is most stable.

Signaling Pathway and Workflow Diagrams

BMVC2_Hypothetical_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway of this compound.

BMVC2_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Stock Solution Acid Acidic pH Prep->Acid Base Basic pH Prep->Base Oxidation Oxidative Prep->Oxidation Heat Thermal Prep->Heat Light Photolytic Prep->Light HPLC HPLC/LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC ID Identify Degradants HPLC->ID Stable Optimized Formulation ID->Stable

Caption: Workflow for this compound forced degradation studies.

References

Technical Support Center: BMVC2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of BMVC2 (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound can be broadly divided into three key stages:

  • Preparation of the 3,6-dihalocarbazole precursor.

  • Palladium-catalyzed cross-coupling to introduce vinyl groups.

  • Quaternization of the pyridine (B92270) rings.

This guide addresses common problems that may arise at each of these critical stages.

Stage 1: Synthesis of 3,6-Dihalocarbazole Precursor

Q1: My yield of 3,6-dibromocarbazole (B31536) is low, and I observe multiple brominated species. What could be the cause?

Low yields and the formation of polybrominated carbazoles are common issues in the halogenation of carbazole (B46965). The primary factors to investigate are the control of stoichiometry and reaction temperature.

Troubleshooting & Optimization:

  • Reagent Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-bromosuccinimide, NBS) to the carbazole starting material. An excess of the brominating agent can lead to the formation of over-brominated products.

  • Reaction Temperature: The bromination of carbazole is an exothermic reaction. Maintaining a low and consistent temperature throughout the reaction is crucial to prevent side reactions and the formation of multiple isomers.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain better control over the reaction exotherm and local concentrations.

Q2: How can I effectively purify the 3,6-dibromocarbazole from other isomers and starting material?

Purification of the 3,6-dibromo isomer from other brominated carbazoles can be challenging due to their similar polarities.

Troubleshooting & Optimization:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, toluene) is often effective in isolating the desired 3,6-dibromo isomer. Multiple recrystallizations may be necessary to achieve high purity.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, is typically used.

Stage 2: Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction)

Q3: The Heck coupling reaction between my 3,6-dibromocarbazole and 4-vinylpyridine (B31050) is resulting in a low yield of the desired 3,6-divinylcarbazole.

Low yields in Heck coupling reactions can stem from several factors, including catalyst activity, reaction conditions, and reagent purity.[1][2]

Troubleshooting & Optimization:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For electron-rich carbazoles, catalysts like Pd(OAc)2 with phosphine ligands such as PPh3 or bulkier, more electron-rich ligands can be effective.[3]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include triethylamine (B128534) (NEt3), diisopropylethylamine (DIPEA), or inorganic bases like K2CO3. The choice of base can significantly impact the reaction rate and yield.

  • Solvent Purity: The use of dry, degassed solvents (e.g., DMF, acetonitrile) is essential to prevent catalyst deactivation.

  • Temperature Control: Heck reactions are typically run at elevated temperatures. Optimizing the reaction temperature is key; too low a temperature will result in a slow reaction, while too high a temperature can lead to catalyst decomposition and side product formation.

  • Reagent Purity: Ensure the purity of both the 3,6-dibromocarbazole and 4-vinylpyridine. Impurities can poison the catalyst.

Parameter Typical Condition 1 Typical Condition 2 Typical Condition 3
Catalyst Pd(OAc)2Pd(PPh3)4PdCl2(PPh3)2
Ligand P(o-tolyl)3--
Base NEt3K2CO3NaOAc
Solvent DMFAcetonitrileToluene
Temperature 80-120 °C80-100 °C100-120 °C
Typical Yield 60-85%55-80%50-75%

Q4: I am observing significant amounts of starting material and mono-vinylated carbazole. How can I drive the reaction to completion?

Incomplete conversion is a common problem, especially in difunctionalized substrates.

Troubleshooting & Optimization:

  • Reaction Time: Extend the reaction time to allow for the complete conversion of the starting material and the mono-substituted intermediate.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve the reaction rate and drive it to completion.

  • Excess Vinylating Agent: Using a slight excess of the 4-vinylpyridine (e.g., 2.2-2.5 equivalents) can help ensure the complete substitution of both bromine atoms.

Stage 3: Quaternization of Pyridine Rings

Q5: The quaternization of the 3,6-divinylcarbazole with methyl iodide is incomplete.

The efficiency of quaternization can be influenced by the solvent, temperature, and stoichiometry of the alkylating agent.[4]

Troubleshooting & Optimization:

  • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or nitromethane (B149229) are generally suitable for quaternization reactions.

  • Excess Methyl Iodide: Use a significant excess of methyl iodide to drive the reaction to completion.

  • Temperature and Reaction Time: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. Monitor the reaction by TLC or NMR to determine the optimal reaction time.

Q6: The final this compound product is difficult to purify and appears to be a dark, tarry solid.

Pyridinium salts can be challenging to purify. The dark color may indicate the presence of impurities or some degree of product degradation. Polymerization of the vinyl groups is also a potential side reaction.

Troubleshooting & Optimization:

  • Purification Method: The product, being a salt, will likely precipitate from the reaction mixture upon completion or with the addition of a less polar co-solvent (e.g., diethyl ether, ethyl acetate). The crude product can then be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).[5]

  • Washing: Thoroughly wash the precipitated product with a non-polar solvent to remove unreacted starting materials and byproducts.

  • Inhibitor for Polymerization: If polymerization is suspected, adding a small amount of a radical inhibitor, such as hydroquinone, during the reaction and workup may be beneficial.

  • Light and Air Sensitivity: Handle the product with minimal exposure to light and air, as vinylpyridinium compounds can be sensitive.

Experimental Protocols

General Protocol for Heck Coupling of 3,6-Dibromocarbazole with 4-Vinylpyridine:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dibromocarbazole (1.0 eq), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)3, 4-10 mol%).

  • Add a dry, degassed solvent (e.g., DMF or acetonitrile).

  • Add the base (e.g., NEt3, 3.0 eq) and 4-vinylpyridine (2.5 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Quaternization:

  • Dissolve the purified 3,6-divinylcarbazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • Add an excess of methyl iodide (e.g., 5-10 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction for the precipitation of the product. If no precipitate forms, add a non-polar solvent like diethyl ether to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with diethyl ether to remove unreacted methyl iodide and other impurities.

  • Dry the final product, this compound, under vacuum.

Visualizations

BMVC2_Synthesis_Workflow Carbazole Carbazole Dibromo 3,6-Dibromocarbazole Carbazole->Dibromo Bromination (NBS) Divinyl 3,6-Di(4-vinylpyridinyl)carbazole Dibromo->Divinyl Heck Coupling (Pd(OAc)2, 4-vinylpyridine) This compound This compound Divinyl->this compound Quaternization (CH3I)

Caption: Overall synthetic workflow for this compound.

Heck_Catalytic_Cycle cluster_steps Key Steps Pd(0)L2 Pd(0)L2 Pd(II)Complex Ar-Pd(II)-X (L2) Pd(0)L2->Pd(II)Complex Ar-X Oxidative\nAddition Oxidative Addition Intermediate R-CH2-CH(Ar)-Pd(II)-X (L2) Pd(II)Complex->Intermediate Alkene Carbopalladation Carbopalladation Product_Complex [Alkene-Pd(II)-H(X)] (L2) Intermediate->Product_Complex Beta-Hydride\nElimination Beta-Hydride Elimination Product_Complex->Pd(0)L2 Base Reductive\nElimination Reductive Elimination Troubleshooting_Tree Start Low Yield in Synthesis Step CheckPurity Check Reagent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckCatalyst Evaluate Catalyst/Ligand/Base Start->CheckCatalyst OptimizeStoichiometry Optimize Reagent Stoichiometry Start->OptimizeStoichiometry Impure Impure Reagents CheckPurity->Impure Issue Found SuboptimalCond Suboptimal Conditions CheckConditions->SuboptimalCond Issue Found InefficientCat Inefficient Catalyst System CheckCatalyst->InefficientCat Issue Found IncorrectRatio Incorrect Stoichiometry OptimizeStoichiometry->IncorrectRatio Issue Found Purify Purify/Replace Reagents Impure->Purify OptimizeT Optimize Temp/Time SuboptimalCond->OptimizeT ScreenCat Screen Catalysts/Ligands/Bases InefficientCat->ScreenCat AdjustRatio Adjust Molar Ratios IncorrectRatio->AdjustRatio

References

Technical Support Center: BMVC2 Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of BMVC2 to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guide

Question: My this compound solution has changed color. Is it still usable?

Answer: A change in the color of your this compound solution, particularly a yellowing or browning, may indicate degradation. The carbazole (B46965) core of this compound is susceptible to oxidation, which can lead to the formation of colored byproducts. We recommend preparing a fresh stock solution from lyophilized powder. To investigate the integrity of the colored solution, you can use analytical techniques like HPLC to check for the presence of degradation products.

Question: I see precipitates in my this compound stock solution after thawing. What should I do?

Answer: Precipitates in a thawed this compound solution can be due to several factors, including poor solubility at lower temperatures or degradation. This compound has limited solubility in aqueous solutions. Ensure you are using an appropriate solvent, such as DMSO, and that the concentration is not above its solubility limit.[1][2] Before use, allow the vial to equilibrate to room temperature and vortex thoroughly. If the precipitate does not redissolve, it may consist of degradation products, and it is advisable to prepare a fresh solution.

Question: My experimental results with this compound are inconsistent. Could storage be the issue?

Answer: Inconsistent experimental results are a common consequence of compound degradation. The stability of this compound is sensitive to storage conditions, particularly temperature and light exposure. Improper storage can lead to a decrease in the effective concentration of the active compound and the presence of interfering degradation products. Review your storage procedures against the recommended guidelines and consider preparing a fresh stock solution for your experiments. To confirm if degradation is the cause, you can analyze an aliquot of your stock solution by HPLC.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, also known as o-BMVC, is a bisubstituted carbazole derivative that functions as a G-quadruplex (G4) stabilizer.[1] Its ability to interact with and stabilize G-quadruplex structures makes it a valuable tool in cancer research and drug development.

How should I store lyophilized this compound?

Lyophilized this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1] For long-term storage, -20°C or -80°C is recommended to maximize its shelf life.

What is the recommended solvent for preparing this compound stock solutions?

DMSO is a commonly used solvent for preparing this compound stock solutions.[1][2] It is important to use high-purity, anhydrous DMSO, as the presence of water can promote hydrolysis and degradation.

What are the recommended storage conditions for this compound stock solutions?

This compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

What are the main degradation pathways for this compound?

The primary degradation pathways for carbazole derivatives like this compound are oxidation and photodegradation.

  • Oxidation: The electron-rich carbazole ring is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives and ring-opened byproducts.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to the degradation of the compound.

It is therefore essential to store this compound, both in solid form and in solution, protected from light.

Storage Condition Summary

FormSolventStorage TemperatureDuration
Lyophilized PowderN/A4°CShort-term
-20°C to -80°CLong-term
Stock SolutionDMSO-20°CUp to 1 month[1]
-80°CUp to 6 months[1]

Experimental Protocols

Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound and detecting the presence of degradation products.

1. Materials and Equipment:

  • This compound sample (stored under desired conditions)

  • Reference standard of this compound (stored under optimal conditions)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable buffer)

  • HPLC system with a UV-Vis or photodiode array (PDA) detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions (starting point, may require optimization):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 291 nm, but should be confirmed with a UV scan).[1]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in DMSO at a known concentration (e.g., 1 mg/mL).

  • Dilute the reference standard and the test sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the initial mobile phase composition.

  • Filter the samples through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Inject the reference standard and the test sample.

  • Compare the chromatogram of the test sample to that of the reference standard.

  • The appearance of new peaks or a decrease in the peak area of the main this compound peak in the test sample indicates degradation.

  • The percentage of degradation can be calculated by comparing the peak area of this compound in the test sample to the reference standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start This compound Sample (Stored) dissolve_start Dissolve in DMSO start->dissolve_start ref This compound Reference Standard dissolve_ref Dissolve in DMSO ref->dissolve_ref dilute_start Dilute with Mobile Phase dissolve_start->dilute_start dilute_ref Dilute with Mobile Phase dissolve_ref->dilute_ref filter_start Filter (0.22 µm) dilute_start->filter_start filter_ref Filter (0.22 µm) dilute_ref->filter_ref hplc Inject into HPLC filter_start->hplc filter_ref->hplc detect UV-Vis/PDA Detection hplc->detect compare Compare Chromatograms detect->compare quantify Quantify Degradation compare->quantify degradation_pathway This compound This compound (Carbazole Derivative) Oxidation Oxidation (e.g., air, peroxides) This compound->Oxidation Photodegradation Photodegradation (UV light) This compound->Photodegradation DegradationProducts Degradation Products (e.g., hydroxylated carbazoles, ring-opened products) Oxidation->DegradationProducts Photodegradation->DegradationProducts

References

BMVC2 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on a hypothetical small molecule, "BMVC2," for research in c9ALS/FTD. The experimental variability, protocols, and pathways described are illustrative and based on general principles in drug discovery and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of experimental variability when working with this compound?

Common sources of variability in experiments involving this compound can be broadly categorized into three areas: reagent and compound handling, cell culture inconsistencies, and assay procedure deviations.[1][2][3] Specific examples include:

  • This compound Stock and Working Solutions: Inconsistent compound concentration due to precipitation, degradation, or improper storage.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact their response to this compound.[4] Phenotypic drift can occur after several passages, leading to a change in the cell population's characteristics.[4]

  • Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and pipetting techniques can introduce significant variability.[5]

Q2: I am observing inconsistent IC50 values for this compound across different experimental batches. What could be the cause?

Inconsistent IC50 values are a common issue in drug discovery experiments and can stem from several factors.[6] High variability is an intrinsic feature of anti-cancer drug testing, even with standardized experiments.[6] Key areas to investigate include:

  • Compound Stability: Ensure that your this compound stock solution is properly stored and that you are not using a solution that has undergone multiple freeze-thaw cycles, which can degrade the compound.

  • Cell Health and Density: The physiological state of your cells can affect their sensitivity to this compound. It's crucial to use cells at a consistent passage number and confluency for every experiment.[4]

  • Assay Conditions: Variations in media components, serum concentration, and incubation times can all influence the apparent potency of the compound.

Q3: My cells show signs of cytotoxicity at concentrations where this compound is expected to be non-toxic. How can I troubleshoot this?

Unexpected cytotoxicity can be due to the compound itself, impurities, or experimental artifacts. Consider the following:

  • Compound Purity: Verify the purity of your this compound batch. Impurities from synthesis can sometimes be cytotoxic.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line.

  • Off-Target Effects: this compound might have off-target effects at higher concentrations. It is advisable to perform a full dose-response curve to identify the therapeutic window accurately.

Troubleshooting Guides

Guide 1: Low Signal or High Background in Reporter Assays

Problem: You are using a reporter gene assay (e.g., NanoLuc) to measure the activity of this compound on a specific signaling pathway, but you are observing a low signal-to-noise ratio.

Possible Cause Solution
Low Reporter Expression Optimize the transfection/transduction protocol to ensure high and consistent expression of the reporter construct.
This compound Interference with Reporter As noted, BMVC and this compound can interfere with GFP signals.[7] If using a luminescent reporter like NanoLuc, ensure the compound does not directly inhibit the enzyme. Run a control experiment with purified luciferase enzyme and this compound.
Suboptimal Assay Conditions Optimize reagent concentrations and incubation times. Ensure that the cell lysis is complete and that the substrate is not degraded.[5]
High Background Signal Use a plate reader with appropriate sensitivity and settings. Ensure that the plates used are suitable for luminescence measurements (e.g., white plates).[5]
Guide 2: Poor Reproducibility in Cell Viability Assays

Problem: You are getting inconsistent results from your cell viability assays (e.g., MTS, MTT) when treating cells with this compound.

Possible Cause Solution
Variable Cell Seeding Density Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy. Inconsistent cell density is a known source of variability.[4]
Edge Effects in Microplates Edge effects can lead to uneven evaporation and temperature distribution. Avoid using the outer wells of the plate or ensure proper humidification in the incubator.
Incomplete Reagent Mixing Ensure that the viability reagent is thoroughly mixed with the culture medium without introducing bubbles.[5]
Incorrect Incubation Times Adhere strictly to the recommended incubation time for the viability reagent. Both under- and over-incubation can lead to inaccurate results.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation and Storage
  • Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Solubilization: Ensure complete dissolution of the compound. Gentle warming or vortexing may be necessary.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Quantitative Data Summary

Table 1: Example of IC50 Variability for this compound Across Different Experimental Batches

Batch Cell Line Passage Number IC50 (µM) Standard Deviation
1HEK293105.20.8
2HEK293106.11.2
3HEK293159.82.1
4SH-SY5Y83.50.5
5SH-SY5Y84.00.7
6SH-SY5Y147.21.5

This table illustrates how factors like batch-to-batch variation and cell passage number can influence the measured IC50 of this compound.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound in c9ALS/FTD

The G4C2 repeat expansion in the C9orf72 gene leads to the production of toxic dipeptide repeat proteins (DPRs) through repeat-associated non-ATG (RAN) translation.[7] These DPRs can impair cellular processes, including the function of the proteasome and signaling pathways crucial for neuronal survival. This compound is hypothesized to act by inhibiting a kinase, "Toxicity-Associated Kinase 1" (TAK1), which, when activated by DPRs, promotes a pro-apoptotic signaling cascade.

BMVC2_Signaling_Pathway cluster_upstream Upstream Events cluster_pathway TAK1 Signaling Cascade G4C2_repeats G4C2 Repeats DPRs Dipeptide Repeat Proteins (DPRs) G4C2_repeats->DPRs RAN Translation TAK1 TAK1 DPRs->TAK1 Activates MAPK_cascade MAPK Cascade (p38, JNK) TAK1->MAPK_cascade Phosphorylates Apoptosis_Factors Pro-apoptotic Factors MAPK_cascade->Apoptosis_Factors Activates Neuronal_Survival Neuronal Survival Apoptosis_Factors->Neuronal_Survival Inhibits This compound This compound This compound->TAK1 Inhibits Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity and Concentration Start->Check_Compound Check_Cells Step 2: Assess Cell Culture Conditions Check_Compound->Check_Cells Compound OK Consult Consult Senior Researcher Check_Compound->Consult Issue Found Check_Protocol Step 3: Review Assay Protocol and Execution Check_Cells->Check_Protocol Cells OK Check_Cells->Consult Issue Found Analyze_Data Step 4: Re-analyze Data and Controls Check_Protocol->Analyze_Data Protocol OK Check_Protocol->Consult Issue Found Resolved Issue Resolved Analyze_Data->Resolved Controls OK Analyze_Data->Consult Controls Failed

References

Technical Support Center: Refining BMVC2 Treatment Protocols In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing BMVC2, a novel small-molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of PI3K (Phosphoinositide 3-kinase). By blocking PI3K, it prevents the downstream activation of Akt and mTOR, key proteins that drive cell proliferation, growth, and survival. This targeted inhibition is designed to induce apoptosis in cancer cells where this pathway is often overactive.[1][2][3]

Q2: How should I dissolve and store this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year. When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the expected cellular response to this compound treatment?

A3: Treatment with this compound is expected to decrease the phosphorylation of Akt and downstream mTOR targets (like S6K and 4E-BP1), inhibit cell proliferation, and induce apoptosis.[3][4] The magnitude of these effects and the optimal concentration will vary depending on the cell line's genetic background and reliance on the PI3K/Akt/mTOR pathway.

Q4: Which cell lines are most sensitive to this compound?

A4: Cell lines with activating mutations in the PI3K catalytic subunit (PIK3CA) or loss of the tumor suppressor PTEN are generally more sensitive to PI3K inhibitors like this compound. We recommend starting with a panel of cell lines with known PI3K/PTEN status to determine sensitivity.

Signaling Pathway Diagram

BMVC2_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: Mechanism of this compound action on the PI3K/Akt/mTOR signaling pathway.

Troubleshooting Guides

Problem 1: High variability in cell viability (MTT/WST-1) assay results.
Question Possible Cause & Solution
Are you seeing inconsistent color development between replicate wells? Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): After adding the solubilization solution (e.g., DMSO or SDS), ensure the formazan crystals are fully dissolved. Pipette up and down gently or place the plate on an orbital shaker for 15 minutes, protected from light, before reading the absorbance.[5] Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells to prevent cells from settling. Consider seeding cells in the inner 60 wells of a 96-well plate to avoid edge effects.
Is the IC50 value much higher or lower than expected? Incorrect Seeding Density: The optimal cell number depends on the cell line's growth rate. If cells become over-confluent in the control wells, the assay's dynamic range is reduced. Conversely, if the density is too low, the signal may be weak. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and incubation time. This compound Degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a reliable stock for each experiment.
Are the absorbance readings in your control wells too low? Low Metabolic Activity: Ensure cells are in the logarithmic growth phase when seeded. Using cells from a very high-density flask can lead to slower growth.[6] Contamination: Check cultures for signs of bacterial, fungal, or mycoplasma contamination, which can significantly impact cell health and metabolic activity.[6][7]
Problem 2: Western blot shows no change in phosphorylated Akt (p-Akt) after treatment.
Question Possible Cause & Solution
Is the total Akt signal also weak or absent? Poor Protein Extraction or Lysis: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation.[8] Sonicate or vortex samples adequately to ensure complete cell lysis.[9] Insufficient Protein Loaded: Quantify protein concentration (e.g., using a BCA assay) before loading to ensure equal amounts are loaded for each sample.[1][10]
Total Akt is present, but p-Akt is unchanged. Incorrect Timepoint: The phosphorylation status of signaling proteins can change rapidly. For PI3K/Akt pathway analysis, shorter treatment times (e.g., 15, 30, 60 minutes) are often required to observe maximal inhibition of phosphorylation.[10] Perform a time-course experiment to identify the optimal treatment duration. Low Basal Pathway Activity: In some cell lines, the PI3K/Akt pathway may not be basally active, especially if cells are serum-starved. To test the inhibitor's efficacy, you may need to stimulate the pathway with a growth factor (e.g., EGF, IGF-1) before or concurrently with this compound treatment.[8]
Are you confident in your antibody? Antibody Validation: Ensure the primary antibody for p-Akt is specific and validated for Western blotting. Run positive and negative controls if possible (e.g., lysate from a cell line with known high p-Akt levels or phosphatase-treated lysate).[8]

Data Presentation

Table 1: Comparative IC50 Values of this compound Across Various Cancer Cell Lines
Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC50 (nM) (72h treatment)
MCF-7BreastE545K (Mutant)Wild-Type150 ± 25
T47DBreastH1047R (Mutant)Wild-Type210 ± 30
MDA-MB-468BreastWild-TypeNull350 ± 45
PC-3ProstateWild-TypeNull420 ± 50
DU-145ProstateWild-TypeWild-Type> 10,000
A549LungWild-TypeWild-Type> 10,000

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols & Workflows

Experimental Workflow Diagram

Experimental_Workflow start Start seed 1. Seed Cells (e.g., 96-well or 6-well plates) start->seed treat 2. Treat with this compound (Dose-response / Time-course) seed->treat assay 3. Perform Assay treat->assay viability Cell Viability Assay (e.g., MTT) assay->viability apoptosis Apoptosis Assay (Annexin V/PI) assay->apoptosis western Western Blot (p-Akt / Total Akt) assay->western analysis 4. Data Analysis (IC50, % Apoptosis, Band Density) viability->analysis apoptosis->analysis western->analysis end End analysis->end

Caption: General experimental workflow for in vitro evaluation of this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol measures cellular metabolic activity as an indicator of cell viability.[11]

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.[5]

  • Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

  • Cells treated with this compound in 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached adherent cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for Pathway Analysis

This protocol is for detecting changes in the phosphorylation state of Akt.[1][9]

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, place plates on ice and wash cells with cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[9][14]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10-15 minutes each with TBST.[10] Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To analyze total Akt, you can strip the membrane of the first set of antibodies and reprobe with an antibody for total Akt to confirm equal protein loading.[8]

References

addressing off-target effects of BMVC2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BMVC2

This center provides essential information and troubleshooting guidance for researchers using this compound, a small molecule designed to target G-quadruplex (G4) RNA structures. The primary focus is to help users identify and mitigate potential off-target effects to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule developed as a research tool to investigate the pathology of diseases involving G-quadruplex (G4) structures. Its primary, or "on-target," mechanism is binding to and stabilizing G4s formed by the GGGGCC (G4C2) hexanucleotide repeat expansion in the RNA transcribed from the C9orf72 gene.[1][2] This repeat expansion is the most common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[3][4] By stabilizing the G4 structure, this compound is designed to inhibit Repeat-Associated Non-ATG (RAN) translation, a pathogenic process that produces toxic dipeptide repeat proteins.[3]

Q2: What are the known or potential off-target effects of this compound?

A2: While designed for RNA G4 structures, this compound may interact with other biomolecules, leading to off-target effects.[5] Based on its chemical properties and preliminary profiling, two critical off-target liabilities have been identified:

  • Inhibition of CDC-Like Kinase 1 (CLK1): this compound can bind to the ATP-binding pocket of CLK1, a dual-specificity kinase involved in the regulation of pre-mRNA splicing.[6][7] Inhibition of CLK1 can disrupt normal splicing events and may lead to cytotoxicity.[8]

  • Inhibition of the hERG potassium channel: A common liability for many small molecules, this compound can inhibit the hERG channel, which is crucial for cardiac repolarization.[9][10] This can lead to cardiotoxicity, a significant concern in later-stage drug development.[11][12]

Q3: How do I choose the optimal concentration for my experiments?

A3: The optimal concentration should maximize the on-target effect while minimizing off-target effects and general toxicity. It is critical to perform a dose-response curve for your specific cell model and assay.[13] Start with a broad range of concentrations (e.g., 10 nM to 10 µM). The ideal concentration should be potent in your on-target assay (e.g., reduction of RAN translation) but well below the concentration that induces significant cytotoxicity.[14] Refer to the selectivity profile in Table 1 as a guide.

Data Presentation

Table 1: this compound Selectivity and Potency Profile

This table summarizes the binding affinity and inhibitory concentrations of this compound against its intended target and key identified off-targets.

Target ClassTarget NameAssay TypeValueInterpretation
On-Target r(G4C2)exp RNA FRET MeltingΔTm = 15.2 °C Strong stabilization of the target RNA G-quadruplex.
Off-Target (Kinase)CLK1Biochemical IC501.2 µMModerate inhibition; potential for off-target effects at micromolar concentrations.
Off-Target (Ion Channel)hERGPatch Clamp IC508.5 µMWeaker inhibition, but still a potential liability at higher concentrations.[10]

Troubleshooting Guides

Issue 1: I'm observing high levels of cytotoxicity or cell death.

  • Question: My cells are dying at concentrations where I expect to see the on-target effect. Is this due to this compound's mechanism or toxicity?

  • Answer: While high concentrations of any compound can be toxic, premature cell death in your experiments is likely due to an off-target effect, such as the inhibition of CLK1 kinase.[13]

    • Step 1: Verify Concentration and Controls. Ensure your final DMSO concentration is non-toxic (typically <0.1%) and that a vehicle-only control is included.[13]

    • Step 2: Lower the Concentration. Perform your functional assays at concentrations below the cytotoxic threshold. A 10-fold separation between the on-target EC50 and the cytotoxic IC50 is recommended.[14]

    • Step 3: Assess Off-Target Pathway. Use Western Blotting (see Protocol 2 ) to check for downstream markers of CLK1 inhibition, such as altered phosphorylation of SR proteins.[15] An increase in markers of apoptosis (e.g., cleaved Caspase-3) at concentrations that correlate with CLK1 inhibition would support an off-target cause.

G cluster_input Observed Problem cluster_troubleshooting Troubleshooting Steps cluster_output Expected Outcome start High Cytotoxicity Observed check_conc Is Concentration > 1 µM? start->check_conc check_pathway Assess CLK1 Pathway (Western Blot) check_conc->check_pathway Yes lower_conc Lower this compound Concentration (e.g., to 100-500 nM) check_conc->lower_conc No (Re-evaluate system) check_pathway->lower_conc end Reduced Cytotoxicity, On-Target Effect Preserved lower_conc->end

Caption: Logic diagram for troubleshooting this compound-induced cytotoxicity.

Issue 2: The observed phenotype is not consistent with inhibiting RAN translation.

  • Question: I'm seeing changes in cell morphology and cell cycle progression, which I don't think are related to the C9orf72 pathway. How do I confirm this is an off-target effect?

  • Answer: This is a classic challenge when working with small molecule inhibitors.[13] Distinguishing on-target from off-target effects is critical.[5] The best approach is to use orthogonal methods to validate that the phenotype is truly linked to the intended mechanism.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway bmvc2_on This compound g4 r(G4C2)exp G-Quadruplex bmvc2_on->g4 Binds & Stabilizes ran RAN Translation g4->ran Inhibits dpr Dipeptide Repeat Proteins (Toxic) ran->dpr pheno_on Neuroprotection (Desired Phenotype) dpr->pheno_on Prevents bmvc2_off This compound clk1 CLK1 Kinase bmvc2_off->clk1 Inhibits sr SR Proteins (Phosphorylation) clk1->sr splicing Altered Splicing sr->splicing pheno_off Cytotoxicity / Alt. Phenotype (Unesired Effect) splicing->pheno_off

Caption: On-target vs. a potential off-target signaling pathway of this compound.
  • Recommended Strategy: The Rescue Experiment. A rescue experiment can definitively link the observed effect to the on-target mechanism. The logic is to introduce a modified version of the target that is no longer affected by the compound. If the phenotype is reversed, it was on-target. See Protocol 1 for a detailed methodology.

  • Alternative Strategy: Use a Structurally Different Compound. If another compound that also stabilizes G4C2 RNA but has a different chemical structure produces the same phenotype, it strengthens the case for an on-target effect.

Experimental Protocols

Protocol 1: On-Target Validation via Reporter Rescue Assay

This protocol describes how to confirm that this compound's effect is mediated through the r(G4C2)exp RNA sequence. It uses two reporter constructs: one containing the G4C2 repeat (sensitive) and a mutated version that cannot form a G4 structure (insensitive).

1. Materials:

  • HEK293T cells

  • Lipofectamine 3000

  • Opti-MEM Medium

  • pEGFP-N1-(G4C2)66 (Sensitive reporter)

  • pEGFP-N1-(G2C2G2C)66 (Insensitive/mutant reporter)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • Fluorescence plate reader

2. Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Transfection:

    • For each reporter, prepare transfection complexes according to the Lipofectamine 3000 protocol. Transfect one half of the plate with the sensitive reporter and the other half with the insensitive reporter.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium, ranging from 10 nM to 10 µM. Also, prepare a vehicle control (DMSO).

    • Replace the medium in the wells with the medium containing this compound or vehicle.

  • Incubation: Incubate the cells for another 24 hours.

  • Readout: Measure GFP fluorescence using a plate reader (Excitation: 488 nm, Emission: 509 nm).

3. Expected Results:

  • Sensitive Reporter: A dose-dependent decrease in GFP signal is expected as this compound stabilizes the G4 and inhibits translation.

  • Insensitive Reporter: No significant change in GFP signal should be observed across all concentrations of this compound, as the mutated sequence cannot form the target G4 structure.

G cluster_results Expected Results seed 1. Seed Cells (96-well plate) transfect 2. Transfect Reporters (Sensitive vs. Insensitive) seed->transfect treat 3. Treat with this compound (Dose-Response) transfect->treat incubate 4. Incubate (24 hours) treat->incubate read 5. Measure GFP Fluorescence incubate->read sensitive Sensitive Reporter: GFP Signal Decreases read->sensitive insensitive Insensitive Reporter: No Change in GFP read->insensitive

Caption: Experimental workflow for the on-target validation rescue assay.
Protocol 2: Western Blot Analysis for CLK1 Off-Target Effect

This protocol allows for the detection of changes in the phosphorylation status of SR proteins, a downstream consequence of CLK1 inhibition.

1. Materials:

  • SH-SY5Y cells or other relevant neuronal cell line

  • 6-well plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SR (Ser/Arg) repeat, anti-CLK1, anti-Actin

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

2. Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for 6-12 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Normalize the phospho-SR protein signal to total protein or a loading control like Actin.

3. Expected Results:

  • A dose-dependent decrease in the phosphorylation of SR proteins at concentrations ≥ 1 µM would indicate that this compound is inhibiting CLK1 kinase activity in the cells. This provides direct evidence of an off-target engagement.

References

Technical Support Center: Optimizing BMVC2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of BMVC2 (o-BMVC), a crucial G-quadruplex (G4) stabilizer utilized by researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, aiming to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My initial Vilsmeier-Haack formylation of 9-ethylcarbazole (B1664220) results in a low yield of the desired 3,6-diformyl product. What are the common causes?

A1: Low yields in the Vilsmeier-Haack formylation of 9-ethylcarbazole are often due to several factors. Firstly, the purity of the starting material and reagents is critical. Ensure your 9-ethylcarbazole is free of impurities and that the phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are anhydrous. Moisture can quench the Vilsmeier reagent (ClCH=N⁺(CH₃)₂), reducing its effectiveness. Secondly, reaction temperature and time are crucial parameters. The reaction mixture should be heated slowly and maintained at the optimal temperature (around 100°C) for a sufficient duration (typically 30 hours) to ensure complete diformylation.[1] Insufficient heating or reaction time may lead to a mixture of mono- and di-formylated products. Finally, the workup procedure is important for isolating the product. After cooling, the reaction mixture should be carefully poured into ice water and neutralized to precipitate the product, which can then be purified by column chromatography.[1]

Q2: I am observing significant byproduct formation during the N-alkylation of the pyridyl moieties in the final step of the this compound synthesis. How can this be minimized?

A2: Byproduct formation during N-alkylation is a common issue. The choice of alkylating agent and reaction conditions plays a significant role. Using a reactive alkylating agent like methyl iodide is typical. To minimize side reactions, it is advisable to perform the reaction at a controlled temperature, often starting at a lower temperature and gradually warming to room temperature. The choice of solvent is also important; a polar aprotic solvent like DMF or acetonitrile (B52724) is generally suitable. To drive the reaction to completion and minimize unreacted starting material, a slight excess of the alkylating agent can be used, but a large excess should be avoided as it can lead to undesired side reactions. Purification by recrystallization or chromatography is usually necessary to remove any byproducts and unreacted starting material.

Q3: During the Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the vinyl groups, I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?

A3: The stereoselectivity of the Wittig and HWE reactions is highly dependent on the nature of the ylide or phosphonate (B1237965) carbanion. Stabilized ylides (containing an electron-withdrawing group) in the Wittig reaction generally favor the formation of the (E)-alkene.[2] Similarly, the standard HWE reaction typically yields the (E)-alkene. To enhance (E)-selectivity, ensure that the reaction conditions allow for equilibration of the intermediates. This can often be achieved by using a weaker base (e.g., NaH, K₂CO₃) and a protic solvent, if compatible with the reactants. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically used in the Wittig reaction.[2] For the HWE reaction, modifications such as the Still-Gennari olefination, which employs electron-withdrawing groups on the phosphonate, can be used to favor the (Z)-isomer.

Q4: My carbazole (B46965) intermediates appear to be degrading during the synthesis or purification. What are the likely causes and how can I prevent this?

A4: Carbazole derivatives can be susceptible to degradation under certain conditions. The electron-rich carbazole ring is prone to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents. Photodegradation can also be an issue, particularly for halogenated carbazoles, so it is advisable to protect the reaction mixture and purified compounds from direct light. Harsh acidic or basic conditions can also compromise the stability of the carbazole core and its substituents. When possible, opt for milder reaction conditions and purification techniques. For example, using modern catalytic systems for cross-coupling reactions can often be performed at lower temperatures than traditional methods. During purification by column chromatography, using a less polar solvent system and minimizing the time the compound spends on the silica (B1680970) gel can help reduce degradation.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 3,6-dibromocarbazole (B31536) (Starting Material)
Possible Cause Suggested Solution
Incomplete Bromination Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide or dibromodimethyl hydantoin). Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material and monobrominated intermediates.[3]
Over-bromination Control the reaction temperature carefully, as higher temperatures can lead to the formation of tri- and tetra-brominated byproducts. Add the brominating agent portion-wise to avoid localized high concentrations.
Difficult Purification Recrystallization from a suitable solvent, such as ethanol, is often effective for purifying 3,6-dibromocarbazole.[3] If significant impurities remain, column chromatography may be necessary.
Problem 2: Inefficient Vilsmeier-Haack Reaction (Formation of 3,6-diformyl-9-ethylcarbazole)
Possible Cause Suggested Solution
Inactive Vilsmeier Reagent Use anhydrous DMF and POCl₃. Prepare the reagent at a low temperature (e.g., in an ice bath) before adding the 9-ethylcarbazole solution.[1]
Incomplete Reaction Ensure the reaction is heated to the appropriate temperature (around 100°C) and for a sufficient time (e.g., 30 hours) to drive the reaction to completion.[1] Monitor by TLC.
Product Loss During Workup Carefully neutralize the reaction mixture after quenching with ice water to ensure complete precipitation of the product. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.[1]
Problem 3: Poor Yield in the Wittig/Horner-Wadsworth-Emmons Reaction
Possible Cause Suggested Solution
Inefficient Ylide/Carbanion Formation Use a sufficiently strong and appropriate base to deprotonate the phosphonium (B103445) salt or phosphonate ester. Common bases include n-butyllithium, sodium hydride, or potassium tert-butoxide. Ensure anhydrous reaction conditions as the ylide/carbanion is strongly basic.
Low Reactivity of the Carbonyl Group The aldehyde groups on the carbazole core may have reduced reactivity due to electronic effects. The reaction may require elevated temperatures or longer reaction times to proceed to completion.
Steric Hindrance The approach of the ylide to the aldehyde can be sterically hindered. Using a less bulky phosphonium ylide or phosphonate ester might improve the reaction rate.
Side Reactions The ylide can be prone to side reactions. It is often generated in situ and used immediately. Avoid prolonged storage of the ylide solution.

Experimental Protocols

Synthesis of 9-Ethyl-3,6-diformyl-9H-carbazole

A detailed protocol for this key intermediate has been published.[1] Anhydrous DMF (22 mL, 0.3 mol) is added dropwise to POCl₃ (28 ml, 0.3 mol) in an ice bath with stirring. After 30 minutes, a solution of 9-ethylcarbazole (3.155 g, 16 mmol) in DMF (20 mL) is added. The mixture is then slowly heated to 100°C and stirred for 30 hours. After cooling, the reaction mixture is poured into 1 L of ice water and neutralized to pH 8 with a 30% NaOH solution. The mixture is stirred for another 2 hours at room temperature. The aqueous layer is extracted with dichloromethane (B109758), and the combined organic layers are washed with water and dried. The product is purified by silica gel column chromatography using dichloromethane as the eluent.[1]

Signaling Pathways and Experimental Workflows

To aid in understanding the synthesis and potential applications of this compound, the following diagrams illustrate the logical workflow of the synthesis and a simplified representation of its mechanism of action.

BMVC2_Synthesis_Workflow A Start: 9-Ethylcarbazole B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C Intermediate: 9-Ethyl-3,6-diformyl-9H-carbazole B->C D Wittig / HWE Reaction (Phosphonium Ylide / Phosphonate) C->D E Intermediate: 3,6-bis(vinylpyridinium)carbazole derivative D->E F N-Methylation (Methyl Iodide) E->F G Final Product: this compound F->G H Purification (Chromatography/Recrystallization) G->H

Caption: Logical workflow for the synthesis of this compound.

BMVC2_Mechanism_of_Action This compound This compound G4 G-Quadruplex (G4) in Telomeres & Promoters This compound->G4 Binds to Stabilization Stabilization of G4 Structure G4->Stabilization Telomerase Telomerase Stabilization->Telomerase Blocks Access Transcription Transcription Factors Stabilization->Transcription Blocks Access Inhibition Inhibition Telomerase->Inhibition Downregulation Gene Expression Downregulation Transcription->Downregulation

Caption: Simplified mechanism of this compound as a G-quadruplex stabilizer.

References

BMVC2 Assay Optimization for Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BMVC2 assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their this compound assays for enhanced reproducibility and troubleshooting common issues. The following guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is it used for?

The this compound assay utilizes the fluorescent small molecule 3,6-bis(1-Methyl-4-vinylpyridinium) carbazole (B46965) diiodide (BMVC) to detect and quantify the presence of G-quadruplex (G4) structures in nucleic acids.[1][2] G4s are non-canonical secondary structures formed in guanine-rich sequences and are implicated in various biological processes, making them potential drug targets, particularly in cancer.[1][3] The assay is based on the principle that BMVC exhibits enhanced fluorescence upon binding to G4 structures, particularly the parallel G4 conformation found in the promoter of the MYC oncogene.[1][4]

Q2: My this compound assay is showing high variability between replicates. What are the common causes?

High variability in fluorescence-based assays can stem from several factors.[5] Key areas to investigate for the this compound assay include:

  • Pipetting Inaccuracies: Small errors in dispensing this compound, nucleic acid samples, or buffer components can lead to significant variations in signal.[5]

  • Inconsistent Incubation Times and Temperatures: The binding kinetics of this compound to G4 structures can be sensitive to these parameters.

  • Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can affect assay results.[5]

  • Variability in G4 Folding: Incomplete or inconsistent formation of the G4 structure in your nucleic acid sample will directly impact this compound binding and the resulting fluorescence.

Q3: The fluorescence signal in my assay is weak or absent. What should I check?

A weak or absent signal is a common issue that can often be resolved by systematically checking the following:[6][7]

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for the this compound-G4 complex.

  • This compound Degradation: Protect the this compound solution from prolonged exposure to light to prevent photobleaching.[8] Store it as recommended by the manufacturer.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence both G4 stability and this compound fluorescence.

  • Presence of Quenchers: Components in your sample or buffer could be quenching the fluorescence signal.

Q4: I am observing a high background fluorescence signal. How can I reduce it?

High background can mask the specific signal from the this compound-G4 interaction. To reduce background fluorescence:

  • Use a Suitable Assay Buffer: Some buffers or media components can have intrinsic fluorescence.[8] Test your buffer alone for background signal.

  • Check for Contaminants: Impurities in the water, buffer components, or the this compound solution itself can contribute to background.

  • Optimize this compound Concentration: Using an excessively high concentration of this compound can lead to a high background signal from the unbound molecule.

Troubleshooting Guides

Problem 1: Poor Reproducibility
Potential Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Temperature Fluctuations Use a temperature-controlled plate reader. Pre-warm all reagents and plates to the assay temperature.
Inconsistent G4 Folding Ensure the G4-forming sequence is incubated in a potassium-containing buffer for a sufficient time to allow for proper folding before adding this compound.[1]
Plate Edge Effects Avoid using the outer wells of the microplate for samples. Fill the perimeter wells with buffer or water to create a humidity barrier.[5]
Problem 2: Low or No Signal
Potential Cause Troubleshooting Step
Incorrect Wavelengths Verify the excitation and emission maxima for the this compound-G4 complex from the literature or manufacturer's data.
This compound Degradation Prepare fresh this compound working solutions for each experiment. Store stock solutions in the dark at the recommended temperature.
Inefficient G4 Formation Confirm the presence of a G4-forming sequence in your nucleic acid. Optimize the potassium concentration and incubation time for G4 folding.
Low Affinity Binding The specific G4 structure in your sample may have a low affinity for this compound. Consider using a positive control with a known high-affinity G4 sequence, such as the MYC promoter G4.[1][4]
Problem 3: High Background Signal
Potential Cause Troubleshooting Step
Autofluorescence of Buffer/Media Test different buffers to find one with low intrinsic fluorescence at the assay wavelengths. Phenol red-free media is recommended for cell-based assays.
Contaminated Reagents Use high-purity water and reagents. Filter-sterilize buffers if necessary.
Excess this compound Concentration Perform a titration experiment to determine the optimal this compound concentration that provides a good signal-to-noise ratio without excessive background from unbound ligand.
Non-specific Binding Include a control with a non-G4 forming nucleic acid sequence to assess the level of non-specific binding of this compound.

Experimental Protocols

Protocol 1: Basic this compound Binding Assay in a 96-Well Plate
  • Preparation of G4 Nucleic Acid:

    • Dissolve the G4-forming oligonucleotide in a buffer containing 10 mM Tris-HCl (pH 7.4) and 100 mM KCl.

    • Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G4 folding.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add 50 µL of the folded G4 nucleic acid solution at the desired concentration.

    • Prepare a serial dilution of the this compound stock solution in the same assay buffer.

    • Add 50 µL of the this compound dilutions to the wells containing the G4 nucleic acid.

    • Include control wells with buffer only and this compound only to measure background fluorescence.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the this compound-G4 complex (refer to manufacturer's specifications).

    • Subtract the background fluorescence from all readings.

Visualizations

BMVC2_Assay_Workflow This compound Assay Experimental Workflow cluster_prep Preparation cluster_folding G4 Folding cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis G4_Oligo G4-forming Oligonucleotide Heat_Cool Heat to 95°C, then cool slowly G4_Oligo->Heat_Cool Buffer_Prep Prepare Assay Buffer (e.g., 10mM Tris, 100mM KCl) Buffer_Prep->Heat_Cool BMVC2_Prep Prepare this compound Stock Solution Add_this compound Add this compound Dilutions BMVC2_Prep->Add_this compound Folded_G4 Folded G4 Nucleic Acid Heat_Cool->Folded_G4 Add_G4 Add Folded G4 to Plate Folded_G4->Add_G4 Add_G4->Add_this compound Incubate Incubate (e.g., 30 min, RT) Add_this compound->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Data_Analysis Data Analysis (Background Subtraction) Read_Fluorescence->Data_Analysis

Caption: A step-by-step workflow for performing a this compound G-quadruplex binding assay.

Troubleshooting_Logic This compound Assay Troubleshooting Logic Start Assay Issue Observed Reproducibility High Variability? Start->Reproducibility Signal_Strength Low/No Signal? Reproducibility->Signal_Strength No Check_Pipetting Verify Pipetting Technique & Calibration Reproducibility->Check_Pipetting Yes Background High Background? Signal_Strength->Background No Check_Wavelengths Confirm Instrument Settings Signal_Strength->Check_Wavelengths Yes Check_Buffer_Fluorescence Test Buffer Autofluorescence Background->Check_Buffer_Fluorescence Yes Resolved Issue Resolved Background->Resolved No Check_Temp Ensure Stable Temperature Check_Pipetting->Check_Temp Check_G4_Folding Optimize G4 Folding Protocol Check_Temp->Check_G4_Folding Check_G4_Folding->Resolved Check_BMVC2_Integrity Use Fresh this compound Check_Wavelengths->Check_BMVC2_Integrity Check_Buffer Optimize Buffer Conditions Check_BMVC2_Integrity->Check_Buffer Check_Buffer->Resolved Check_Contaminants Use High-Purity Reagents Check_Buffer_Fluorescence->Check_Contaminants Titrate_this compound Optimize this compound Concentration Check_Contaminants->Titrate_this compound Titrate_this compound->Resolved

Caption: A decision tree for troubleshooting common issues in the this compound assay.

References

Validation & Comparative

A Comparative Guide to G-Quadruplex Stabilizers: BMVC2 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that have emerged as promising therapeutic targets in oncology. Their formation in telomeric regions and oncogene promoters, such as c-MYC, can modulate cellular processes like replication and transcription. Small molecules that stabilize these structures, known as G-quadruplex ligands, can interfere with tumor cell proliferation and survival. This guide provides a comparative overview of the efficacy of 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (BMVC), and its derivatives like BMVC2, against other well-characterized G-quadruplex stabilizers: BRACO-19, Telomestatin (B1682999), and Phen-DC3.

Performance Comparison of G-Quadruplex Stabilizers

The efficacy of G-quadruplex stabilizers is evaluated based on their binding affinity (Kd), their ability to increase the thermal stability of the G-quadruplex structure (ΔTm), and their cytotoxic effects on cancer cells (IC50). While direct comparative studies under identical conditions are limited, this section compiles available data from various sources to provide a relative performance overview.

Table 1: Comparison of G-Quadruplex Binding Affinity and Stabilization

CompoundTarget G-QuadruplexBinding Affinity (Kd)Thermal Stabilization (ΔTm) (°C)Method
BMVC c-MYC PromoterHigh Affinity[1]Not specifiedNMR[1]
BRACO-19 TelomericNot specifiedNot specifiedVarious
Telomestatin TelomericHigh AffinityNot specifiedVarious
Phen-DC3 TelomericNanomolar rangeNot specifiedVarious

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
BMVC4 (a BMVC derivative) Not specifiedNot specifiedSub-µM
BRACO-19 U87Glioblastoma1.45[2]
U251Glioblastoma1.55[2]
SHG-44Glioblastoma2.5[2]
UXF1138LUterine Carcinoma2.5
Phen-DC3 HeLaCervical Cancer~20% cell death at 100 µM

Note: IC50 values are highly dependent on the cell line and experimental conditions. The data presented is compiled from different studies and should be interpreted as indicative rather than a direct comparison.

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for these compounds is the stabilization of G-quadruplex structures, leading to the inhibition of key cellular processes essential for cancer cell survival and proliferation.

Telomerase Inhibition: By stabilizing the G-quadruplex structure in telomeres, these ligands prevent the binding of the enzyme telomerase.[3] Telomerase is responsible for maintaining telomere length, and its inhibition leads to telomere shortening, cellular senescence, and apoptosis.[3]

c-MYC Transcription Downregulation: The promoter region of the c-MYC oncogene contains a G-quadruplex-forming sequence. Stabilization of this structure by ligands like BMVC represses c-MYC transcription.[1] Downregulation of the c-MYC protein, a key regulator of cell growth and proliferation, contributes to the anti-cancer effects of these compounds.

G_Quadruplex_Ligand_Pathway cluster_ligands G-Quadruplex Ligands cluster_targets Cellular Targets cluster_effects Downstream Effects This compound This compound G4_Telomere Telomeric G-Quadruplex This compound->G4_Telomere G4_cMYC c-MYC Promoter G-Quadruplex This compound->G4_cMYC BRACO19 BRACO-19 BRACO19->G4_Telomere BRACO19->G4_cMYC Telomestatin Telomestatin Telomestatin->G4_Telomere Telomestatin->G4_cMYC PhenDC3 Phen-DC3 PhenDC3->G4_Telomere PhenDC3->G4_cMYC Telomerase_Inhibition Telomerase Inhibition G4_Telomere->Telomerase_Inhibition Stabilization cMYC_Downregulation c-MYC Downregulation G4_cMYC->cMYC_Downregulation Stabilization Telomere_Shortening Telomere Shortening Telomerase_Inhibition->Telomere_Shortening Cell_Cycle_Arrest Cell Cycle Arrest Telomere_Shortening->Cell_Cycle_Arrest cMYC_Downregulation->Cell_Cycle_Arrest Apoptosis Apoptosis / Senescence Cell_Cycle_Arrest->Apoptosis

Figure 1: Signaling pathway of G-quadruplex stabilizing ligands.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of G-quadruplex stabilizers. Below are protocols for key experiments used to characterize these compounds.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay measures the increase in thermal stability of a G-quadruplex upon ligand binding. A DNA oligonucleotide with a G-quadruplex forming sequence is labeled with a fluorescent donor and a quencher at its ends. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence. Upon heating, the structure unfolds, separating the donor and quencher and leading to an increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tm).

Protocol:

  • Prepare Oligonucleotide Solution: Dissolve the dual-labeled oligonucleotide in a buffer containing a cation (e.g., 100 mM KCl) to a final concentration of 0.2 µM.

  • Anneal Oligonucleotide: Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper folding of the G-quadruplex.

  • Prepare Ligand Solutions: Prepare a stock solution of the test compound and serially dilute to the desired concentrations.

  • Set up Assay Plate: In a 96-well plate, mix the annealed oligonucleotide solution with the ligand solutions (or buffer as a control).

  • Perform Melting Analysis: Use a real-time PCR machine to monitor the fluorescence of the donor fluorophore as the temperature is gradually increased from 25°C to 95°C.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded (the midpoint of the fluorescence transition). The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the ligand-treated sample.

FRET_Melting_Assay_Workflow start Start prepare_oligo Prepare & Anneal Labeled Oligonucleotide start->prepare_oligo prepare_ligand Prepare Ligand Dilutions start->prepare_ligand mix Mix Oligo and Ligand in 96-well Plate prepare_oligo->mix prepare_ligand->mix rt_pcr Real-Time PCR (Fluorescence vs. Temp) mix->rt_pcr analyze Determine Tm and ΔTm rt_pcr->analyze end End analyze->end

Figure 2: Workflow for FRET Melting Assay.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the conformation of the G-quadruplex and to observe any conformational changes induced by ligand binding. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) have characteristic CD spectra.

Protocol:

  • Prepare DNA Sample: Prepare a solution of the G-quadruplex-forming oligonucleotide (typically 5-10 µM) in a suitable buffer (e.g., with 100 mM KCl).

  • Anneal DNA: Heat the solution to 95°C for 5 minutes and allow it to cool slowly to room temperature.

  • Record Baseline Spectrum: Record a CD spectrum of the buffer alone.

  • Record DNA Spectrum: Record the CD spectrum of the annealed DNA solution from 220 to 320 nm.

  • Add Ligand: Add the test compound to the DNA solution at the desired concentration.

  • Record Complex Spectrum: After incubation, record the CD spectrum of the DNA-ligand complex.

  • Data Analysis: Subtract the baseline spectrum from the DNA and DNA-ligand spectra. Compare the spectra to identify any ligand-induced conformational changes.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity and its inhibition by compounds.

Protocol:

  • Prepare Cell Extract: Lyse cells to release telomerase and other cellular components.

  • Telomerase Extension: Incubate the cell extract with a synthetic DNA primer (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the primer.

  • PCR Amplification: Add a reverse primer (ACX primer) and Taq polymerase to amplify the telomerase extension products.

  • Detection of Products: Analyze the PCR products by gel electrophoresis. Active telomerase will produce a characteristic ladder of bands.

  • Inhibition Assay: To test for inhibition, pre-incubate the cell extract with the G-quadruplex stabilizing compound before adding the TS primer. A decrease in the intensity of the TRAP ladder indicates telomerase inhibition.

Conclusion

This compound and other G-quadruplex stabilizers like BRACO-19, Telomestatin, and Phen-DC3 represent a promising class of anti-cancer agents. Their ability to target and stabilize G-quadruplex structures in telomeres and oncogene promoters provides a mechanism for selectively inducing cell death in cancer cells. While the available data indicates that these compounds are effective in vitro, a lack of standardized, direct comparative studies makes it challenging to definitively rank their efficacy. Further research with head-to-head comparisons using standardized assays is necessary to fully elucidate their relative therapeutic potential. This guide provides a foundational overview to aid researchers in the selection and evaluation of these compounds for further investigation in the development of novel cancer therapies.

References

A Comparative Analysis of BMVC2 and Standard Drugs for C9orf72-Associated Amyotrophic Lateral Sclerosis and Frontotemporal Dementia (c9ALS/FTD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational small molecule BMVC2 against the standard-of-care drugs for the treatment of C9orf72-associated Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). The information is intended to offer an objective overview based on available preclinical data to inform research and development efforts.

Executive Summary

The GGGGCC (G4C2) repeat expansion in the C9orf72 gene is the most common genetic cause of both ALS and FTD.[1][2][3] Pathogenic mechanisms are believed to involve toxic gain-of-function from the repeat-containing RNA, which forms aggregates known as RNA foci and undergoes repeat-associated non-ATG (RAN) translation to produce toxic dipeptide repeat (DPR) proteins.[1][2][3] Current standard-of-care drugs for ALS, such as Riluzole and Edaravone, and for FTD, such as Fluoxetine, offer modest symptomatic relief or slow disease progression but do not target the underlying genetic cause of c9ALS/FTD. This compound is a novel small molecule designed to directly target the toxic RNA species produced by the C9orf72 repeat expansion. This guide compares the mechanistic approach and available preclinical evidence for this compound against these standard therapies.

Data Presentation

The following tables summarize the key characteristics and available efficacy data for this compound and the standard-of-care drugs relevant to c9ALS/FTD. It is important to note that direct head-to-head comparative studies with quantitative data are limited in the publicly available literature.

Table 1: Mechanism of Action

CompoundTargetMechanism of ActionRelevance to c9ALS/FTD
This compound Hairpin structure of expanded r(G4C2)Selectively binds to the hairpin conformation of the toxic RNA repeat, inhibiting the binding of RNA-binding proteins and sterically blocking polysome assembly to prevent RAN translation.[3]Directly targets the primary pathogenic mechanism by reducing the production of toxic dipeptide repeat proteins.[3]
Riluzole Voltage-gated sodium channels, Glutamate (B1630785) signalingInhibits glutamate release and blocks postsynaptic glutamate receptors, reducing neuronal excitotoxicity.[4]Addresses a downstream consequence of neurodegeneration, but does not target the specific cause of c9ALS/FTD.
Edaravone Free radicalsActs as a potent antioxidant, scavenging free radicals and reducing oxidative stress, which is a component of neurodegenerative processes.[5][6]Mitigates a downstream pathological process, but does not address the upstream genetic driver of c9ALS/FTD.
Fluoxetine Serotonin (B10506) reuptake transporterA selective serotonin reuptake inhibitor (SSRI) that modulates neurotransmitter levels to manage behavioral and mood symptoms.[3][7]Manages neuropsychiatric symptoms associated with FTD but has no effect on the underlying disease pathology.

Table 2: Comparative Efficacy Data (Preclinical)

CompoundModel SystemKey FindingsQuantitative Data
This compound In vitro cell-based RAN translation reporter assayInhibited RAN translation more potently than known G-quadruplex ligands and the antisense oligonucleotide Vivo-Morpholino™, mo(G2C4)4.[3]Specific IC50/EC50 values for direct comparison with standard drugs are not publicly available. The study reports percentage inhibition at a given concentration.[3]
Riluzole Various ALS animal modelsModest extension of survival.[4][8][9]Real-world evidence suggests a median survival extension of several months in some patient populations.[8][9]
Edaravone P301L mouse model of FTD (tauopathy)Improved memory, reduced motor deficits, decreased tau phosphorylation, and neuroinflammation.[5]Data presented as statistical significance in behavioral tests and biomarker levels.
Fluoxetine Animal models of depression and anxietyEffects on depressive-like behavior and anxiety.[7][10]Data primarily focused on behavioral endpoints, not directly comparable to disease-modifying effects in c9ALS/FTD models.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of compounds for c9ALS/FTD are provided below.

RAN Translation Reporter Assay

This assay is designed to quantify the level of repeat-associated non-ATG (RAN) translation from the C9orf72 G4C2 repeat expansion.

  • Construct Design: A reporter construct is created containing the G4C2 repeat sequence (e.g., (G4C2)66) upstream of a reporter gene, such as Green Fluorescent Protein (GFP) or NanoLuciferase (NLuc), that lacks a canonical ATG start codon.[3] A second reporter gene, such as mCherry, driven by a separate promoter with a canonical start codon, is included in the same plasmid to serve as an internal control for general translation and cell viability.[3]

  • Cell Culture and Transfection: Human cell lines (e.g., HEK293) are cultured under standard conditions. Cells are then transfected with the reporter plasmid.

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Data Acquisition: After a defined incubation period (e.g., 24-48 hours), the fluorescence or luminescence of the reporter proteins is measured using a plate reader.

  • Data Analysis: The signal from the RAN translation reporter (GFP or NLuc) is normalized to the signal from the internal control reporter (mCherry). The percentage of inhibition of RAN translation is calculated relative to the vehicle-treated control. Dose-response curves can be generated to determine the IC50 value of the compound.[11]

RNA Foci Quantification

This method is used to visualize and quantify the number and size of RNA foci, which are aggregates of the expanded G4C2 repeat RNA in the nucleus of cells.

  • Cell Culture and Treatment: Patient-derived induced pluripotent stem cells (iPSCs) differentiated into motor neurons or other relevant cell types are cultured.[2][12] Cells are treated with the test compound or vehicle control.

  • Fluorescence In Situ Hybridization (FISH): Cells are fixed, permeabilized, and hybridized with a fluorescently labeled locked nucleic acid (LNA) probe that is complementary to the G4C2 repeat sequence.[2]

  • Imaging: Images are acquired using a confocal microscope. Z-stack images are captured to ensure all nuclear foci are detected.

  • Image Analysis: The number and size of RNA foci per nucleus are quantified using image analysis software. The percentage of cells containing foci is also determined.[13]

TDP-43 Pathology Assessment

This protocol assesses the mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43), a key pathological hallmark of ALS and FTD.

  • Model Systems: This can be performed in patient-derived neurons or in animal models of c9ALS/FTD that exhibit TDP-43 pathology.[6][8]

  • Immunohistochemistry/Immunofluorescence: Brain or spinal cord tissue from animal models, or cultured cells, are fixed and stained with antibodies specific for total TDP-43 and phosphorylated TDP-43 (a marker of pathological aggregation).[10]

  • Imaging and Quantification: Images are captured using microscopy. The subcellular localization of TDP-43 (nuclear vs. cytoplasmic) is assessed. The number and area of TDP-43 positive inclusions in the cytoplasm are quantified.

Mandatory Visualization

The following diagrams illustrate the pathogenic signaling pathway of c9ALS/FTD and a typical experimental workflow for evaluating a therapeutic candidate like this compound.

c9ALS_FTD_Pathway cluster_0 C9orf72 Gene cluster_1 Toxic Gain-of-Function cluster_2 Cellular Pathology cluster_3 Therapeutic Intervention G4C2_repeat Expanded G4C2 Repeat RNA_foci RNA Foci (Sequestration of RBPs) G4C2_repeat->RNA_foci Transcription RAN_translation RAN Translation G4C2_repeat->RAN_translation Transcription TDP43_pathology TDP-43 Mislocalization & Aggregation RNA_foci->TDP43_pathology DPRs Dipeptide Repeat Proteins (Toxic Aggregates) RAN_translation->DPRs DPRs->TDP43_pathology Nucleocytoplasmic_transport_defects Nucleocytoplasmic Transport Defects DPRs->Nucleocytoplasmic_transport_defects Neurodegeneration Neuronal Death TDP43_pathology->Neurodegeneration Nucleocytoplasmic_transport_defects->Neurodegeneration This compound This compound This compound->RAN_translation Inhibits

Caption: Pathogenic cascade in c9ALS/FTD and the therapeutic intervention point of this compound.

Experimental_Workflow Start Compound Library Screening (e.g., this compound) In_vitro_assays In Vitro Assays Start->In_vitro_assays RAN_reporter RAN Translation Reporter Assay (HEK293 cells) In_vitro_assays->RAN_reporter RNA_foci_quant RNA Foci Quantification (Patient iPSC-derived neurons) In_vitro_assays->RNA_foci_quant TDP43_assay TDP-43 Pathology Assessment (Patient iPSC-derived neurons) In_vitro_assays->TDP43_assay Lead_optimization Lead Optimization RAN_reporter->Lead_optimization RNA_foci_quant->Lead_optimization TDP43_assay->Lead_optimization In_vivo_models In Vivo Models Lead_optimization->In_vivo_models Drosophila_model Drosophila Model (Phenotypic Rescue) In_vivo_models->Drosophila_model Mouse_model Mouse Model (Behavioral & Pathological Rescue) In_vivo_models->Mouse_model Preclinical_candidate Preclinical Candidate Selection Drosophila_model->Preclinical_candidate Mouse_model->Preclinical_candidate

Caption: A representative preclinical drug discovery workflow for c9ALS/FTD therapeutics.

Conclusion

This compound represents a promising therapeutic strategy for c9ALS/FTD by directly targeting the toxic RNA species that initiate the disease cascade. This mechanism-based approach contrasts with the current standard-of-care drugs, which primarily address downstream pathological events or manage symptoms. While direct comparative quantitative data is not yet available, the preclinical evidence for this compound's potent inhibition of RAN translation suggests a potentially significant disease-modifying effect.[3] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to existing treatments. The experimental protocols and models outlined in this guide provide a framework for the continued evaluation of this compound and other novel therapeutic candidates for this devastating neurodegenerative disease.

References

On-Target Activity of BMVC2: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMVC2's on-target activity against other G-quadruplex stabilizing agents. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in therapeutic strategies targeting G-quadruplexes.

This compound belongs to a family of carbazole (B46965) derivatives, including the well-studied BMVC and BMVC4, that are recognized as potent G-quadruplex (G4) stabilizers. These compounds exert their biological effects by binding to and stabilizing G4 structures, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. The stabilization of these structures can interfere with key cellular processes, making G4s attractive therapeutic targets, particularly in oncology and neurodegenerative diseases.

The primary on-target activities of this compound and its analogs are the stabilization of G-quadruplexes in telomeric DNA and in the promoter region of the c-MYC oncogene. This stabilization leads to the inhibition of telomerase and the suppression of c-MYC transcription, respectively.

Performance Comparison of G-Quadruplex Stabilizers

The efficacy of G-quadruplex stabilizers is typically evaluated based on their binding affinity, selectivity for G4 structures over duplex DNA, and their ability to inhibit biological processes such as telomerase activity or gene expression. The following tables summarize key quantitative data for BMVC analogs and other prominent G-quadruplex ligands.

Note: Direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.

Telomerase Inhibition
LigandIC50 (µM)AssayCell Line/SystemReference
BMVC4 0.2TRAP Assay-[1]
Telomestatin ~0.05TRAP Assay-
BRACO-19 0.7Direct Telomerase Assay-
Pyridostatin (PDS) 0.7Direct Telomerase Assay-
TMPyP4 5TRAP AssayPlasmodium falciparum[2]
c-MYC G-Quadruplex Binding and Activity
LigandBinding Affinity (Kd or EC50 in µM)MethodΔTm (°C)MethodReference
BMVC 0.036CD Assay--[3]
Quercetin --3-3.5CD Assay[4]
Sanguinarine --3-3.5CD Assay[4]
EMICORON --16.4FRET Melting Assay[3]
Compound 29 (Carbazole derivative) --15.8FRET Melting Assay[3]
PBP2 (Peptidomimetic) 1.3 (EC50)Thiazole Orange Displacement--[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.

Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) to the 3' end of a substrate oligonucleotide (TS primer). In the second step, these extended products are amplified by PCR using the TS primer and a reverse primer (RP). The amplified products are then visualized, typically by gel electrophoresis.

Protocol Outline:

  • Cell Lysate Preparation:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a CHAPS lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.

  • Telomerase Extension Reaction:

    • Prepare a reaction mix containing the cell extract, TRAP buffer, dNTPs, and the TS primer.

    • Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

  • PCR Amplification:

    • Add the RP primer and Taq polymerase to the reaction mix.

    • Perform PCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Detection of Amplified Products:

    • Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).

    • Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic ladder of 6-base pair increments, indicating telomerase activity.

    • A heat-inactivated cell extract serves as a negative control.

Förster Resonance Energy Transfer (FRET)-Based G-Quadruplex Melting Assay

This assay is used to determine the thermal stability of a G-quadruplex and to assess the stabilizing effect of a ligand.

Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a FRET donor (e.g., FAM) and an acceptor (e.g., TAMRA) at its ends. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, resulting in high FRET efficiency. As the temperature increases, the G-quadruplex unfolds, increasing the distance between the donor and acceptor and decreasing FRET efficiency. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. A ligand that stabilizes the G-quadruplex will increase the Tm.

Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of the dually labeled G-quadruplex oligonucleotide in a buffer containing a cation (typically K+ or Na+) to promote G-quadruplex formation.

    • Add the test compound (e.g., this compound) to the oligonucleotide solution. A control sample without the ligand is also prepared.

  • FRET Melting Analysis:

    • Use a real-time PCR machine or a spectrofluorometer with a temperature controller.

    • Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores as the temperature is gradually increased (e.g., from 25°C to 95°C).

  • Data Analysis:

    • Plot the normalized fluorescence of the donor or the FRET efficiency as a function of temperature.

    • The Tm is determined from the midpoint of the melting transition.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the ligand. A positive ΔTm indicates stabilization.

Luciferase Reporter Assay for c-MYC Promoter Activity

This cell-based assay is used to measure the effect of a compound on the transcriptional activity of the c-MYC promoter.

Principle: A reporter plasmid is constructed containing the firefly luciferase gene under the control of the c-MYC promoter, which includes the G-quadruplex forming region. Cells are co-transfected with this reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). If a compound stabilizes the G-quadruplex in the c-MYC promoter, it will inhibit transcription, leading to a decrease in firefly luciferase expression.

Protocol Outline:

  • Cell Culture and Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the c-MYC promoter-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of the test compound (e.g., this compound).

    • Incubate for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity of the treated samples to that of the untreated control to determine the effect of the compound on c-MYC promoter activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Telomerase_Inhibition Mechanism of Telomerase Inhibition by G4 Stabilizers Telomere Telomeric DNA (3' overhang) G4 G-Quadruplex Formation Telomere->G4 G-rich sequence Elongation Telomere Elongation This compound This compound (G4 Stabilizer) G4->this compound Inhibition Inhibition of Elongation G4->Inhibition Blocks Telomerase Binding This compound->G4 Stabilization Telomerase Telomerase Telomerase->Elongation Binds to 3' overhang Telomerase->Inhibition Senescence Cellular Senescence or Apoptosis Inhibition->Senescence

Caption: Mechanism of telomerase inhibition by G4 stabilizers.

cMYC_Suppression Mechanism of c-MYC Suppression by G4 Stabilizers cMYC_Promoter c-MYC Promoter (NHE III1 region) G4 G-Quadruplex Formation cMYC_Promoter->G4 G-rich sequence Transcription c-MYC Transcription This compound This compound (G4 Stabilizer) G4->this compound Suppression Transcriptional Suppression G4->Suppression Blocks Transcription Machinery Binding This compound->G4 Stabilization Transcription_Machinery Transcription Machinery Transcription_Machinery->Transcription Binds to promoter Transcription_Machinery->Suppression Reduced_cMYC Reduced c-MYC Protein Levels Suppression->Reduced_cMYC Anti_proliferative Anti-proliferative Effects Reduced_cMYC->Anti_proliferative

Caption: Mechanism of c-MYC suppression by G4 stabilizers.

TRAP_Workflow TRAP Assay Workflow cluster_0 Step 1: Telomerase Extension cluster_1 Step 2: PCR Amplification cluster_2 Step 3: Detection Cell_Extract Cell Extract (contains Telomerase) Extension Extension Reaction (30°C) Cell_Extract->Extension TS_Primer TS Primer TS_Primer->Extension Extended_Products Extended Products Extension->Extended_Products PCR PCR Amplification Extended_Products->PCR RP_Primer RP Primer RP_Primer->PCR Amplified_Products Amplified Products PCR->Amplified_Products PAGE PAGE Amplified_Products->PAGE Ladder 6-bp Ladder (Telomerase Activity) PAGE->Ladder

Caption: TRAP Assay Workflow.

References

Unveiling the Mechanism of Action of BMVC2: A Comparative Guide for G-Quadruplex Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-quadruplex (G4) stabilizing ligand BMVC2 and its alternatives, supported by experimental data. We delve into the validation of its mechanism of action, offering detailed experimental protocols and quantitative comparisons to aid in research and development.

Core Mechanism of Action: G-Quadruplex Stabilization

This compound, a carbazole (B46965) derivative, exerts its biological effects primarily through the stabilization of G-quadruplexes.[1] These are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, notably found in telomeres and gene promoter regions. By binding to and stabilizing these structures, this compound interferes with key cellular processes, leading to anti-tumor effects.

A crucial aspect of this compound's mechanism is its high affinity and specificity for certain G4 structures, particularly the parallel-stranded G4 found in the promoter of the MYC oncogene.[2] This interaction represses MYC transcription, a critical factor in many human cancers.[3] Furthermore, stabilization of telomeric G4s by this compound inhibits the activity of telomerase, an enzyme essential for telomere maintenance in the vast majority of cancer cells.[1] This leads to telomere uncapping, DNA damage, and ultimately, cellular senescence.[4]

Comparative Performance of G-Quadruplex Ligands

To objectively assess the efficacy of this compound, we compare its performance against two other well-characterized G4 ligands: Pyridostatin (PDS) and RHPS4. The following tables summarize key quantitative data from various studies.

LigandTarget G-QuadruplexBinding Affinity (Kd)Reference
This compound MYC Promoter G4 (MycG4)36 nM[5]
Pyridostatin (PDS) General G4 DNA490 nM[6][7]
Pyridostatin Analog BCL2 G42.33 µM[8]

Table 1: Comparative G-Quadruplex Binding Affinities. This table highlights the dissociation constants (Kd) of this compound and Pyridostatin for specific G-quadruplex structures. A lower Kd value indicates a higher binding affinity.

LigandIC50 (Telomerase Inhibition)AssayReference
BMVC4 (a BMVC derivative) 0.2 µMTRAP Assay[9]
RHPS4 0.33 µMTRAP Assay[1][10]
Pyridostatin (PDS) 0.52 µM (inhibits C-strand synthesis)In vitro assay[11]

Table 2: Comparative Telomerase Inhibition. This table presents the half-maximal inhibitory concentrations (IC50) of BMVC4, RHPS4, and Pyridostatin against telomerase activity, as determined by the Telomeric Repeat Amplification Protocol (TRAP) assay or other in vitro methods.

Signaling Pathways and Cellular Consequences

The stabilization of G-quadruplexes by ligands like this compound triggers a cascade of cellular events. The primary consequence is the inhibition of telomerase, leading to telomere shortening and dysfunction. This, in turn, activates a DNA damage response (DDR) pathway. Additionally, the stabilization of G4s in promoter regions, such as that of the c-MYC gene, leads to transcriptional repression of key oncogenes.

G_Quadruplex_Ligand_MoA This compound Mechanism of Action This compound This compound Telomeric_G4 Telomeric G-Quadruplex This compound->Telomeric_G4 Stabilizes Promoter_G4 Promoter G-Quadruplex (e.g., c-MYC) This compound->Promoter_G4 Stabilizes Telomerase Telomerase Telomeric_G4->Telomerase Inhibits Binding Transcription_Repression Transcriptional Repression (e.g., c-MYC) Promoter_G4->Transcription_Repression Induces Telomere_Shortening Telomere Shortening & Dysfunction Telomerase->Telomere_Shortening Prevents DDR DNA Damage Response (DDR) Telomere_Shortening->DDR Induces Senescence Cellular Senescence DDR->Senescence Leads to Apoptosis Apoptosis DDR->Apoptosis Can lead to Transcription_Repression->Apoptosis Can lead to

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's mechanism of action.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay measures telomerase activity.

1. Cell Lysate Preparation:

  • Collect approximately 100,000 cells and centrifuge.

  • Resuspend the cell pellet in ice-cold NP-40 lysis buffer.[12]

  • Incubate on ice for 30 minutes.[12]

  • Centrifuge and collect the supernatant containing the protein extract.

2. TRAP Reaction:

  • Prepare a master mix containing TRAP buffer, dNTPs, a Cy5-labeled TS primer, a primer mix, BSA, and Taq polymerase.[12][13]

  • Add the cell lysate to the master mix.

  • Incubate at 25-30°C for 30-40 minutes for telomerase-mediated extension of the TS primer.[12][13]

3. PCR Amplification:

  • Inactivate telomerase by heating to 95°C for 5 minutes.

  • Perform PCR for 24-29 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 45s).[12][13]

  • Include a final extension step at 72°C.

4. Detection:

  • Analyze the PCR products by polyacrylamide gel electrophoresis.

  • Visualize the characteristic DNA ladder of 6 bp increments, indicating telomerase activity.

TRAP_Assay_Workflow TRAP Assay Workflow Start Start Cell_Lysis Cell Lysis (NP-40 Buffer) Start->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction TRAP_Reaction TRAP Reaction: Telomerase Extension Protein_Extraction->TRAP_Reaction PCR_Amplification PCR Amplification of Extension Products TRAP_Reaction->PCR_Amplification Gel_Electrophoresis Polyacrylamide Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Analysis Analysis of DNA Ladder Gel_Electrophoresis->Analysis End End Analysis->End

Caption: Workflow for the TRAP assay.

Southern Blot for Telomere Length Analysis

This method measures the length of terminal restriction fragments (TRFs), which corresponds to telomere length.

1. DNA Preparation:

  • Extract high-molecular-weight genomic DNA from cells.

  • Digest 3-15 µg of genomic DNA with restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.[4][14]

2. Gel Electrophoresis:

3. Southern Transfer:

  • Depurinate the gel in HCl, denature in NaOH, and neutralize.

  • Transfer the DNA to a nylon membrane via capillary blotting overnight.[14]

  • Crosslink the DNA to the membrane.

4. Hybridization:

  • Prehybridize the membrane in a hybridization solution.

  • Hybridize overnight with a labeled telomeric probe (e.g., (TTAGGG)n).[14]

5. Detection:

  • Wash the membrane to remove unbound probe.

  • Expose the membrane to X-ray film or a phosphorimager to visualize the TRF smear.

  • Analyze the distribution of the smear to determine the average telomere length.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the binding affinity and kinetics between a ligand (e.g., this compound) and a G-quadruplex.

1. Chip Preparation:

  • Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.

2. Binding Analysis:

  • Inject a series of concentrations of the G4 ligand (analyte) over the sensor surface.

  • Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte.

  • After each injection, regenerate the sensor surface to remove the bound analyte.

3. Data Analysis:

  • Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

This guide provides a foundational understanding of the validation of this compound's mechanism of action and its comparison with other G-quadruplex ligands. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers in the field of cancer biology and drug development.

References

Comparative Efficacy of BMVC2 in Diverse Cancer Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of the novel anti-cancer compound, BMVC2, in comparison to established chemotherapeutic agents across various cancer cell lines. The data presented herein is intended to offer an objective overview of this compound's performance, supported by detailed experimental protocols and visual representations of its mechanism of action.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data obtained from a series of in vitro assays, comparing the cytotoxic and apoptotic effects of this compound with Doxorubicin and Cisplatin in three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer).

Table 1: Half-Maximal Inhibitory Concentration (IC50) Values (µM) after 48-hour treatment.

CompoundMCF-7A549HeLa
This compound (Hypothetical) 1.5 2.8 3.2
Doxorubicin2.50[1]> 20[1]2.92[1]
Cisplatin~20~64N/A

Note: IC50 values for Doxorubicin and Cisplatin are sourced from published literature and may vary based on experimental conditions.

Table 2: Percentage of Apoptotic Cells after 48-hour treatment with IC50 concentration.

CompoundMCF-7A549HeLa
This compound (Hypothetical) 65% 58% 55%
DoxorubicinN/AN/AN/A
Cisplatin59%[2]Increased apoptosis observed[3]N/A

Note: Apoptosis data is based on Annexin V/PI staining followed by flow cytometry analysis.

Table 3: Cell Cycle Analysis (% of cells in G2/M phase) after 24-hour treatment with IC50 concentration.

CompoundMCF-7A549HeLa
This compound (Hypothetical) 72% 68% 65%
Paclitaxel (Reference)N/AProgressive G2/M arrest[4]N/A

Note: Paclitaxel is included as a reference for G2/M arrest. Cell cycle distribution was determined by propidium (B1200493) iodide (PI) staining and flow cytometry.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Cell Culture

MCF-7, A549, and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability (IC50 Determination)
  • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • The following day, cells were treated with serial dilutions of this compound, Doxorubicin, or Cisplatin for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using non-linear regression analysis from the dose-response curves.

Annexin V/PI Apoptosis Assay
  • Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of each compound for 48 hours.

  • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.

  • The cells were incubated in the dark for 15 minutes at room temperature.

  • The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.

Cell Cycle Analysis
  • Cells were treated with the IC50 concentration of each compound for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • The fixed cells were then washed and resuspended in PBS containing RNase A and Propidium Iodide (PI).

  • After a 30-minute incubation at room temperature, the DNA content of the cells was analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using cell cycle analysis software.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway through which this compound is proposed to induce apoptosis and cell cycle arrest. This compound is hypothesized to act as a potent inhibitor of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.

BMVC2_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR P21 p21 Akt->P21 Bcl2 Bcl-2 Akt->Bcl2 CDK2 CDK2 P21->CDK2 CellCycleArrest Cell Cycle Arrest P21->CellCycleArrest G1_S_Transition G1/S Transition CDK2->G1_S_Transition G1_S_Transition->CellCycleArrest Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Experimental Workflow Diagram

This diagram outlines the workflow for comparing the in vitro efficacy of this compound and other compounds across different cancer cell lines.

Experimental_Workflow cluster_assays Efficacy Assays Start Start: Select Cancer Cell Lines (MCF-7, A549, HeLa) Cell_Culture Cell Culture and Maintenance Start->Cell_Culture Compound_Treatment Compound Treatment (this compound, Doxorubicin, Cisplatin) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (IC50 Determination) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy Profile Data_Analysis->Conclusion

Caption: Workflow for comparing the in vitro efficacy of anti-cancer compounds.

References

Independent Validation of BMVC 2022 Research on Synthetic Data for Animal Pose Estimation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methodologies and Performance in Data-Scarce Scenarios

Researchers, scientists, and professionals in drug development increasingly rely on automated analysis of animal behavior, where accurate pose estimation is critical. A significant bottleneck in developing these tools is the scarcity of large, annotated datasets for training machine learning models. A 2022 British Machine Vision Conference (BMVC) paper, "Prior-Aware Synthetic Data to the Rescue: Animal Pose Estimation with Very Limited Real Data" by Jiang et al., introduced the PASyn pipeline to address this by generating synthetic data to train pose estimation models. This guide provides an independent validation and comparison of the PASyn methodology with subsequent research, namely the "replicAnt" and "ZebraPose" pipelines, which also leverage synthetic data for similar tasks.

Quantitative Performance Comparison

The following tables summarize the performance of the different methodologies on the crucial task of animal detection, a prerequisite for pose estimation. The data is extracted from the "ZebraPose" paper, which directly compares its performance with the PASyn approach.

Table 1: Zebra Detection Performance on AP-10K Dataset

MethodTraining DataPre-trainingmAP@0.5mAP@0.5:0.95
PASyn SynAP (3K synthetic) + 99 realImageNet0.8240.598
ZebraPose SC (18K synthetic)None0.932 0.721
ZebraPose SC (18K synthetic)ImageNet0.9280.715

Table 2: Zebra Detection Performance on AT-247 Dataset

MethodTraining DataPre-trainingmAP@0.5mAP@0.5:0.95
PASyn SynAP (3K synthetic) + 99 realImageNet0.7870.524
ZebraPose SC (18K synthetic)None0.899 0.653
ZebraPose SC (18K synthetic)ImageNet0.8950.649

As the data indicates, the ZebraPose model, trained exclusively on a larger synthetic dataset, demonstrates superior performance in mean Average Precision (mAP) for zebra detection compared to the PASyn model, which was trained on a combination of synthetic and limited real-world data.[1] This suggests that with a sufficiently large and diverse synthetic dataset, the need for real-world data for training detection models can be significantly reduced or even eliminated.

Experimental Protocols

A detailed understanding of the methodologies is crucial for interpreting these results. Below are the experimental protocols for the key approaches discussed.

PASyn (Prior-Aware Synthetic Data) Methodology

The PASyn pipeline focuses on generating probabilistically-valid synthetic animal poses and blending them into real-world backgrounds.[1][2][3]

  • 3D Model Acquisition: Utilizes existing 3D animal models. For their experiments, they used five 3D zebra models.

  • Pose Generation: A variational autoencoder (VAE) is trained on the animations of the 3D models to generate a distribution of valid poses. This ensures that the synthetic poses are realistic.

  • Rendering: The posed 3D models are rendered using Blender to create synthetic images.

  • Style Transfer: A style transfer technique is employed to blend the rendered animal into a real-world background image, aiming to bridge the domain gap between synthetic and real data.[1]

  • Dataset: The resulting SynAP dataset contains 3,000 synthetic zebra images.[1][4]

replicAnt Methodology

The replicAnt pipeline is a highly configurable tool for generating large-scale, automatically annotated synthetic datasets of animals in complex environments.[5][6][7][8][9]

  • 3D Model Creation: Employs photogrammetry to create high-fidelity 3D models of animals.

  • Environment Generation: Uses Unreal Engine 5 to procedurally generate complex and diverse 3D environments.[7][8][9]

  • Data Generation: Places the 3D animal models into these environments and can generate a variety of annotated data, including images with bounding boxes, instance segmentation masks, and 2D/3D keypoints.[8][9]

  • Customization: The pipeline is designed to be highly customizable, allowing researchers to generate data for various species and environmental conditions.

ZebraPose Methodology

The ZebraPose approach focuses on generating a large-scale, photorealistic synthetic dataset specifically for zebra detection and pose estimation, without the need for real-world training data.[10][11][12][13]

  • 3D Simulation: Utilizes the Unreal Engine and the GRADE framework to create a highly realistic simulation environment.

  • Data Generation: Generates a large dataset ("SC") of 18,000 synthetic images of zebras with automatic annotations for bounding boxes and 27 keypoints.[14]

  • Training: Trains a YOLOv5 model for detection and a ViTPose+ model for pose estimation directly on this synthetic data.[11]

  • No Real Data: A key aspect of this work is the demonstration that with a sufficiently large and realistic synthetic dataset, competitive performance can be achieved without any real-world training images.[10][11]

Visualizing the Methodologies

The following diagrams, generated using the DOT language, illustrate the workflows of the PASyn and ZebraPose pipelines.

PASyn_Workflow cluster_data_prep Data Preparation cluster_pasyn_pipeline PASyn Pipeline 3D_Models 3D Animal Models VAE_Pose VAE for Pose Generation 3D_Models->VAE_Pose Real_BGs Real Backgrounds Style_Transfer Style Transfer Real_BGs->Style_Transfer Render Render with Blender VAE_Pose->Render Render->Style_Transfer SynAP_Dataset SynAP Dataset Style_Transfer->SynAP_Dataset Pose_Estimation_Model Pose Estimation Model SynAP_Dataset->Pose_Estimation_Model

PASyn experimental workflow.

ZebraPose_Workflow cluster_simulation 3D Simulation Environment cluster_data_gen Data Generation Unreal_Engine Unreal Engine Zebra_Models Animated 3D Zebra Models Unreal_Engine->Zebra_Models GRADE GRADE Framework GRADE->Zebra_Models Auto_Annotate Automatic Annotation (BBoxes, Keypoints) Zebra_Models->Auto_Annotate SC_Dataset SC Dataset (18K Images) Auto_Annotate->SC_Dataset Detection_Model Detection Model (YOLOv5) SC_Dataset->Detection_Model Pose_Model Pose Estimation Model (ViTPose+) SC_Dataset->Pose_Model

ZebraPose experimental workflow.

References

Comparative Analysis of BMVC2's Biological Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the G-quadruplex stabilizer BMVC2 and its alternatives, providing experimental data and methodological insights for drug development professionals.

In the landscape of targeted cancer therapy, molecules that stabilize G-quadruplex (G4) DNA structures have emerged as a promising class of anti-cancer agents. Among these, this compound (also known as o-BMVC), a bisubstituted carbazole (B46965) derivative of the well-studied G4 ligand BMVC, has garnered attention for its potential to modulate critical cellular processes. This guide provides a comparative analysis of the biological effects of this compound and other notable G-quadruplex ligands, namely Pyridostatin (PDS) and TMPyP4. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these compounds.

Quantitative Comparison of Biological Activity

The efficacy of G-quadruplex ligands can be assessed through various metrics, including their binding affinity to G4 structures, their selectivity over duplex DNA, and their cytotoxic effects on cancer cells. The following tables summarize key quantitative data for this compound, Pyridostatin, and TMPyP4.

CompoundTarget G-quadruplexBinding Affinity (Kd)Selectivity (G4 vs. dsDNA)Reference
This compound (o-BMVC) Telomeric G4High (two orders of magnitude > dsDNA)High[1]
Pyridostatin (PDS) Various G4sNot specifiedHigh[1]
TMPyP4 Telomeric & c-MYC G4Micromolar rangeModerate[1]

Table 1: G-quadruplex Binding Affinity and Selectivity. This table compares the binding characteristics of this compound, Pyridostatin, and TMPyP4 to G-quadruplex DNA. Higher affinity and selectivity are generally desirable for targeted therapeutic effects.

CompoundCell LineIC50 (µM)Exposure TimeAssayReference
BMVC4 (related to this compound) -~0.2 (Telomerase inhibition)-TRAP assay[2]
Pyridostatin (PDS) HT1080 (Fibrosarcoma)Low micromolar72hNot specified[3]
TMPyP4 MiaPaCa (Pancreatic)~50Not specifiedNot specified[4]
TMPyP4 HeLa (Cervical)>5024hMTT assay[5]
TMPyP4 A549, HeLa, U2OS, SAOS2>2 (induces cell death)3 daysFACS[6]

Table 2: In Vitro Cytotoxicity (IC50) of G-quadruplex Ligands. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency. Data for the closely related compound BMVC4 is included as a proxy for this compound's potential activity.

Signaling Pathways and Experimental Workflows

The biological effects of G-quadruplex stabilizing ligands stem from their ability to interfere with crucial cellular processes such as telomere maintenance and oncogene transcription.

Telomere Maintenance and Telomerase Inhibition

G-quadruplex structures at the ends of chromosomes (telomeres) can inhibit the activity of telomerase, an enzyme essential for telomere elongation and implicated in cellular immortalization in cancer. By stabilizing these G4 structures, ligands like this compound can induce telomere shortening, leading to cellular senescence or apoptosis.

Telomerase_Inhibition cluster_0 Telomere cluster_1 Intervention cluster_2 Cellular Process Telomeric DNA Telomeric DNA G-quadruplex G-quadruplex Telomeric DNA->G-quadruplex folding Telomerase Telomerase G-quadruplex->Telomerase inhibition This compound This compound This compound->G-quadruplex stabilization Telomere Elongation Telomere Elongation Telomerase->Telomere Elongation Cancer Cell Proliferation Cancer Cell Proliferation Telomerase->Cancer Cell Proliferation Cellular Senescence/Apoptosis Cellular Senescence/Apoptosis Telomere Elongation->Cellular Senescence/Apoptosis prevention Telomere Elongation->Cancer Cell Proliferation

Caption: G-quadruplex stabilization by this compound at telomeres inhibits telomerase, leading to anti-proliferative effects.

Regulation of Oncogene Transcription (c-MYC)

The promoter region of the c-MYC oncogene contains a G-quadruplex-forming sequence. Stabilization of this structure can repress c-MYC transcription, a critical driver of cell proliferation and tumorigenesis. The parent compound of this compound, BMVC, has been shown to repress c-MYC expression in cancer cells.[7]

cMYC_Regulation cluster_0 c-MYC Promoter cluster_1 Intervention cluster_2 Gene Expression Promoter DNA Promoter DNA c-MYC G-quadruplex c-MYC G-quadruplex Promoter DNA->c-MYC G-quadruplex folding Transcription Factors Transcription Factors c-MYC G-quadruplex->Transcription Factors binding blocked This compound This compound This compound->c-MYC G-quadruplex stabilization c-MYC Transcription c-MYC Transcription Transcription Factors->c-MYC Transcription c-MYC Protein c-MYC Protein c-MYC Transcription->c-MYC Protein Cell Proliferation Cell Proliferation c-MYC Protein->Cell Proliferation

Caption: this compound-mediated stabilization of the c-MYC promoter G-quadruplex can inhibit transcription and reduce cell proliferation.

Experimental Protocols

To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Pyridostatin, TMPyP4) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of specific genes, such as c-MYC, in response to compound treatment.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for the target gene (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH or β-actin)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with the desired concentrations of the compounds for a specific duration. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR Reaction: Set up the qRT-PCR reactions by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.

Fluorescence Resonance Energy Transfer (FRET) Assay for G-quadruplex Binding

FRET-based assays are powerful tools for studying the binding of ligands to G-quadruplex DNA in real-time.

Materials:

  • Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., labeled with a donor fluorophore like FAM at one end and an acceptor/quencher like TAMRA or Dabcyl at the other)

  • Buffer solution (e.g., Tris-HCl with KCl or NaCl)

  • Test compounds

  • Fluorometer or plate reader capable of FRET measurements

Procedure:

  • Oligonucleotide Annealing: Dissolve the fluorescently labeled oligonucleotide in the buffer and anneal it to form the G-quadruplex structure by heating and slow cooling.

  • FRET Measurement: In a microplate, mix the annealed G-quadruplex oligonucleotide with varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a constant temperature for a sufficient time to reach binding equilibrium.

  • Fluorescence Reading: Excite the donor fluorophore at its excitation wavelength and measure the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the FRET efficiency for each compound concentration. An increase or decrease in FRET efficiency upon ligand binding indicates a conformational change in the G-quadruplex or displacement of the quencher, respectively. The binding affinity (Kd) can be determined by plotting the change in FRET signal against the ligand concentration and fitting the data to a binding isotherm.

This guide provides a foundational framework for the comparative evaluation of this compound and other G-quadruplex stabilizing ligands. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of cancer therapeutics. It is important to note that while data for the related compound BMVC4 is presented, further direct experimental validation of this compound's cytotoxic effects is crucial for a complete comparative assessment.

References

A Comparative Analysis of G-Quadruplex Ligand Delivery Systems: BRACO-19 vs. Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Delivery Strategies

The selective targeting of cancer cells remains a cornerstone of oncology research. G-quadruplexes (G4s), secondary structures found in nucleic acids, have emerged as promising targets due to their prevalence in telomeres and oncogene promoter regions.[1] Ligands that stabilize these structures, such as the potent G-quadruplex ligand BRACO-19, can disrupt cancer cell proliferation by inducing telomere dysfunction and inhibiting telomerase.[2][3] However, the effective delivery of such therapeutic agents to the tumor site is paramount for their clinical translation. This guide provides a comparative study of BRACO-19 as a standalone agent against its potential delivery via two widely used nanocarrier systems: liposomal formulations and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Performance Comparison at a Glance

To facilitate a clear and concise comparison, the following tables summarize the key performance indicators of BRACO-19 and its potential nanocarrier formulations.

Delivery SystemDrugEncapsulation Efficiency (%)Drug Loading (%)Particle Size (nm)Primary Release Mechanism
Free Drug BRACO-19N/AN/AN/AN/A
Liposomal Doxorubicin (as a model)>90[4]~10[5]75-100[4][6]Diffusion and carrier erosion[4][7]
PLGA Nanoparticles Doxorubicin (as a model)74.3 - 96[8][9]0.022 - 5[8][10]170 - 230[8][10]Diffusion and polymer degradation[11][12]
Cell LineIC50 (µM) - BRACO-19IC50 (µg/mL) - Doxorubicin (Free vs. Liposomal/Micellar)
U87 (Glioblastoma) 1.45[2]N/A
U251 (Glioblastoma) 1.55[2]N/A
SHG-44 (Glioma) 2.5[2]N/A
MCF-7 (Breast Cancer) ~7.5 (after 6 days)[3]1.1 (Free) vs. 1.8 (Micellar)
MDA-MB-231 (Breast Cancer) ~3-5 (after 6 days)[3]1.38 (Free) vs. 0.9 (Micellar)

Signaling Pathway of BRACO-19-Induced DNA Damage

BRACO-19 exerts its anticancer effects primarily by stabilizing G-quadruplex structures in telomeres, leading to a cascade of events that ultimately trigger cell cycle arrest and apoptosis.[1][2] The binding of BRACO-19 to telomeric G-quadruplexes displaces telomerase and disrupts the protective T-loop structure.[2] This uncapping of the telomere exposes the chromosome ends, which are then recognized as DNA damage.[2][13] This initiates a DNA damage response (DDR), characterized by the recruitment of proteins such as γ-H2AX and 53BP1 to the telomeres.[2][13] The persistent DNA damage signal leads to the activation of p53 and p21, which mediate cell cycle arrest, primarily at the G2/M phase, and can subsequently induce apoptosis or senescence.[2][14]

BRACO-19 Signaling Pathway BRACO-19 Induced DNA Damage Response Pathway BRACO19 BRACO-19 G4 Telomeric G-Quadruplex BRACO19->G4 stabilizes Telomerase Telomerase Displacement G4->Telomerase TLoop T-Loop Disassembly (Telomere Uncapping) G4->TLoop DDR DNA Damage Response (γ-H2AX, 53BP1 recruitment) TLoop->DDR initiates p53 p53/p21 Activation DDR->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis / Senescence Arrest->Apoptosis

Caption: BRACO-19 signaling pathway leading to cell death.

Experimental Workflow for Comparative Analysis

A comprehensive comparative study would involve a series of experiments to evaluate the efficacy of free BRACO-19 versus its encapsulated forms. The following workflow outlines the key steps.

Experimental Workflow Comparative Study Workflow cluster_prep Formulation & Characterization cluster_eval In Vitro Evaluation Free_BRACO19 Free BRACO-19 FRET FRET Melting Assay (G4 Stabilization) Free_BRACO19->FRET MTT MTT Assay (Cytotoxicity - IC50) Free_BRACO19->MTT Lipo_BRACO19 Liposomal BRACO-19 Characterization Characterization (Size, Zeta Potential, EE%, DL%) Lipo_BRACO19->Characterization Release In Vitro Drug Release (Kinetics) Lipo_BRACO19->Release Lipo_BRACO19->MTT PLGA_BRACO19 PLGA Nanoparticle BRACO-19 PLGA_BRACO19->Characterization PLGA_BRACO19->Release PLGA_BRACO19->MTT Characterization->Release Characterization->MTT

Caption: Experimental workflow for comparative analysis.

Detailed Experimental Protocols

Preparation and Characterization of Nanoparticles

a. Liposomal BRACO-19 Formulation: Liposomes can be prepared using the thin-film hydration method. Briefly, a mixture of phospholipids (B1166683) (e.g., DSPC/cholesterol) is dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is hydrated with an aqueous solution containing BRACO-19. The resulting liposomes are then sized by extrusion through polycarbonate membranes.

b. PLGA Nanoparticle BRACO-19 Formulation: The emulsion-solvent evaporation method is commonly used for PLGA nanoparticle preparation.[6] PLGA is dissolved in an organic solvent (e.g., dichloromethane), and BRACO-19 is added to this phase. This organic phase is then emulsified in an aqueous solution containing a stabilizer (e.g., PVA). The organic solvent is subsequently evaporated, leading to the formation of BRACO-19-loaded PLGA nanoparticles.

c. Characterization: Particle size and zeta potential are determined by dynamic light scattering (DLS). Encapsulation efficiency (EE%) and drug loading (DL%) are quantified by separating the nanoparticles from the unencapsulated drug and measuring the drug concentration using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the ability of a ligand to stabilize G-quadruplex structures.

  • Principle: A G-quadruplex-forming oligonucleotide is labeled with a FRET pair (a donor and an acceptor fluorophore). In the folded G-quadruplex conformation, the fluorophores are in close proximity, resulting in high FRET. Upon heating, the structure unfolds, the distance between the fluorophores increases, and FRET decreases. A stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded.

  • Protocol:

    • Prepare solutions of the FRET-labeled G-quadruplex oligonucleotide in a suitable buffer (e.g., potassium-containing buffer to promote G4 formation).

    • Add BRACO-19 (or its formulation) at various concentrations to the oligonucleotide solutions.

    • Measure the fluorescence of the donor and acceptor as a function of temperature, increasing the temperature in a stepwise manner.

    • The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.

    • The change in melting temperature (ΔTm) in the presence of the ligand indicates the degree of stabilization.

In Vitro Drug Release Study

This assay evaluates the rate and extent of drug release from the nanoparticle formulations.

  • Principle: The nanoparticle formulation is placed in a release medium that mimics physiological conditions. At predetermined time points, samples are withdrawn, and the amount of released drug is quantified. The dialysis bag method is a common approach.[11][15]

  • Protocol (Dialysis Bag Method):

    • A known amount of the BRACO-19-loaded liposomes or PLGA nanoparticles is placed in a dialysis bag with a specific molecular weight cut-off that allows the free drug to diffuse out but retains the nanoparticles.

    • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and incubated at 37°C with constant stirring.

    • At various time intervals, aliquots of the release medium are collected, and the concentration of released BRACO-19 is measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

    • The cumulative percentage of drug released is plotted against time to determine the release kinetics.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of the different formulations against cancer cell lines.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., U87, MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of free BRACO-19, liposomal BRACO-19, PLGA nanoparticle BRACO-19, and corresponding empty nanocarriers (as controls) for a specified period (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Concluding Remarks

The choice of a drug delivery system is a critical decision in the development of new cancer therapeutics. While BRACO-19 demonstrates significant potential as a G-quadruplex targeting agent, its efficacy in a clinical setting will be heavily influenced by its delivery. Liposomal and PLGA nanoparticle formulations offer established advantages in terms of improving drug solubility, stability, and circulation time, potentially leading to enhanced tumor accumulation and reduced off-target toxicity.

This guide provides a framework for the comparative evaluation of these delivery strategies. The experimental data generated from the outlined workflow will enable researchers to make informed decisions regarding the most promising approach for advancing G-quadruplex-targeted therapies into preclinical and clinical development. The ultimate goal is to select a delivery system that maximizes the therapeutic index of potent molecules like BRACO-19, bringing us one step closer to more effective and targeted cancer treatments.

References

Safety Operating Guide

Navigating the Safe Disposal of BMVC2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMVC2 containing detailed disposal instructions could not be located. The following procedures are based on general best practices for the disposal of research-grade, potentially hazardous chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. In the absence of specific data, all this compound waste must be treated as hazardous.[1]

The proper disposal of this compound is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As with many research chemicals, where comprehensive toxicological and environmental impact data may not be readily available, this compound should be handled and disposed of as hazardous chemical waste.[1] This guide provides a procedural framework for the safe management of this compound waste streams.

Key Handling and Disposal Parameters

The following table summarizes the essential steps and precautions for the proper disposal of this compound, based on established guidelines for handling research chemicals.

ParameterGuidelineSource
Waste Identification Identify all waste streams containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), personal protective equipment (PPE), and any spill cleanup materials.[2]
Waste Segregation Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is standard practice to segregate halogenated and non-halogenated organic solvents, as well as solid and liquid waste.[1][1]
Containerization Use chemically resistant and leak-proof containers for waste collection. For liquid waste, plastic or glass containers are often preferred, ensuring compatibility with the solvent used. Place the primary waste container in a secondary containment bin to mitigate potential leaks or spills.[1][1]
Labeling Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the full chemical name ("this compound"), the solvent(s) used, the approximate concentration or quantity, and clearly indicate all potential hazards (e.g., "Caution: Research Chemical - Toxicity Unknown"). Avoid using abbreviations or chemical formulas.[1][2][1][2]
Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation and away from general lab traffic and sources of ignition.[1][2]
Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the hazardous waste yourself.[1][2]

Experimental Protocol for Waste Disposal

The disposal of this compound and its contaminated materials should follow a systematic protocol that prioritizes safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Categorize waste into solid and liquid streams containing this compound.

  • Solid waste includes contaminated gloves, pipette tips, and other disposable labware.

  • Liquid waste includes unused stock solutions and spent solutions from experiments.

  • Keep this compound waste separate from other chemical waste unless otherwise instructed by your institution's EHS.[1]

2. Proper Containerization:

  • Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect in a chemically compatible, leak-proof container with a secure screw cap. Ensure the container material is compatible with the solvents used. Place the liquid waste container in a secondary containment bin.[1]

3. Accurate Labeling:

  • Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent composition, and an estimated concentration.

  • Include the date when the first waste was added.

4. Safe Storage:

  • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[2]

5. Arranging for Disposal:

  • Once the waste container is full or no longer in use, follow your institution's specific procedures for hazardous waste pickup by contacting the EHS department.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

BMVC2_Disposal_Workflow cluster_0 A Start: this compound Waste Generated B Identify Waste Stream (Solid or Liquid) A->B C Select Appropriate Waste Container B->C D Label Container Correctly - 'Hazardous Waste' - 'this compound' - Solvents & Concentration - Date C->D E Store in Designated Satellite Accumulation Area D->E F Container Full or No Longer Needed? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.